Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUDBIZXKOKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, a chiral intermediate of significant importance in the pharmaceutical industry, most notably as a key building block for the HIV protease inhibitor, Saquinavir. This document moves beyond a simple recitation of procedural steps to offer a rationale for methodological choices, emphasizing stereochemical control, reaction efficiency, and process safety. We will detail a robust, two-step synthesis commencing with the Pictet-Spengler reaction of L-phenylalanine to form the core tetrahydroisoquinoline ring system, followed by an efficient amidation to yield the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical synthesis.
Introduction and Strategic Overview
(S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 149182-72-9) is a constrained, non-proteinogenic amino acid derivative.[1] Its rigid bicyclic structure makes it an invaluable component in peptidomimetics, where it serves to lock a peptide backbone into a specific, biologically active conformation. Its most prominent application is in the synthesis of Saquinavir, one of the first protease inhibitors approved for the treatment of HIV/AIDS.[2] The precise three-dimensional arrangement of this chiral molecule is paramount to its function as a pharmaceutical intermediate.[1]
The synthetic strategy detailed herein is designed for optimal stereochemical retention, yield, and industrial applicability. The pathway consists of two primary stages:
-
Ring Formation via Pictet-Spengler Reaction: Construction of the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold from the readily available chiral precursor, L-phenylalanine.
-
Amide Coupling: Formation of the N-tert-butyl amide via an activated N-carboxyanhydride (NCA) intermediate.
This approach is favored for its efficiency and high fidelity in preserving the critical (S)-stereocenter originating from the starting amino acid.
Caption: High-level overview of the two-step synthesis pathway.
Step 1: Stereoselective Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[3][4]
Mechanistic and Strategic Considerations
The classical Pictet-Spengler reaction using L-phenylalanine and formaldehyde with concentrated hydrochloric acid is known to suffer from a significant drawback: racemization at the newly formed stereocenter.[5] This erosion of optical purity is unacceptable for pharmaceutical synthesis. The racemization occurs because the harsh acidic conditions can promote enolization or other equilibrium processes.
Authoritative Insight: To circumvent this, an improved method utilizing hydrobromic acid (HBr) has been developed.[5] The use of HBr offers two distinct advantages:
-
Suppression of Racemization: The reaction proceeds with significantly higher stereochemical fidelity, yielding the (S)-enantiomer with high optical purity.
-
Enhanced Safety: The reaction between formaldehyde and HCl is known to generate the potent carcinogen bis(chloromethyl)ether. This hazardous byproduct formation is avoided by substituting HCl with HBr.
The reaction proceeds via the initial formation of a Schiff base (iminium ion) between the primary amine of L-phenylalanine and protonated formaldehyde. The electron-rich phenyl ring then acts as an intramolecular nucleophile, attacking the iminium carbon to close the six-membered ring. A final deprotonation step restores aromaticity.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2006134612A1 - A process for the preparation of saquinavir using novel intermediate - Google Patents [patents.google.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) as a Constrained Phenylalanine Analog
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Rationale for Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is immense, owing to their high specificity and low toxicity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, as they must adopt a specific "bioactive" conformation to interact with their biological target.[1] A proven strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone or side chains.[1][2] By reducing the number of accessible conformations, we pre-organize the peptide into a structure that is more favorable for receptor binding, thereby increasing potency, selectivity, and stability.[2][3]
Phenylalanine (Phe), with its aromatic side chain, is a critical residue in many biologically active peptides, often playing a key role in the pharmacophore that interacts with the target receptor.[4] Consequently, developing conformationally restricted analogs of Phe has been a major focus in medicinal chemistry.[4][5] Among the most successful and widely used of these is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly known as Tic.[5][6][7] This unnatural amino acid is a cyclized analog of phenylalanine where the side chain is covalently linked to the backbone amino group, creating a rigid bicyclic system.[2][5] This guide provides a comprehensive overview of the synthesis, conformational properties, and application of Tic as a tool for rational drug design.
Part 1: Synthesis and Stereochemistry of Tic
The most prevalent and efficient method for synthesizing the Tic scaffold is the Pictet-Spengler reaction .[8][9][10] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring system.[11][12] For the synthesis of Tic itself, the readily available amino acid L-phenylalanine serves as the chiral starting material, which condenses with formaldehyde.[8]
The key advantage of the Pictet-Spengler approach is that the stereochemistry at the α-carbon (C3 of the resulting Tic molecule) is retained from the parent amino acid, allowing for the stereospecific synthesis of both (S)-Tic (L-Tic) and (R)-Tic (D-Tic) from L-Phe and D-Phe, respectively.[8]
Experimental Protocol 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via Pictet-Spengler Reaction
This protocol describes a standard laboratory-scale synthesis of L-Tic from L-Phenylalanine.
Materials:
-
L-Phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Round-bottom flask, reflux condenser, magnetic stirrer, pH meter, filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-Phenylalanine (1 equivalent) in a mixture of deionized water and concentrated HCl. The acid serves as the catalyst and ensures the amine is protonated.
-
Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde (e.g., 3-5 equivalents).
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves the formation of a Schiff base (iminium ion) intermediate which then undergoes electrophilic attack on the aromatic ring to close the isoquinoline loop.[9][11]
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess water and HCl.
-
Precipitation: The resulting residue is dissolved in a minimal amount of hot water and the pH is carefully adjusted to the isoelectric point of Tic (approx. pH 5-6) using a NaOH solution. This causes the zwitterionic Tic to precipitate out of the solution.[13]
-
Purification: The crude product is collected by vacuum filtration, washed with cold ethanol to remove impurities, and then dried under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.
-
Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.
Part 2: The Conformational Landscape of Tic
The power of Tic in peptidomimetics lies in its rigid structure, which severely restricts the conformational freedom of both the peptide backbone and the amino acid side chain.[2][7] In a flexible residue like Phenylalanine, rotation is possible around the N-Cα (phi, φ), Cα-C' (psi, ψ), and Cα-Cβ (chi1, χ₁) bonds. The incorporation of Tic locks these angles into a narrow range of values.
The bicyclic nature of Tic constrains the χ₁ side-chain torsion angle to approximately -60° (gauche(-) conformation) or +60° (gauche(+) conformation), effectively eliminating the trans conformation (~180°) that is accessible to Phe.[2][14] This has profound implications for the spatial orientation of the aromatic ring, which is often a key determinant of receptor binding and selectivity.[2]
Furthermore, the Tic residue strongly promotes the formation of specific secondary structures, most notably the β-turn .[15] A β-turn is a four-residue motif that reverses the direction of the polypeptide chain. By placing D-Tic at the i+2 position of a sequence, a stable type II' β-turn can be induced. This ability to act as a potent turn-mimetic is a cornerstone of its utility in drug design.
| Parameter | Phenylalanine (Phe) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) | Implication in Design |
| Backbone (φ, ψ) | Wide range of allowed conformations | Highly restricted, favoring specific turn or helical structures | Pre-organization of the peptide backbone for receptor binding. |
| Side Chain (χ₁) | gauche(+), trans, gauche(-) | Restricted primarily to gauche(+) or gauche(-) | Precise positioning of the aromatic pharmacophore.[2] |
| Side Chain (χ₂) | ~ ±90° | Fixed at ~0° or ~180° due to ring structure | Further reduction in side chain flexibility. |
Table 1: Comparison of Conformational Parameters for Phe and Tic.
Part 3: Applications in Drug Discovery & Development
The unique structural properties of Tic have been exploited in a wide range of therapeutic areas. Its ability to mimic the side-chain orientation of Phe while rigidly defining the backbone conformation makes it an invaluable tool for exploring structure-activity relationships (SAR).
Case Study: Opioid Receptor Ligands
A prominent application of Tic is in the development of ligands for G-protein coupled receptors (GPCRs), particularly opioid receptors.[16] The dipeptide pharmacophore Dmt-Tic (2',6'-dimethyl-L-tyrosine and L-Tic) is a classic example. This motif has been shown to be a highly potent and selective antagonist for the delta-opioid receptor (DOR).[16][17][18]
-
Dmt (2',6'-dimethyl-L-tyrosine): Provides the key phenolic "message" group for opioid activity.
-
Tic: Acts as the constrained aromatic "address" component, locking the pharmacophore into a conformation that is highly selective for the DOR.[16]
The incorporation of the Dmt-Tic pharmacophore has led to the development of some of the most selective DOR antagonists known.[17][19] These compounds are critical research tools for elucidating the physiological roles of the DOR and have been investigated as potential treatments for depression, anxiety, and substance abuse.[20]
| Ligand | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| Dmt-Tic-NH₂ | δ-opioid (DOR) | 0.06 - 1.53 | Potent Antagonist (pA₂ ~10-11) |
| Dmt-Tic-NH₂ | μ-opioid (MOR) | 1.37 - 5.72 | Weak Antagonist (pA₂ ~7) |
| Endomorphin-2 | μ-opioid (MOR) | ~1 | Potent Agonist |
| Dmt-Tic-Endomorphin-2 | MOR / DOR | High Affinity | μ Agonist / δ Antagonist |
Table 2: Representative Binding and Functional Data for Tic-Containing Opioid Ligands. Data compiled from multiple sources.[18][19]
The success of the Dmt-Tic motif highlights a key principle of using constrained analogs: the ability to achieve receptor subtype selectivity by enforcing a specific side-chain orientation that is preferred by one receptor over others.[2]
Other Therapeutic Applications
-
ACE Inhibitors: The substitution of proline with Tic in the angiotensin-converting enzyme (ACE) inhibitor enalapril led to the development of quinapril, a more potent and successful drug for treating hypertension.[6][7] This demonstrates that Tic can also serve as a rigid surrogate for proline.
-
Proteasome Inhibitors: Peptides containing C-terminal constrained phenylalanine analogs, including Tic, have been investigated as inhibitors of the proteasome, a key target in cancer therapy.[21]
-
Bcl-2/Mcl-1 Inhibitors: Derivatives of Tic have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, showing potential as anticancer agents.[22]
Part 4: Workflow for the Design and Synthesis of Tic-Containing Peptides
The incorporation of Tic into a peptide sequence is now a routine procedure in peptide chemistry, primarily accomplished using Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol 2: Solid-Phase Synthesis of a Tic-Containing Peptide
This protocol outlines the general steps for incorporating an Fmoc-protected Tic residue into a peptide using standard Fmoc/tBu SPPS chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-L-Tic-OH or Fmoc-D-Tic-OH)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)
-
Solvent: DMF
-
Washing solvent: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Automated or manual peptide synthesizer, HPLC, Mass Spectrometer.
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing chain) by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF, DCM, and DMF to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-Tic-OH (3-5 equivalents) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 1 equivalent) and DIPEA (2 equivalents).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The Tic residue can be sterically hindered, so a double coupling or extended reaction time may be necessary to ensure completion. A Kaiser test can be used to check for free amines.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC. Further conformational analysis can be performed using NMR or Circular Dichroism.[23][24][25]
Conclusion and Future Perspectives
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is more than just an unnatural amino acid; it is a powerful and validated tool in the arsenal of medicinal chemists.[5] By imposing well-defined conformational constraints on peptides, Tic allows for the rational design of ligands with enhanced potency, improved metabolic stability, and crucially, greater receptor subtype selectivity.[2][3] Its successful application in diverse areas, from opioid receptor modulators to ACE inhibitors, underscores its versatility.[7][16]
Future research will likely focus on developing novel derivatives of the Tic scaffold to explore different regions of conformational space and introduce new functionalities.[5] As our understanding of peptide-protein interactions deepens, the strategic application of constrained analogs like Tic will continue to be a cornerstone of modern drug discovery, paving the way for the next generation of highly targeted and effective peptide-based therapeutics.
References
- Maryanoff, B. E., & Zhang, H. (2001). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Medicinal Chemistry, 8(1), 1-21. [URL not available]
- Pharmabase. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmabase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENDc097o9OzfmRW4nQLXB7j9n0T4_A4fcxF1h_sgAnEsQbN-11kVRoqJn751GZeyA9yoz-4cIBztqOv9NaYGFEhrc-ifwfs9goRG6vXNhZl4fXfzMYIT9Dcb8ZdYWKlCY4qZ4jJlhGwTp1p619vecmP688aAocCHIEE2vfhHlNKeXOnpmHg1MPmzvDZ0jH-oR1uNiiBBuShbRUadQh8fMCjuVrA4Q6xVYDZQ2HkDLHdPJM92Y=]
- IRIS. (n.d.). C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors. IRIS Institutional Research Information System. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3J8AGJ5903L26FVebw0suAAEGlYMJtGJuKJ7Wmis9qcqlAlfqYNHvKnZKefFxY-1-j-AeSrNVPDzAmLceQQ3SMtNzWiS2MJSg6nO8g3Q7m8SdVGz663a9ndIL_U3uMUG2XqLb]
- Kaur, H., Kumar, V., & Kumar, S. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(28), 5093-5113. [https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00547a]
- Van der poorten, O., et al. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry, 59(24), 10855-10870. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00688]
- BenchChem. (n.d.). Application Notes and Protocols: The Role of H-Tic-Oet.HCl in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw78t6FubGP4t6gOIBBtgjCa8OsoME-N7Sk3vB8cmiiBdPe8rBOEqouKD-pYnYeBtwQanJfyClWk98WNXLeM1vx3G3-hIKDq8dot7dugiZgVkt31r4hOc48D4ClFLSkzWsw7381QZG7nleLSEN9OIY_W9Irvtir65NCr1kf2A1GC7tWgDOlqiLELa2edmTXN3mFIX66XikN8wiTmd7av-gR0uAJ2DIXWrKEH9fFxNqnW2zIikLOtsUtF2xgUTbscppnszXEGXZic6bf3JRxn_3MLHF]
- Zhang, Y., Fang, H., & Xu, W. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Current Protein & Peptide Science, 11(8), 752-758. [https://www.eurekaselect.com/article/34824]
- Google Patents. (n.d.). Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Google Patents. [https://patents.google.
- Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. [https://pubmed.ncbi.nlm.nih.gov/21235520/]
- Gante, J. (1994). Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. The Journal of Organic Chemistry, 59(19), 5685-5692. [https://pubs.acs.org/doi/abs/10.1021/jo00098a032]
- Vasan, B., & Saw, S. K. K. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9328227/]
- Tourwé, D., et al. (1994). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. PubMed. [https://pubmed.ncbi.nlm.nih.gov/7528143/]
- Balboni, G., et al. (2008). Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614911/]
- ProQuest. (n.d.). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). ProQuest. [https://www.proquest.com/openview/1b12b2a65d6a8b13970b8a1c3b53f3f2/1?pq-origsite=gscholar&cbl=18750&diss=y]
- Lee, J., et al. (2022). Structural Studies of Expressed tIK, Anti-Inflammatory Peptide. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9820543/]
- Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. PubMed. [https://pubmed.ncbi.nlm.nih.gov/1335996/]
- ChemicalBook. (n.d.). D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesis. ChemicalBook. [https://www.chemicalbook.com/synthesis/product_cas_130309-35-2.htm]
- Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [https://www.researchgate.net/publication/8336336_Exploring_Ramachandran_and_Chi_Space_Conformationally_Constrained_Amino_Acids_and_Peptides_in_the_Design_of_Bioactive_Polypeptide_Ligands]
- Lazzari, C., et al. (2007). A new opioid designed multiple ligand derived from the μ opioid agonist endomorphin-2 and the δ opioid antagonist pharmacophore Dmt-Tic. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2042965/]
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. [https://www.name-reaction.com/pictet-spengler-reaction]
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [https://www.jk-sci.com/pictet-spengler-reaction_5_241.html]
- Nielsen, D. S., Hoang, H. N., & Lohman, R. J. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4812371/]
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
- Beard, D. J., et al. (2007). Conformational comparisons of a series of tachykinin peptide analogs. PubMed. [https://pubmed.ncbi.nlm.nih.gov/18067242/]
- Marzola, E., et al. (2007). New Opioid Designed Multiple Ligand from Dmt-Tic and Morphinan Pharmacophores. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2659779/]
- Zhang, Y., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [https://pubmed.ncbi.nlm.nih.gov/31028992/]
- Chem-Impex. (n.d.). S-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. Chem-Impex. [https://www.chemimpex.com/products/07098]
- Balboni, G., et al. (2008). Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists. PubMed. [https://pubmed.ncbi.nlm.nih.gov/18440742/]
- Al-Hiari, Y. M., & Al-Qawasmeh, R. A. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(4), 943. [https://www.mdpi.com/1420-3049/25/4/943]
- St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. St. Jude Children's Research Hospital. [https://www.stjude.
- ACS Medicinal Chemistry Letters. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Publications. [https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00088]
- Kumar, A., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571249/]
- Chevalier, A., et al. (2017). Accurate de novo design of hyperstable constrained peptides. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5580231/]
- P3 BioSystems. (n.d.). Unusual Amino Acids - Tetrahydro-isoquinoline-3-carboxylic Acid (Tic). P3 BioSystems. [https://www.p3bio.com/products/amino-acids/unusual-amino-acids/tetrahydro-isoquinoline-3-carboxylic-acid-tic]
- Zernia, S., et al. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. ChemBioChem, 23(11), e202200067. [https://onlinelibrary.wiley.com/doi/10.1002/cbic.202200067]
- Opella, S. J., et al. (2009). A General and Efficient Approach for NMR Studies of Peptide Dynamics in Class I MHC Peptide Binding Grooves. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2773562/]
- Be, J. M., & G, S. H. (1994). Designing amino acids to determine the local conformations of peptides. PubMed. [https://pubmed.ncbi.nlm.nih.gov/8024683/]
- University of Zurich. (n.d.). STRUCTURE DETERMINATION BY NMR. University of Zurich. [https://www.chem.uzh.ch/dam/jcr:ffffffff-f9a7-c0e2-0000-000045e05417/peptide_nmr.pdf]
- Wu, X., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4279815/]
- Kovach, T. K. (n.d.). Amino acid structure. Khan Academy. [https://www.khanacademy.org/science/biology/macromolecules/proteins-and-amino-acids/v/amino-acid-structure]
- Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. [https://pubmed.ncbi.nlm.nih.gov/1518330/]
- ACS Fall 2025. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS. [https://plan.acs.org/fal-2025/abstract/3d07e602-5c24-42f0-9097-90c765f042e3]
- Liu, K., et al. (2018). Visualized and Quantitative Conformational Analysis of Peptidomimetics. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5907998/]
- ResearchGate. (n.d.). NMR studies of peptides derived from the putative binding regions of cartilage proteins: No evidence for binding to hyaluronan. ResearchGate. [https://www.researchgate.net/publication/20565814_NMR_studies_of_peptides_derived_from_the_putative_binding_regions_of_cartilage_proteins_No_evidence_for_binding_to_hyaluronan]
- Sykes, D. A., & Charlton, S. J. (2016). Binding kinetics of ligands acting at GPCRs. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761658/]
- Barati Farimani, A. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors. YouTube. [https://www.youtube.
- Cavasotto, C. N., & Palomba, D. (2015). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4643118/]
- ResearchGate. (n.d.). Overview of the effect of GPCR ligands on receptor response and structural aspects thereof. ResearchGate. [https://www.researchgate.net/figure/Overview-of-the-effect-of-GPCR-ligands-on-receptor-response-and-structural-aspects_fig2_349372274]
- LibreTexts Chemistry. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/25%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/25.02%3A_Structure_and_Stereochemistry_of_the_Amino_Acids]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new opioid designed multiple ligand derived from the μ opioid agonist endomorphin-2 and the δ opioid antagonist pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemimpex.com [chemimpex.com]
- 21. C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors [iris.unife.it]
- 22. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural Studies of Expressed tIK, Anti-Inflammatory Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A General and Efficient Approach for NMR Studies of Peptide Dynamics in Class I MHC Peptide Binding Grooves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
Chiral separation of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate isomers
An In-Depth Technical Guide to the Chiral Separation of tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate Isomers
Part 1: Foundational Principles and Strategic Importance
The Significance of Chiral 1,2,3,4-Tetrahydroisoquinolines in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] This heterocyclic motif is integral to numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2][3] The conformational rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to effectively interact with various biological targets. Consequently, the development of novel THIQ analogs remains a significant focus in the pursuit of new therapeutic agents.[3]
The Imperative of Chirality in Pharmaceutical Development
A vast number of pharmaceuticals are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.[4] It is a fundamental principle of pharmacology that these enantiomers can exhibit markedly different physiological effects. One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even cause detrimental side effects.[5] The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, the ability to separate and analyze enantiomers is not merely a technical exercise but a critical requirement for ensuring the safety and efficacy of chiral drugs.[4][5]
This guide provides a comprehensive technical overview of the methodologies for the chiral separation of a specific and pharmaceutically relevant THIQ derivative: this compound. We will delve into the synthesis of the racemic precursor and explore state-of-the-art chromatographic techniques for both analytical and preparative-scale enantioseparation.
Part 2: Synthesis of the Racemic Starting Material
Synthetic Pathways to the Tetrahydroisoquinoline Core
The construction of the THIQ skeleton is a well-established area of organic synthesis. Among the various methods, the Pictet-Spengler reaction is a classic and widely used approach, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[1] This reaction and its many variants provide a versatile entry point to a diverse range of substituted THIQs.[6] For the synthesis of the title compound, a common route involves the reaction of L-phenylalanine with formaldehyde, followed by esterification.[7]
A Representative Protocol for Racemic this compound
The following protocol describes a plausible synthesis of the racemic compound, which serves as the starting material for chiral separation.
Step 1: Synthesis of Racemic 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
-
To a solution of D,L-phenylalanine (1 equivalent) in water, add a 37% aqueous solution of formaldehyde (1.2 equivalents).
-
Add concentrated hydrochloric acid (2 equivalents) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Adjust the pH to approximately 5-6 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Step 2: tert-Butylation of the Carboxylic Acid
-
Suspend the racemic acid (1 equivalent) in tert-butanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain racemic this compound.
Part 3: High-Performance Analytical Chiral Chromatography
The development of a robust analytical method is the first and most critical step in any chiral separation workflow. It allows for the accurate determination of enantiomeric excess (e.e.) and provides the foundational data for scaling up to a preparative separation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric separations in the pharmaceutical industry. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.[8]
3.1.1 The Causality Behind Experimental Choices in HPLC
-
Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support (e.g., Chiralpak® AD, Chiralcel® OD), are often the first choice for screening.[9] Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and steric interactions that create a chiral environment capable of differentiating between enantiomers.
-
Mobile Phase: A normal-phase mobile system, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is commonly employed. The alcohol acts as a polar modifier, influencing the retention and selectivity. A small amount of an amine additive, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like THIQs by masking active sites on the silica surface.[9]
3.1.2 Detailed Analytical HPLC Protocol
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[10][11] The use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, allowing for much higher flow rates without a significant loss in efficiency.[12]
3.2.1 The Causality Behind Experimental Choices in SFC
-
Mobile Phase: The mobile phase consists of supercritical CO2 modified with a small amount of an organic solvent (co-solvent), typically an alcohol like methanol or ethanol.[13] The co-solvent is crucial for dissolving the sample and interacting with the stationary phase to achieve separation.
-
Advantages: The primary benefit of SFC is speed; analyses are often 3-5 times faster than with HPLC.[14] Furthermore, it is considered a "greener" technology due to the reduction in organic solvent waste.[11]
3.2.2 Detailed Analytical SFC Protocol
-
Column: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO2 / Methanol (70:30, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in methanol
| Parameter | Analytical HPLC | Analytical SFC |
| Column | Chiralpak® AD-H | Chiralpak® AD-3 |
| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | CO2/Methanol (70:30) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Hypothetical tR1 (min) | 8.5 | 2.1 |
| Hypothetical tR2 (min) | 10.2 | 2.8 |
| Hypothetical Resolution (Rs) | 2.1 | 1.9 |
| Table 1: Comparison of typical analytical HPLC and SFC methods. |
Part 4: Preparative Chiral Separation for Enantiomer Isolation
Once a successful analytical method is established, the next step is to scale up the process to isolate larger quantities of the individual enantiomers for further studies, such as pharmacological testing.
Simulated Moving Bed (SMB) Chromatography
For large-scale, continuous chiral separations, Simulated Moving Bed (SMB) chromatography is a highly efficient and cost-effective technology.[15] Unlike batch preparative chromatography, SMB is a continuous process that simulates the counter-current movement of the stationary phase relative to the mobile phase.[16] This leads to higher productivity, higher purity, and significantly lower solvent consumption.[17][18]
4.1.1 The SMB Process
The SMB unit consists of a series of columns connected in a loop. The inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically switched in the direction of the mobile phase flow, simulating the movement of the solid phase in the opposite direction. The more strongly retained enantiomer (Extract) moves with the simulated solid phase, while the less retained enantiomer (Raffinate) is carried with the mobile phase.[16] The design of an SMB process is often guided by the "triangle theory," which helps to determine the optimal flow rates in the different zones of the system based on data from analytical experiments.[19]
Caption: Conceptual diagram of a 4-zone Simulated Moving Bed (SMB) system.
Preparative Batch Chromatography Protocol (HPLC/SFC)
For smaller-scale isolation (milligrams to grams), batch preparative chromatography is often sufficient. The analytical method is scaled up by using a larger diameter column and increasing the flow rate proportionally.
-
Column: Chiralpak® AD (250 x 20 mm, 10 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (optimized ratio from analytical)
-
Flow Rate: 20 mL/min
-
Loading: 50-100 mg per injection (determined by a loading study)
-
Detection: UV at 254 nm with a preparative flow cell
-
Fraction Collection: Triggered by UV signal, collecting the two enantiomeric peaks separately.
Caption: Overall workflow for chiral separation of THIQ isomers.
Part 5: Conclusion
The chiral separation of this compound is a critical step in the development of pharmaceuticals based on this important scaffold. This guide has outlined a systematic approach, beginning with the synthesis of the racemate, followed by the development of robust analytical methods using both HPLC and SFC. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds. For preparative-scale isolation, both batch chromatography and the more advanced continuous Simulated Moving Bed (SMB) technique are viable options, with the choice depending on the required scale of production. By carefully selecting and optimizing these powerful chromatographic tools, researchers can efficiently isolate the desired enantiomers in high purity, enabling the advancement of new and safer therapeutic agents.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. selvita.com [selvita.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG [carbogen-amcis.com]
- 16. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 17. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to impart conformational rigidity to otherwise flexible molecules.[1] As a constrained analog of phenylalanine, Tic serves as a powerful tool in the design of peptidomimetics and other small molecules targeting a wide array of biological systems.[2] This guide provides a comprehensive overview of the discovery and development of Tic derivatives, detailing synthetic strategies, exploring diverse pharmacological applications, and elucidating the principles of their structure-activity relationships (SAR). We will delve into specific case studies, provide actionable experimental protocols, and offer a forward-looking perspective on the future of this versatile molecular core.
Introduction: The Value of Conformational Constraint
In the intricate dance of molecular recognition between a ligand and its biological target, conformation is paramount. Peptides, while offering high potency and selectivity, often suffer from poor metabolic stability and low oral bioavailability due to their inherent flexibility and susceptibility to proteolysis. The field of peptidomimetics seeks to overcome these limitations by designing molecules that mimic the essential pharmacophoric elements of a peptide in a more drug-like, non-peptidic scaffold.[3][4]
This is where conformationally restricted amino acids, such as Tic, play a pivotal role.[4][5] By incorporating the α-carbon and the phenyl side chain of phenylalanine into a bicyclic ring system, the Tic scaffold dramatically reduces the number of permissible conformations.[2] This pre-organization of the molecule into a bioactive conformation can lead to a significant enhancement in binding affinity and selectivity for its target receptor, as less entropic penalty is paid upon binding.[6] The Tic unit is a cornerstone of this strategy, providing a rigid framework to precisely orient key functional groups in three-dimensional space.[7]
Core Synthetic Strategies: Building the Tic Scaffold
The construction of the Tic backbone is most classically and efficiently achieved through the Pictet-Spengler reaction .[8][9] This powerful transformation involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the tetrahydroisoquinoline ring.[10][11]
The Asymmetric Pictet-Spengler Reaction
For pharmaceutical applications, stereochemical control is critical. The synthesis of enantiomerically pure (S)- or (R)-Tic is paramount, as biological activity is often confined to a single stereoisomer. The asymmetric Pictet-Spengler reaction, starting from a chiral amino acid like L-phenylalanine or L-tyrosine, provides a direct route to optically active Tic derivatives.[7][12]
The general workflow involves the reaction of the parent amino acid with an aldehyde (commonly formaldehyde or its equivalent) in the presence of a strong acid, which serves as the catalyst for both imine formation and the subsequent ring closure.[10]
Caption: General workflow for the Pictet-Spengler synthesis of Tic derivatives.
Protocol: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
This protocol describes a representative procedure for the synthesis of the parent (S)-Tic scaffold from L-phenylalanine.
Materials:
-
L-Phenylalanine
-
37% Aqueous Formaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl Ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
To a solution of L-phenylalanine (1 equivalent) in water, add concentrated HCl (2 equivalents) and 37% aqueous formaldehyde (1.5 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product as the hydrochloride salt.
-
Collect the crude product by vacuum filtration and wash with cold ethanol followed by diethyl ether.
-
Recrystallize the crude product from a water/ethanol mixture to yield pure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.[12]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured to confirm the enantiomeric excess.
Pharmacological Applications and Structure-Activity Relationships
The true utility of the Tic scaffold lies in its broad applicability across diverse therapeutic areas. Its rigid structure serves as an excellent starting point for designing potent and selective ligands.
Peptidomimetics and Opioid Receptor Modulation
One of the most successful applications of Tic has been in the development of opioid receptor antagonists. The dipeptide pharmacophore H-Tyr-Tic is a well-established motif for potent and selective delta (δ)-opioid receptor antagonists.[13] In these compounds, the Tic residue mimics the constrained conformation of Phe in the endogenous peptide, leading to high-affinity binding.
The seminal antagonist, TIPP (H-Tyr-Tic-Phe-Phe-OH), demonstrated the power of this approach. Further studies led to the development of dimeric ligands based on the Dmt-Tic (2',6'-dimethyl-L-tyrosyl-Tic) pharmacophore, which exhibit extraordinarily high potency as both delta- and mu (μ)-opioid receptor antagonists.[14]
Structure-Activity Relationship (SAR) Insights:
-
N-terminal Tyr: The phenolic hydroxyl and the amino group of the N-terminal tyrosine (or its analog, Dmt) are crucial for receptor interaction.
-
Tic Conformation: The (S)-configuration of Tic is essential for high antagonist activity.
-
Peptide Bond Conformation: Molecular mechanics studies suggest that the receptor-bound conformation involves all-trans peptide bonds, a state stabilized by the Tic scaffold.[13]
-
Dimerization: Linking two Dmt-Tic pharmacophores can dramatically increase antagonist potency at both μ and δ receptors.[14]
Integrin Receptor Antagonism
Integrins are cell surface receptors involved in cell adhesion and signaling, making them attractive targets for inflammatory diseases and cancer.[15] Tic derivatives have been developed as small-molecule antagonists of integrin receptors, particularly αvβ3 and αvβ5.[16] These antagonists can inhibit processes like bone resorption and angiogenesis, highlighting their potential use in treating osteoporosis and metastatic tumor growth.[16]
The design of these antagonists often involves positioning a basic group (mimicking the Arg side chain of the RGD recognition motif) and a carboxylic acid group onto a rigid scaffold like Tic to achieve high-affinity binding.
Anticancer Activity: Targeting Bcl-2 Family Proteins
Apoptosis, or programmed cell death, is a critical process often evaded by cancer cells. The Bcl-2 family of proteins are key regulators of this process. Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a hallmark of many cancers. Recently, a series of Tic derivatives were developed as dual inhibitors of Bcl-2 and Mcl-1.[17]
Starting from a lead compound, researchers performed SAR studies to optimize binding affinity. These studies revealed that specific substitutions on the Tic scaffold could enhance potency and induce apoptosis in cancer cell lines, demonstrating the potential of Tic-based compounds as novel anticancer therapies.[17]
Table 1: SAR Summary of Tic Derivatives as Bcl-2/Mcl-1 Inhibitors
| Compound | R¹ Substitution (at N-2) | R² Substitution (at C-1) | Bcl-2 Kᵢ (µM) | Mcl-1 Kᵢ (µM) |
| Lead 1 | H | H | 5.2 | > 20 |
| 11t | 3,4-dichlorobenzoyl | H | 0.85 | 1.12 |
| 11v | 4-biphenylcarbonyl | H | 0.67 | 0.98 |
| 11x | 2-naphthoyl | H | 0.45 | 0.76 |
Data synthesized from Bioorganic & Medicinal Chemistry, 2019.[17]
The data clearly indicates that introducing bulky, lipophilic aromatic groups at the N-2 position via an amide linkage significantly enhances binding affinity for both Bcl-2 and Mcl-1 proteins. This is a classic example of how the Tic core can be decorated to probe the binding pocket of a target and optimize interactions.[18][19]
Caption: Logical relationship in the Structure-Activity-Relationship of Tic derivatives.
Future Directions and Outlook
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its inherent rigidity and synthetic tractability make it an ideal starting point for exploring new chemical space against a variety of targets.
Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing new ways to synthesize highly substituted and complex Tic derivatives to access novel pharmacophores.[20]
-
Expanded Target Classes: Applying the Tic scaffold to new and challenging biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Constrained Peptides and Macrocycles: Incorporating Tic into larger macrocyclic structures to create highly potent and cell-permeable peptide therapeutics.[21][22]
-
Fragment-Based Drug Design: Using the Tic core as a central fragment to build upon, guided by computational and structural biology insights.
The journey of Tic derivatives from a simple constrained amino acid to a key component in advanced therapeutic candidates is a testament to the power of rational, structure-based drug design. As our understanding of disease biology deepens, the strategic application of scaffolds like Tic will undoubtedly continue to yield innovative medicines for the future.
References
-
Title: Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Source: MDPI. URL: [Link]
-
Title: Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Source: APIChem. URL: [Link]
-
Title: Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Title: Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. Source: UA Campus Repository. URL: [Link]
-
Title: Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Source: ResearchGate. URL: [Link]
-
Title: Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Source: PubMed. URL: [Link]
-
Title: Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Source: ResearchGate. URL: [Link]
-
Title: Constrained Peptides in Drug Discovery and Development. Source: SciSpace. URL: [Link]
-
Title: Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Source: ResearchGate. URL: [Link]
-
Title: Pictet-Spengler reaction. Source: Name-Reaction.com. URL: [Link]
-
Title: Pictet-Spengler Reaction. Source: J&K Scientific LLC. URL: [Link]
-
Title: Pictet–Spengler reaction. Source: Wikipedia. URL: [Link]
-
Title: Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Source: PubMed. URL: [Link]
-
Title: Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Source: MDPI. URL: [Link]
-
Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Source: Semantic Scholar. URL: [Link]
-
Title: Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Source: MDPI. URL: [Link]
-
Title: Classification Framework and Structure-Activity-Relationship (SAR) of Tetracycline-Structure-Based Drugs. Source: arXiv. URL: [Link]
-
Title: Structure-Activity Relationships of Tiazofurin Analogs: Synthesis and Computational Studies of 4′-Thio Derivatives of Thiophenfurin and Furanfurin. Source: ResearchGate. URL: [Link]
- Title: Integrin receptor antagonists.
-
Title: Integrin antagonists as therapeutics for inflammatory diseases. Source: PubMed. URL: [Link]
-
Title: Synthesis and structure-activity relationship studies of theophylline analogs on population responses in the rat hippocampus in vitro. Source: ResearchGate. URL: [Link]
-
Title: Structure Activity Relationships. Source: Drug Design Org. URL: [Link]
-
Title: Structure-Activity Relationships of Synthetic Cathinones. Source: PubMed Central. URL: [Link]
-
Title: The receptor-bound conformation of H-Tyr-Tic-(Phe-Phe)-OH-related delta-opioid antagonists contains all trans peptide bonds. Source: PubMed. URL: [Link]
-
Title: Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists. Source: PubMed. URL: [Link]
-
Title: Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. Source: PubMed Central. URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics [arizona.aws.openrepository.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The receptor-bound conformation of H-Tyr-Tic-(Phe-Phe)-OH-related delta-opioid antagonists contains all trans peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integrin antagonists as therapeutics for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US6358970B1 - Integrin receptor antagonists - Google Patents [patents.google.com]
- 17. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 19. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
Physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of the amino acid phenylalanine, stands as a cornerstone scaffold in modern drug discovery and medicinal chemistry.[1] Its rigid bicyclic structure offers a unique topographical presentation of key pharmacophoric features, making it an invaluable building block for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability.[2][3] The tetrahydroisoquinoline motif is prevalent in numerous natural products and has been identified as a "privileged structure," capable of interacting with a diverse range of biological targets.[2][4]
This guide provides a comprehensive overview of the physical and chemical properties of Tic, its synthesis, and its critical role as a pharmaceutical intermediate. We will delve into the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule in their R&D programs. From its application in peptide-based drugs to its role in synthesizing treatments for cardiovascular and neurological disorders, Tic continues to be a molecule of significant interest.[2][5]
Part 1: Core Physicochemical and Structural Properties
The unique three-dimensional structure of Tic is fundamental to its function. The fusion of a benzene ring to a piperidine ring creates a rigid framework that locks the side chain, mimicking a specific conformation of phenylalanine.[1][3] This conformational restriction is a key strategy in rational drug design to improve binding affinity to biological targets.
Key Physicochemical Data
The essential properties of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are summarized below. These values are critical for designing experimental conditions, from synthesis and purification to formulation and biological assays.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [6][7] |
| Molecular Weight | 177.20 g/mol | [6][8] |
| Appearance | White to off-white solid | [9][10] |
| Chirality | Exists as (S) and (R) enantiomers due to the chiral center at C3. | [3][7] |
| Solubility | Soluble in polar solvents. Solubility is pH-dependent. | [3] |
| Storage | Keep in a dark place, sealed in a dry, inert atmosphere at room temperature. | [8][11] |
Stereochemistry: The Importance of Chirality
Tic possesses a chiral center at the C-3 position of the tetrahydroisoquinoline ring system. The resulting enantiomers, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic) and (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), can exhibit profoundly different pharmacological activities.[3] This stereochemical dependence is a cornerstone of pharmacology, as biological macromolecules like enzymes and receptors are themselves chiral. Consequently, the ability to synthesize and separate optically pure enantiomers is crucial for drug development.[12]
Part 2: Synthesis and Chemical Reactivity
The chemical behavior of Tic is dictated by its two primary functional groups: a secondary amine and a carboxylic acid. This bifunctional nature allows for a wide range of chemical modifications, making it a versatile building block for combinatorial chemistry and lead optimization.
The Pictet-Spengler Reaction: The Principal Synthetic Route
The most common and historically significant method for synthesizing the Tic scaffold is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (in this case, phenylalanine) with an aldehyde (typically formaldehyde) under acidic conditions, followed by intramolecular cyclization.
Caption: Standard analytical workflow for Tic characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. [13][14]A key feature observed in N-acyl derivatives of Tic is the presence of rotamers (rotational isomers) due to the hindered rotation around the newly formed amide bond. This results in the appearance of multiple sets of signals in the NMR spectrum, which can complicate analysis but also provides valuable conformational information. [15][16][17]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its elemental composition, especially with high-resolution mass spectrometry (HRMS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a sample. [5]For chiral Tic, specialized chiral HPLC columns are required to separate and quantify the individual (R) and (S) enantiomers.
Part 4: Applications in Drug Discovery and Development
The true value of Tic lies in its application as a versatile building block for creating drugs targeting a wide array of diseases. [2][18]
Role as a Constrained Phenylalanine Mimetic
In peptide and peptidomimetic design, incorporating Tic serves to lock the torsional angles of the peptide backbone. This pre-organization into a specific conformation, such as a β-turn or helical structure, can lead to a significant increase in binding affinity and selectivity for the target receptor or enzyme, as the entropic penalty for binding is reduced. [3]
Therapeutic Areas of Impact
-
Cardiovascular Disease: Tic is a critical intermediate in the synthesis of Quinapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. [2]2. Oncology: Derivatives of Tic have been developed as potent inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1. [19]By blocking these proteins, the compounds can induce apoptosis (programmed cell death) in cancer cells, highlighting their potential as anti-tumor agents. [19]Peptides incorporating Tic have also shown cytotoxic effects against breast cancer cell lines. [20]3. Neurological Disorders: The tetrahydroisoquinoline core is a well-known scaffold in neuroscience research. Tic and its derivatives are explored for their potential in treating neurological conditions, leveraging their structural similarity to endogenous neurochemicals. [3][5][10]
Logical Flow from Tic to Therapeutic Candidate
Caption: From core scaffold to drug candidate.
Part 5: Safety and Handling
According to aggregated GHS information, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. It should be handled in a well-ventilated area or a fume hood.
Conclusion
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is more than just a chemical intermediate; it is a powerful tool in the arsenal of medicinal chemists. Its unique combination of a rigid scaffold, chirality, and versatile functional groups provides a reliable platform for the design and synthesis of sophisticated and effective therapeutic agents. From its foundational role in ACE inhibitors to its emerging potential in oncology, the continued exploration of Tic and its derivatives promises to unlock new avenues for treating human diseases. This guide has provided the core technical knowledge required to understand and effectively utilize this remarkable molecule in a research and development setting.
References
-
Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PrepChem.com. Available at: [Link]
-
Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. Available at: [Link]
-
The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Medium. Available at: [Link]
-
New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). ProQuest. Available at: [Link]
-
Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate. Available at: [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. MDPI. Available at: [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. Available at: [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]
Sources
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 2733226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 74163-81-8|(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 103733-65-9 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(103733-65-9) 1H NMR spectrum [chemicalbook.com]
- 14. L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(74163-81-8) 1H NMR spectrum [chemicalbook.com]
- 15. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Buy (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 74163-81-8 [smolecule.com]
- 19. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. As a constrained analog of phenylalanine, this molecule is a valuable building block in the synthesis of various bioactive compounds.[1] A thorough understanding of its spectroscopic signature is paramount for ensuring purity, confirming structural integrity, and optimizing synthetic routes.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the interpretation of the spectra and the rationale behind the analytical techniques employed. While a complete set of experimental data for this specific molecule is not consolidated in publicly available literature, this guide synthesizes data from closely related analogs and theoretical principles to provide a comprehensive analytical framework.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid bicyclic core with a chiral center at the C3 position. The structure combines a substituted benzene ring, a saturated heterocycle, and a bulky tert-butyl ester group. Each of these features gives rise to characteristic signals in various spectroscopic analyses.
The analytical workflow for structural elucidation of this molecule relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Figure 1: A diagram illustrating the workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of the title compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H5, H6, H7, H8) | 7.0 - 7.3 | Multiplet | 4H | Protons on the benzene ring. |
| CH₂ (C1) | ~4.2 - 4.5 | Multiplet | 2H | Diastereotopic protons adjacent to the nitrogen and aromatic ring. |
| CH (C3) | ~3.6 - 3.8 | Doublet of doublets | 1H | Chiral center proton, coupled to the C4 protons. |
| CH₂ (C4) | ~3.0 - 3.3 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center. |
| NH (N2) | ~1.8 - 2.5 | Broad singlet | 1H | The chemical shift can vary with concentration and solvent. |
| C(CH₃)₃ | ~1.4 - 1.5 | Singlet | 9H | Characteristic signal for the tert-butyl group. |
Expert Interpretation:
-
The aromatic region is expected to show a complex multiplet due to the four adjacent protons on the benzene ring.
-
The protons on the saturated heterocyclic ring (C1, C3, and C4) are diastereotopic and will exhibit complex splitting patterns. 2D NMR techniques like COSY would be essential to definitively assign these protons.
-
The broad singlet for the N-H proton is characteristic and its chemical shift is highly dependent on the solvent and concentration. Deuterium exchange with D₂O would confirm this assignment.
-
The most upfield and intense signal will be the singlet corresponding to the nine equivalent protons of the tert-butyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | ~172 - 175 | Carbonyl carbon of the ester. |
| Aromatic (C4a, C8a) | ~135 - 140 | Quaternary carbons of the fused benzene ring. |
| Aromatic (C5, C6, C7, C8) | ~125 - 130 | Protonated carbons of the benzene ring. |
| C(CH₃)₃ (Ester) | ~80 - 82 | Quaternary carbon of the tert-butyl group. |
| CH (C3) | ~55 - 58 | Chiral carbon. |
| CH₂ (C1) | ~45 - 48 | Methylene carbon adjacent to nitrogen. |
| CH₂ (C4) | ~30 - 35 | Methylene carbon adjacent to the chiral center. |
| C(CH₃)₃ (Ester) | ~28 - 30 | Methyl carbons of the tert-butyl group. |
Expert Interpretation:
-
The downfield region will be dominated by the ester carbonyl carbon.
-
The aromatic region will show six signals, two for the quaternary carbons and four for the protonated carbons.
-
The aliphatic region will contain the signals for the tetrahydroisoquinoline ring carbons and the tert-butyl group carbons. The signal for the quaternary carbon of the tert-butyl group will be less intense than the signal for the methyl carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a 90° pulse and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY and HSQC spectra to establish ¹H-¹H and ¹H-¹³C correlations, respectively. This is crucial for unambiguous assignment of the aliphatic protons and carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium, sharp | Characteristic of a secondary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | From the CH₂ and CH groups of the ring and the tert-butyl group. |
| C=O Stretch (Ester) | 1730 - 1750 | Strong | A strong, sharp absorption band characteristic of an ester carbonyl. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak | Multiple bands are expected. |
| C-O Stretch (Ester) | 1150 - 1250 | Strong | |
| C-N Stretch | 1020 - 1250 | Medium |
Expert Interpretation:
The IR spectrum will be dominated by a strong, sharp peak around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the tert-butyl ester. The presence of a secondary amine will be confirmed by a medium-intensity N-H stretching band in the 3300-3500 cm⁻¹ region. The C-H stretching region below 3000 cm⁻¹ will show strong absorptions due to the numerous aliphatic C-H bonds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Molecular Ion:
-
Molecular Formula: C₁₄H₁₉NO₂
-
Molecular Weight: 233.31 g/mol
-
Monoisotopic Mass: 233.1416 Da
-
Expected [M+H]⁺: 234.1489 m/z
Key Fragmentation Pathways:
-
Loss of the tert-butyl group: A prominent fragmentation pathway is the loss of the tert-butyl group as a stable carbocation or isobutylene, leading to a fragment ion at m/z 177 or 176.
-
[M - C₄H₉]⁺ = 233 - 57 = 176 m/z
-
[M - C₄H₈]⁺ = 233 - 56 = 177 m/z
-
-
Loss of the entire ester group: Cleavage of the C-C bond between the ring and the ester can lead to the loss of the entire tert-butoxycarbonyl group.
-
[M - COOC(CH₃)₃]⁺ = 233 - 101 = 132 m/z
-
-
Retro-Diels-Alder (RDA) type fragmentation: The tetrahydroisoquinoline ring can undergo RDA-type fragmentation, leading to characteristic ions.
Figure 2: A simplified diagram illustrating the expected primary fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for this type of molecule.
-
Operate the instrument in positive ion mode to observe the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Tandem MS (MS/MS) (Optional but Recommended):
-
To confirm the structure, perform a product ion scan on the precursor ion ([M+H]⁺ at m/z 234). This will induce fragmentation and allow for the observation of the characteristic fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion and prominent fragment ions.
-
Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.
-
Conclusion
-
NMR spectroscopy provides the carbon-hydrogen framework, confirming the connectivity of the atoms in the molecule.
-
IR spectroscopy confirms the presence of key functional groups, notably the secondary amine and the tert-butyl ester.
-
Mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis.
Together, these techniques provide a self-validating system for the structural elucidation and purity assessment of this important synthetic intermediate. The protocols and interpretations provided in this guide offer a robust framework for researchers working with this and related compounds.
References
- Šebesta, R., & Salát, J. (2014). Synthesis and characterization of n-substituted (s)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. HETEROCYCLES, 89(8), 1845.
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid from N-(Diphenylmethylene)glycerine tert-butyl ester
An In-Depth Technical Guide to the Asymmetric Synthesis of D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive, in-depth protocol for the asymmetric synthesis of D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (D-Tic), a conformationally constrained analog of phenylalanine of significant interest in medicinal chemistry and drug development. The described synthetic strategy commences with the commercially available N-(Diphenylmethylene)glycine tert-butyl ester. The core methodology hinges on a stereocontrolled phase-transfer catalyzed alkylation to establish the chiral center, followed by a diastereoselective Pictet-Spengler reaction to construct the core tetrahydroisoquinoline scaffold. This guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters governing reaction success, stereochemical fidelity, and overall yield. It is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction: The Significance of D-Tic in Modern Drug Design
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a privileged scaffold in pharmaceutical sciences.[1] As a constrained analog of phenylalanine, its incorporation into peptide-based drug candidates can induce specific secondary structures, such as β-turns, thereby enhancing receptor affinity, selectivity, and metabolic stability.[2] The D-enantiomer, D-Tic, is of particular importance and has been integrated into molecules targeting a range of receptors, including opioid receptors.[2] The challenge in synthesizing D-Tic lies in the precise control of the stereocenter at the C3 position.
Traditional synthetic routes often rely on the Pictet-Spengler cyclization of D-phenylalanine itself, which can sometimes lead to racemization under harsh acidic conditions.[3] The strategy detailed herein circumvents this by building the chiral center first, using the robust and well-documented asymmetric chemistry of glycine imine derivatives. N-(Diphenylmethylene)glycine tert-butyl ester serves as an ideal starting material; the imine functionality protects the amine while activating the α-protons for stereoselective alkylation, and the tert-butyl ester provides robust protection for the carboxyl group.[4]
Overall Synthetic Strategy
The synthesis is a four-step sequence designed for efficiency and stereochemical control. The workflow is initiated by creating the phenylalanine backbone via asymmetric alkylation, followed by sequential deprotection and cyclization to form the target heterocycle.
Mechanistic Considerations and Rationale
Step 1: Asymmetric Alkylation
The cornerstone of this synthesis is the creation of the C3 stereocenter. This is achieved via the alkylation of the enolate derived from N-(Diphenylmethylene)glycine tert-butyl ester.
-
Causality: The diphenylmethylene group serves a dual purpose: it protects the primary amine and its electron-withdrawing nature acidifies the α-protons, facilitating deprotonation under relatively mild basic conditions (e.g., 50% aq. KOH).[5]
-
Stereocontrol: Enantioselectivity is induced by a chiral Phase-Transfer Catalyst (PTC), typically a quaternary ammonium salt derived from a Cinchona alkaloid.[4][6] The catalyst forms a chiral ion pair with the glycine enolate, shuttling it from the aqueous phase to the organic phase. The bulky substituents on the catalyst sterically shield one face of the planar enolate, directing the incoming electrophile (benzyl bromide) to the opposite face, thus yielding the (R)-configured product with high enantiomeric excess (% ee).[5]
Step 2 & 3: Deprotection and Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a powerful acid-catalyzed process for forming tetrahydroisoquinoline rings.[7] It is fundamentally an intramolecular electrophilic aromatic substitution.
-
Causality: The reaction requires a free primary or secondary amine. Therefore, the diphenylmethylene group must first be removed via hydrolysis. The resulting (R)-Phenylalanine derivative is then condensed with formaldehyde in the presence of a strong acid like trifluoroacetic acid (TFA). The acid protonates the formaldehyde-amine adduct (a hemiaminal), facilitating the loss of water to form a highly electrophilic N-acyliminium ion.[7][8]
-
Trustworthiness: The intramolecular cyclization occurs as the electron-rich phenyl ring of the phenylalanine backbone attacks the iminium ion. The pre-existing stereocenter at C3 directs the cyclization to form the desired diastereomer. The reaction is typically clean and high-yielding.
Step 4: Final Deprotection
The tert-butyl ester is a robust protecting group, stable to the conditions of the first three steps. Its removal requires strong acidic conditions.
-
Causality: Treatment with TFA or HCl cleaves the ester. Mechanistically, the acid protonates the ester carbonyl, and the stable tert-butyl carbocation is eliminated, which is then quenched by a nucleophile or loses a proton to form isobutylene.[3][9] This provides the final D-Tic product as a salt, which can be neutralized to the free amino acid.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Asymmetric Synthesis of (R)-N-(Diphenylmethylene)phenylalanine tert-butyl ester
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| N-(Diphenylmethylene)glycine tert-butyl ester | 295.38 | 10.0 | 1.0 | 2.95 g |
| Benzyl Bromide | 171.04 | 11.0 | 1.1 | 1.25 mL |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | 628.63 | 0.5 | 0.05 | 314 mg |
| Toluene | - | - | - | 50 mL |
| 50% Potassium Hydroxide (aq.) | - | - | - | 20 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(Diphenylmethylene)glycine tert-butyl ester (2.95 g, 10.0 mmol), the chiral phase-transfer catalyst (314 mg, 0.5 mmol), and toluene (50 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Begin vigorous stirring (approx. 1000 rpm) and add the 50% aqueous KOH solution (20 mL).
-
Add benzyl bromide (1.25 mL, 11.0 mmol) dropwise over 10 minutes.
-
Maintain the reaction at 0 °C and monitor its progress by TLC (Thin Layer Chromatography) (Eluent: 10% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Upon completion, dilute the mixture with water (50 mL) and diethyl ether (50 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (2x 25 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 15% Ethyl Acetate in Hexanes) to yield the title compound as a white solid.
-
Typical Yield: 85-95%.
-
Validation: Purity and enantiomeric excess (>95% ee) should be confirmed by chiral HPLC analysis.
-
Protocol 2: Synthesis of (R)-Phenylalanine tert-butyl ester
Procedure:
-
Dissolve the product from Protocol 1 (e.g., 8.5 mmol) in a mixture of tetrahydrofuran (THF, 40 mL) and water (10 mL).
-
Add glacial acetic acid (20 mL) to the solution.
-
Stir the mixture at room temperature for 12-18 hours, monitoring the hydrolysis of the imine by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~8).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude (R)-Phenylalanine tert-butyl ester is typically used in the next step without further purification.
-
Typical Yield: Quantitative.
-
Validation: Successful deprotection can be confirmed by ¹H NMR (disappearance of aromatic signals from the diphenylmethylene group) and the appearance of a primary amine signal.
-
Protocol 3 & 4: Pictet-Spengler Cyclization and Final Deprotection
Procedure:
-
Dissolve the crude (R)-Phenylalanine tert-butyl ester (e.g., 8.5 mmol) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask.
-
Add paraformaldehyde (310 mg, 10.2 mmol, 1.2 eq.).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 mL) dropwise. The mixture should become a clear solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion of the cyclization, the same reaction mixture is used for the deprotection. Continue stirring at room temperature for an additional 12-24 hours to ensure complete cleavage of the tert-butyl ester.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the oily residue in a minimal amount of deionized water (approx. 10 mL).
-
Adjust the pH to ~6.5-7.0 by the careful addition of a base, such as aqueous ammonia or a dilute NaOH solution. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL) and then with cold diethyl ether (2 x 10 mL).
-
Dry the product under high vacuum to afford D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid as a white to off-white solid.
-
Typical Yield (over two steps): 70-85%.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The optical rotation should be measured and compared to literature values to confirm the D-configuration.
-
Summary of Results
| Step | Product | Typical Yield | Purity/ee | Validation Methods |
| 1. Asymmetric Alkylation | (R)-N-(Diphenylmethylene)phenylalanine tert-butyl ester | 85-95% | >95% ee | Chiral HPLC, NMR |
| 2. Imine Hydrolysis | (R)-Phenylalanine tert-butyl ester | ~Quantitative | - | NMR |
| 3 & 4. Cyclization & Deprotection | D-Tic | 70-85% | >98% Purity | NMR, MS, Optical Rotation |
Conclusion
This guide presents a robust and stereocontrolled pathway for the synthesis of D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, a valuable building block for pharmaceutical research. By leveraging an asymmetric phase-transfer catalyzed alkylation of N-(Diphenylmethylene)glycine tert-butyl ester, the key C3 stereocenter is installed with high fidelity at the outset of the synthesis. Subsequent imine hydrolysis, a high-yielding Pictet-Spengler reaction, and a final deprotection step complete the synthesis in good overall yield. The detailed protocols and mechanistic rationale provided herein offer a reliable framework for the laboratory-scale production of this important constrained amino acid.
References
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central, NIH. Available at: [Link]
-
Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. ElectronicsAndBooks. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Synthesis of d-Phenylalanines. PubMed Central, NIH. Available at: [Link]
-
Recent developments in chemical deprotection of ester functional group. ResearchGate. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PubMed Central, NIH. Available at: [Link]
-
Enantioselective phase‐transfer catalyzed alkylation... ResearchGate. Available at: [Link]
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. MDPI. Available at: [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central, NIH. Available at: [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of a new pi-deficient phenylalanine derivative from a common 1,4-diketone intermediate and study of the influence of aromatic density on prolyl amide isomer population. PubMed. Available at: [Link]
-
Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the diverse array of THIQ derivatives, tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Boc-THIQ-3-COOH) has emerged as a particularly valuable and versatile building block. Its significance lies in its identity as a constrained analog of the amino acid phenylalanine, which allows it to serve as a peptidomimetic, introducing specific conformational constraints into peptide sequences to enhance stability, receptor affinity, or other pharmacological properties.[3][4]
This guide provides a comprehensive overview of Boc-THIQ-3-COOH, from its fundamental synthesis to its strategic application in the development of complex, biologically active molecules. We will explore the causality behind key experimental choices, detail robust protocols, and showcase its role in constructing novel therapeutic agents.
Core Synthesis: The Pictet-Spengler Reaction
The most fundamental and widely employed method for constructing the THIQ core is the Pictet-Spengler reaction, first discovered in 1911.[5][6] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to achieve ring closure.[7]
Mechanism Insight: The driving force for the reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[6] This intermediate is readily attacked by the electron-rich aromatic ring, leading to cyclization. While highly activated aromatic rings like indoles react under mild conditions, less nucleophilic phenyl groups, as in the synthesis of THIQ itself, often require stronger acids and higher temperatures.[6] The synthesis of the specific 3-carboxylate derivative typically starts with a phenylalanine derivative, where the embedded β-arylethylamine moiety is poised for cyclization with an aldehyde, commonly formaldehyde or its equivalent.
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of Racemic Boc-THIQ-3-COOH
This protocol describes a typical synthesis starting from L-phenylalanine.
Step 1: N-Boc Protection and Esterification of L-Phenylalanine
-
Suspend L-phenylalanine (1 equiv.) in a suitable solvent such as methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours to form the methyl ester hydrochloride.
-
Remove the solvent under reduced pressure. The crude ester is taken to the next step.
-
Dissolve the crude ester in a solvent like dichloromethane (DCM).
-
Add a base, such as triethylamine (2.5 equiv.), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.).
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup and purify by column chromatography to yield N-Boc-L-phenylalanine methyl ester.
Step 2: Pictet-Spengler Cyclization
-
Dissolve N-Boc-L-phenylalanine methyl ester (1 equiv.) in a suitable solvent (e.g., DCM or toluene).
-
Add paraformaldehyde (2-3 equiv.).
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂.[2]
-
Heat the reaction mixture, typically to reflux, and monitor by TLC until the starting material is consumed.[8]
-
Cool the reaction, neutralize the acid, and perform an aqueous workup.
-
Purify the crude product by flash chromatography to obtain tert-butyl 1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate methyl ester.
Step 3: Selective Hydrolysis
-
Dissolve the purified diester in a solvent mixture such as THF/water.
-
Add lithium hydroxide (LiOH, 1.5-2 equiv.) and stir at room temperature. The methyl ester is preferentially hydrolyzed over the tert-butyl ester.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent.
-
Dry, concentrate, and purify as needed to yield the final product, this compound.
Note: Enantiomerically pure starting materials, such as derivatives of L-Phenylalanine, are often used to control the stereochemistry at the C3 position.[9]
Strategic Functionalization: Unleashing Synthetic Potential
The true power of Boc-THIQ-3-COOH as a building block lies in the orthogonal reactivity of its three key sites: the N2-Boc protecting group, the C3-carboxylic acid, and the C1-benzylic position.
2.1. N-Functionalization via Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of conditions but can be cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10] This unmasks the secondary amine, opening a gateway for extensive derivatization.
Caption: Synthetic pathways for N-functionalization of the THIQ core.
Protocol: Boc Deprotection and N-Acylation
-
Dissolve Boc-THIQ-3-COOH (1 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the amine is often used directly.
-
Dissolve the crude amine salt in DCM and add a base (e.g., triethylamine or DIPEA, 3 equiv.).
-
Cool to 0 °C and add the desired acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup, extract the product, and purify by column chromatography.
2.2. C3-Functionalization via Carboxylic Acid Coupling
The C3-carboxylate is a versatile handle for introducing diversity, most commonly through amide bond formation. Standard peptide coupling reagents are highly effective for this transformation, allowing for the incorporation of a vast array of primary and secondary amines.
Caption: Synthetic pathways for C3-functionalization of the THIQ core.
Protocol: Amide Coupling with HATU
-
Dissolve Boc-THIQ-3-COOH (1 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add the desired amine (1.1 equiv.), followed by HATU (1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equiv.).
-
Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Dilute the reaction with ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the C3-amide product.[9]
2.3. C1-Functionalization via Oxidative Coupling
Functionalization at the C1 position is a more advanced strategy that provides access to 1-substituted THIQ derivatives. A common approach involves the oxidation of the N-acyl THIQ to form a reactive N-acyliminium ion intermediate.[10] This electrophilic species can then be trapped by a wide range of nucleophiles. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this oxidative transformation.[10]
Causality: The presence of an electron-withdrawing N-acyl or N-sulfonyl group is crucial. It stabilizes the N-acyliminium ion intermediate and acidifies the C1 proton, facilitating the initial oxidation step.[10] This strategy enables powerful cross-dehydrogenative coupling (CDC) reactions, forming C-C bonds under relatively mild conditions.[11]
Applications in Drug Discovery
The structural rigidity and defined stereochemistry of the Boc-THIQ-3-COOH scaffold make it a privileged element in modern drug design. Its derivatives have been explored for a multitude of therapeutic targets.[1]
| Compound Class/Derivative | Biological Target | Therapeutic Area | Key Structural Features |
| N-Acyl-THIQ-3-carboxamides | Bcl-2/Mcl-1 | Oncology | The THIQ core mimics a helical peptide segment to disrupt protein-protein interactions.[12] |
| Substituted THIQ-3-carboxylates | Factor Xa / Thrombin | Anticoagulation | The scaffold serves as a rigid core to orient substituents for optimal binding in the enzyme's active site.[13] |
| N-Arylalkyl-THIQ derivatives | Various GPCRs, Ion Channels | Neuroscience | The constrained phenylalanine mimic interacts with aromatic binding pockets in neurological targets.[14][15] |
| THIQ-based compounds | HIV Reverse Transcriptase | Antiviral | The rigid structure is used to position pharmacophores that inhibit viral enzymes. |
| 1-Substituted THIQ derivatives | KRas, Angiogenesis pathways | Oncology | C1-substitution allows for probing of additional pockets in target proteins, enhancing potency and selectivity.[16] |
One notable example is the development of inhibitors for the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[12] By elaborating the Boc-THIQ-3-COOH scaffold, researchers have created compounds that mimic the BH3 domain of pro-apoptotic proteins, effectively inducing apoptosis in cancer cells.[12]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a reliable and versatile route to complex molecular architectures. The foundational Pictet-Spengler reaction and the subsequent functionalization protocols are robust and scalable, making this building block accessible for both academic research and industrial drug development.
Future efforts will likely focus on developing novel catalytic and enantioselective methods for C1-functionalization and exploring the scaffold's utility in emerging therapeutic modalities, such as targeted protein degradation. As our understanding of complex biological systems grows, the demand for sophisticated, three-dimensional building blocks like Boc-THIQ-3-COOH will undoubtedly continue to expand, solidifying its status as a truly privileged scaffold in the quest for new medicines.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Frontiers | Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
- 16. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Asymmetric Pictet-Spengler Reaction for Tetrahydroisoquinoline (THIQ) Synthesis
Introduction: The Significance of Chiral Tetrahydroisoquinolines (THIQs)
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] This "privileged scaffold" is embedded in a vast array of biologically active molecules, including alkaloids and pharmaceuticals.[2][3] THIQ-containing compounds exhibit a wide spectrum of therapeutic properties, including anti-cancer, anti-hypertensive, and anti-Parkinsonian activities.[3][4][5][6] Given that biological systems are inherently chiral, the stereochemistry of these molecules is critical to their efficacy and safety. Consequently, the development of robust, stereoselective methods to synthesize enantioenriched THIQs is a paramount objective for researchers in drug discovery and development.[7]
The Pictet-Spengler reaction, discovered in 1911, represents the most direct and atom-economical method for constructing the THIQ core.[1][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-mediated cyclization.[1] While powerful, the classical reaction yields a racemic product. The modern challenge lies in controlling the stereochemistry, leading to the development of the Asymmetric Pictet-Spengler reaction. This guide provides an in-depth overview of the reaction's mechanism, state-of-the-art catalytic systems, and a detailed protocol for its application.
The Reaction Mechanism: A Stepwise View of Asymmetric Induction
The Asymmetric Pictet-Spengler reaction is a special case of a Mannich reaction.[9] The key to achieving high enantioselectivity is the effective transfer of chirality from a catalyst to the substrate during the rate-determining cyclization step. Modern approaches predominantly utilize chiral Brønsted acids, which act as catalysts by forming a chiral contact ion pair with the reaction intermediate.
The catalytic cycle can be broken down into four key stages:
-
Imine Formation: The β-arylethylamine and the aldehyde reversibly condense to form an imine. This step is typically not stereoselective.
-
Chiral Iminium Ion Formation: A chiral Brønsted acid (e.g., a chiral phosphoric acid, CPA, or imidodiphosphorimidate, IDPi) protonates the imine. This creates a chiral iminium ion, which is stabilized by the catalyst's conjugate base through hydrogen bonding and other non-covalent interactions (e.g., cation-π interactions).[10] This intimate, stereochemically defined ion pair is the critical intermediate that dictates the final product's configuration.
-
Enantioselective Cyclization: The electron-rich aromatic ring of the β-arylethylamine moiety attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution. The chiral counter-anion shields one face of the iminium ion, directing the attack to the other face, thereby setting the stereocenter at the C-1 position.
-
Catalyst Regeneration: A proton is eliminated from the resulting intermediate to restore aromaticity and release the chiral catalyst, allowing it to enter a new catalytic cycle.
Caption: Catalytic cycle of the Brønsted acid-catalyzed Asymmetric Pictet-Spengler reaction.
Catalytic Systems: A Comparative Overview
While early methods relied on chiral auxiliaries, modern research focuses on catalytic enantioselective approaches.[8] These are more atom-economical and synthetically efficient.
| Catalyst Type | Description | Advantages | Disadvantages |
| Chiral Phosphoric Acids (CPAs) | BINOL-derived Brønsted acids. They were among the first highly successful organocatalysts for this reaction.[11] | Readily available, well-studied, high enantioselectivities for tryptamine derivatives. | Can be less effective for less nucleophilic β-phenylethylamines (the precursors to THIQs).[12][13] |
| Imidodiphosphorimidates (IDPis) | Highly acidic, electron-rich Brønsted acids.[10] They offer enhanced reactivity and selectivity. | High acidity accelerates the reaction.[10] Electron-rich backbone stabilizes cationic intermediates, enabling reactions with challenging substrates.[12][13] | Catalyst synthesis is more complex than for standard CPAs. |
| Enzymatic (e.g., Norcoclaurine Synthase) | Pictet-Spenglerases that catalyze the reaction in nature as the first step in benzylisoquinoline alkaloid synthesis. | Extremely high stereoselectivity (often >98% ee).[14] Operates under mild, physiological conditions. | Strict substrate specificity, typically limited to dopamine-related phenolic substrates.[14] |
For the synthesis of a broad range of THIQs from non-phenolic β-arylethylamines, highly acidic organocatalysts like IDPis have proven to be particularly powerful and versatile.[12][13]
Detailed Protocol: IDPi-Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol is adapted from the work of List and co-workers, which describes a highly effective method for the synthesis of enantioenriched THIQs from N-carbamoyl-β-arylethylamines.[12][13][15] The N-carbamoyl group is a crucial activating group that enhances the amine's nucleophilicity and facilitates the reaction under mild conditions.
Materials and Reagents
-
Starting Materials: N-carbamoyl-β-arylethylamine (1.0 equiv), Aldehyde (1.2 equiv)
-
Catalyst: (S,S)-IDPi catalyst (2 mol %)
-
Solvent: Chloroform (CHCl₃), anhydrous (0.1 M concentration)
-
Internal Standard (for monitoring): Triphenylmethane
-
Workup: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture)
Experimental Workflow
Caption: A generalized workflow for the asymmetric Pictet-Spengler synthesis and purification.
Step-by-Step Procedure
-
Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add the (S,S)-IDPi catalyst (0.005 mmol, 2 mol %).
-
Reagent Addition: In the same vial, add the N-carbamoyl-β-arylethylamine (0.25 mmol, 1.0 equiv) and triphenylmethane as an internal standard.
-
Dissolution: Add anhydrous chloroform (2.5 mL, to achieve 0.1 M).
-
Initiation: Add the aldehyde (0.3 mmol, 1.2 equiv) to the solution. Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C).
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via TLC or GC-MS. The disappearance of the starting amine is a good indicator of completion. Expert Tip: The reaction is often complete within 24-48 hours, but reaction time will vary based on the specific substrates used.
-
Quenching & Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Drying: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure, enantioenriched THIQ product.
-
Analysis: The yield should be determined after purification. The enantiomeric excess (ee) is determined by chiral stationary phase HPLC analysis.
Representative Data
The following table summarizes typical results achieved using the IDPi-catalyzed methodology, demonstrating its broad scope and high efficiency.[12][13]
| Entry | β-Arylethylamine (R) | Aldehyde (R') | Yield (%) | ee (%) |
| 1 | Phenyl | Isovaleraldehyde | 91 | 96 |
| 2 | Phenyl | Cyclohexanecarboxaldehyde | 92 | 99 |
| 3 | 4-MeO-Phenyl | Benzaldehyde | 88 | 94 |
| 4 | 4-Cl-Phenyl | Isovaleraldehyde | 95 | 98 |
| 5 | Phenyl | 3-Phenylpropanal | 90 | 97 |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, a slight increase in temperature (e.g., from RT to 40 °C) can improve the reaction rate. Ensure all reagents and the solvent are scrupulously dry, as water can inhibit the catalyst.
-
Low Enantioselectivity: The choice of solvent is critical for achieving high 'ee'. Non-polar aprotic solvents like chloroform or toluene are generally preferred as they promote the formation of a tight ion pair.[10] If selectivity is poor, screen other non-polar solvents. Also, verify the purity of the chiral catalyst.
-
Side Reactions: For some sensitive aldehydes, side reactions may occur. Lowering the reaction temperature may mitigate these issues, albeit at the cost of a longer reaction time.
Conclusion and Future Perspectives
The Asymmetric Pictet-Spengler reaction has evolved from a classical name reaction into a highly sophisticated and powerful tool for the synthesis of chiral THIQs. The development of potent organocatalysts, particularly highly acidic Brønsted acids like IDPis, has dramatically expanded the reaction's scope and applicability, allowing for the synthesis of diverse and complex molecular frameworks with exceptional stereocontrol.[10][12] This methodology is a cornerstone in the synthesis of natural products and provides a direct route to novel pharmaceutical candidates.[1][15]
Future research will likely focus on the development of even more active and selective catalysts, expanding the substrate scope to include challenging ketone electrophiles, and applying these methods in increasingly complex multi-step total syntheses and drug development pipelines.
References
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. [Link]
-
Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research. [Link]
-
Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online. [Link]
-
The Asymmetric Pictet-Spengler Reaction. Bentham Science. [Link]
-
Organocatalyzed Asymmetric Pictet‐Spengler Reactions. ResearchGate. [Link]
-
The Asymmetric Pictet–Spengler Reaction. Ingenta Connect. [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. American Chemical Society. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. MDPI. [Link]
-
Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. PubMed. [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]
-
Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PubMed Central. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015). ResearchGate. [Link]
-
A Catalytic Asymmetric Pictet-Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed. [Link]
-
The Development and Application of the Asymmetric Pictet-Spengler Reaction. University of Illinois Urbana-Champaign. [Link]
-
The Asymmetric Pictet-Spengler Reaction. Ingenta Connect. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
Catalytic asymmetric Pictet-Spengler reaction. PubMed. [Link]
-
Asymmetric Pictet–Spengler‐type reaction applied in the synthesis of (+)‐cylindradine B. ResearchGate. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link]
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. ResearchGate. [Link]
Sources
- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Catalytic Asymmetric Pictet-Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Accelerated Synthesis of Tetrahydroisoquinolines via Microwave-Assisted Pictet-Spengler Reaction
Introduction: The Significance of Tetrahydroisoquinolines (THIQs) and the Power of Microwave Assistance
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and drug discovery.[1][2] This heterocyclic motif is a core component of numerous natural alkaloids and synthetic compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-Alzheimer properties.[3][4] The synthetic accessibility and structural versatility of THIQs make them highly attractive targets for the development of novel therapeutics.[2][5]
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of synthetic chemistry for constructing the THIQ framework.[1][6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][8] While robust, conventional Pictet-Spengler syntheses often require prolonged reaction times, high temperatures, and strong acidic conditions, which can lead to side product formation and limit the substrate scope.[9]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[10][11] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[12][13] This acceleration is due to the efficient and uniform heating of the reaction mixture through direct interaction of microwaves with polar molecules, leading to increased reaction rates, higher yields, and improved product purity.[11][12][13] This application note provides a detailed protocol and technical insights for performing the Pictet-Spengler synthesis of THIQs under microwave irradiation, a method that leverages the benefits of MAOS to enhance efficiency and yield.[9][14][15]
The Microwave Advantage: A Comparative Overview
The application of microwave energy to the Pictet-Spengler reaction offers significant advantages over traditional convective heating methods. The primary benefits stem from the unique mechanism of microwave heating, which involves direct dielectric heating of polar molecules in the reaction mixture. This leads to a rapid and uniform temperature increase throughout the sample, avoiding the hot spots and temperature gradients common with conventional heating.[12][13]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Rationale & Scientific Insight |
| Reaction Time | Hours to days | Minutes | Direct and rapid energy transfer to polar molecules accelerates the reaction rate significantly.[10][12][13] |
| Reaction Yield | Moderate to good | Often higher and more reproducible | Uniform heating minimizes thermal degradation of reactants and products, reducing side product formation.[12][13] |
| Energy Efficiency | Low | High | Microwaves heat only the reaction mixture, not the vessel, leading to substantial energy savings.[10][13] |
| Reaction Conditions | Often harsh (high temp., strong acids) | Milder conditions often suffice | The efficiency of microwave energy transfer can lower the required activation energy barrier.[10] |
| Process Control | Less precise | High precision and reproducibility | Modern microwave reactors allow for precise control over temperature and pressure.[13] |
| Environmental Impact | Higher solvent and energy consumption | Greener approach | Reduced reaction times and often the possibility of using less solvent align with the principles of green chemistry.[10][11] |
Reaction Mechanism and Workflow
The microwave-assisted Pictet-Spengler reaction follows the same fundamental mechanistic pathway as the classical version, but the rate of each step is significantly enhanced. The process begins with the formation of a Schiff base (imine) from the condensation of the β-arylethylamine and the aldehyde. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The subsequent and typically rate-determining step is the intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the THIQ product.[1][6][8]
General Reaction Mechanism
Caption: The Pictet-Spengler reaction mechanism.
Experimental Workflow
The workflow for microwave-assisted synthesis is straightforward and designed for rapid execution and high throughput.
Caption: General workflow for microwave-assisted synthesis.
Detailed Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes a representative microwave-assisted Pictet-Spengler synthesis.
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
-
2-(3,4-Dimethoxyphenyl)ethanamine (1.0 mmol, 181 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Toluene (3 mL)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst (e.g., HCl, PPA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
10 mL microwave reaction vial with a stir bar
Instrumentation
-
A dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator).
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Flash chromatography system.
-
Analytical instruments for characterization (NMR, LC-MS).
Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(3,4-dimethoxyphenyl)ethanamine (181 mg, 1.0 mmol).
-
Solvent and Aldehyde Addition: Add toluene (3 mL) followed by benzaldehyde (102 µL, 1.0 mmol).
-
Catalyst Addition: Add the acid catalyst. For example, add trifluoroacetic acid (TFA) (74 µL, 1.0 mmol). Note: The choice and amount of acid can be optimized for different substrates.
-
Vessel Sealing: Securely cap the vial using a specialized crimper for microwave vials.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters:
-
Temperature: 120-140 °C
-
Time: 10-30 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
Stirring: On
-
Initiate the reaction. The instrument will heat the mixture to the set temperature and hold it for the specified duration.
-
-
Cooling: After the irradiation is complete, the instrument's cooling system (e.g., compressed air) will rapidly cool the reaction vial to room temperature.
-
Work-up:
-
Once cooled, carefully open the vial.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid.
-
Wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure THIQ product.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficient heating (temperature too low).- Reaction time too short.- Ineffective catalyst or incorrect stoichiometry.- Deactivated starting materials. | - Increase the reaction temperature in 10 °C increments.- Increase the reaction time.- Screen different acid catalysts (e.g., HCl, PPA/SiO₂) or adjust the catalyst loading.[16]- Check the purity of starting materials. |
| Formation of Side Products | - Temperature too high, leading to decomposition.- Presence of impurities in starting materials.- Incorrect stoichiometry. | - Lower the reaction temperature.- Purify starting materials before use.- Ensure accurate measurement of reactants. |
| Incomplete Reaction | - As with low yield, reaction conditions may be too mild. | - Increase temperature and/or reaction time. Consider a different, more efficient solvent that absorbs microwave energy well.[17] |
| Pressure Error in Microwave | - Solvent volatility at the set temperature.- Reaction generating gaseous byproducts.- Vial overfilled. | - Ensure the reaction vial is not filled more than 2/3 of its volume.- Select a solvent with a higher boiling point.- Reduce the reaction temperature if possible. |
Conclusion
The microwave-assisted Pictet-Spengler reaction is a powerful and efficient method for the synthesis of the medicinally important tetrahydroisoquinoline scaffold. By leveraging the principles of microwave heating, researchers can dramatically reduce reaction times, improve yields, and adopt greener synthetic practices.[10][18] This protocol provides a robust starting point for the rapid synthesis and exploration of diverse THIQ libraries, accelerating the pace of research and development in medicinal chemistry and drug discovery.
References
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Analytical Reviews. [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC. PubMed Central. [Link]
-
Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation. Green Chemistry. [Link]
-
Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. [Link]
-
Microwave assisted green organic synthesis. AIP Publishing. [Link]
-
Microwave assisted organic synthesis. Slideshare. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]
-
Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link]
-
Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. ResearchGate. [Link]
-
Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]
-
A Simplified Method for Synthesizing Drug Compounds. Technology Networks. [Link]
-
Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Bulgarian Chemical Communications. [Link]
-
Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. [Link]
-
Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. International Journal of Advanced Research. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. National Institutes of Health. [Link]
-
Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. ResearchGate. [Link]
-
Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes. National Institutes of Health. [Link]
-
Pictet–Spengler reaction. Grokipedia. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Method for Synthesizing Drug Compounds | Technology Networks [technologynetworks.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Microwave assisted green organic synthesis [wisdomlib.org]
- 12. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. researchgate.net [researchgate.net]
- 15. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 16. shd-pub.org.rs [shd-pub.org.rs]
- 17. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave assisted organic synthesis | PPTX [slideshare.net]
Application Note: A Comprehensive Guide to the Pictet-Spengler Synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2] The Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry since its discovery in 1911, provides one of the most direct and efficient methods for constructing this essential framework.[3][4][5] This application note provides a detailed technical guide for the synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a valuable chiral building block derived from L-phenylalanine. We will delve into the underlying reaction mechanism, present a robust and validated experimental protocol, discuss critical reaction parameters, and offer insights into process optimization for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][3][6][7] This reaction is considered a special case of the more general Mannich reaction.[3][4] Its power lies in its ability to generate complex heterocyclic systems, often with stereochemical control, from readily available starting materials.
The target molecule, this compound (Tic-tBu), is a constrained analog of the amino acid phenylalanine.[8] Incorporating such rigid structures into peptide chains is a key strategy in peptidomimetic design to enhance metabolic stability, increase lipophilicity for better oral bioavailability, and lock the peptide into a biologically active conformation.[8] This guide offers a comprehensive protocol for its synthesis, grounded in a thorough understanding of the reaction's mechanistic principles.
Reaction Mechanism: An Electrophilic Cascade
The efficacy of the Pictet-Spengler reaction hinges on the generation of a highly electrophilic iminium ion, which serves as the driving force for the critical ring-closing step.[3] The mechanism proceeds through a well-defined sequence of events, as detailed below.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of the β-arylethylamine (L-phenylalanine tert-butyl ester) on the carbonyl carbon of an aldehyde (formaldehyde). Under acidic conditions, this is followed by dehydration to form a Schiff base, which is then protonated to yield a highly reactive N-acyliminium ion intermediate.[6][7]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the phenylalanine derivative acts as an internal nucleophile. It attacks the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization.[7][9] This step temporarily disrupts the aromaticity of the phenyl ring.
-
Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable 1,2,3,4-tetrahydroisoquinoline product.[6][9]
The use of a strong acid catalyst is crucial, as the unprotonated imine is generally not electrophilic enough to undergo cyclization with less activated aromatic rings like a simple phenyl group.[3]
Figure 1: Generalized mechanism of the acid-catalyzed Pictet-Spengler reaction.
Detailed Experimental Protocol
This protocol outlines the synthesis of (S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate from L-phenylalanine tert-butyl ester.
3.1. Materials and Equipment
-
Reagents:
-
L-Phenylalanine tert-butyl ester hydrochloride (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Trifluoroacetic acid (TFA) (approx. 10 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add L-phenylalanine tert-butyl ester hydrochloride and paraformaldehyde. Place the flask in an ice bath on a magnetic stirrer.
-
Solvent and Catalyst Addition: Add dichloromethane to the flask to create a slurry. While stirring vigorously at 0 °C, add trifluoroacetic acid (TFA) dropwise over 10-15 minutes. Causality Note: TFA often serves as both the catalyst and the solvent in this reaction.[10] The slow, cooled addition is critical to manage the exothermic reaction that occurs upon acid addition and dissolution of reagents.
-
Reaction Execution: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring Progress (Self-Validation): The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The product should have a different Rf value than the starting amine.
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8). Safety Note: This neutralization is highly exothermic and releases CO₂ gas; perform with caution in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) to isolate the pure product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 9. name-reaction.com [name-reaction.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Tetrahydroisoquinolines in Modern Drug Discovery
Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged structures" — molecular scaffolds that can bind to multiple, diverse biological targets — is a cornerstone of efficient lead generation. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus stands out as one of the most significant heterocyclic scaffolds.[1][2] Found in a vast array of natural products, particularly isoquinoline alkaloids, the THIQ framework offers a rigid, three-dimensional architecture that is ideal for presenting functional groups in precise orientations for target engagement.[1][3] This inherent bioactivity and synthetic tractability have cemented the THIQ's role as a vital building block in the development of novel therapeutics across a wide spectrum of diseases, from cancer and neurodegenerative disorders to infectious diseases.[1][4][5]
This guide provides an in-depth exploration of the THIQ scaffold in drug discovery, detailing key synthetic strategies, protocols for biological evaluation, and insights into structure-activity relationship (SAR) studies.
Chapter 1: Therapeutic Significance and Biological Activities
The versatility of the THIQ scaffold is demonstrated by its presence in numerous clinically approved drugs and investigational agents.[1] Its derivatives have been shown to exhibit a remarkable range of pharmacological activities.
-
Anticancer Activity: THIQ-based compounds are prominent in oncology. The natural product Trabectedin (Yondelis®), isolated from a marine tunicate, is an approved drug for soft tissue sarcoma and ovarian cancer.[4][6] Many synthetic THIQs have been developed that act through various mechanisms, including the inhibition of tubulin polymerization, modulation of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways like KRas.[4][7][8][9]
-
Neurodegenerative Diseases: The structural similarity of some THIQ derivatives to endogenous and exogenous neurotoxins has implicated them in the pathology of Parkinson's disease.[10][11] Conversely, this same property allows them to be potent modulators of CNS targets. Recent research has focused on designing THIQ derivatives to enhance lysosome biogenesis for the clearance of Aβ aggregates in Alzheimer's disease models and to act as selective potentiators of NMDA receptors.[12][13]
-
Antiviral and Antimicrobial Activity: The THIQ scaffold has shown significant promise in combating infectious diseases. Derivatives have been developed with potent activity against various viruses, including influenza and SARS-CoV-2.[1][14][15] Additionally, THIQ analogs exhibit antibacterial, antifungal, and antimalarial properties, with some candidates progressing to preclinical and clinical studies for malaria by targeting the Plasmodium falciparum ATPase 4 (PfATP4).[1][16][17]
Table 1: Examples of THIQ-Containing Therapeutic Agents
| Drug/Compound | Therapeutic Area | Mechanism of Action (Simplified) |
|---|---|---|
| Quinapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[3] |
| Trabectedin (ET-743) | Anticancer | Binds to the minor groove of DNA, interfering with transcription and DNA repair[4] |
| Noscapine | Antitussive / Anticancer | Antitussive effects; also binds to tubulin and disrupts microtubule dynamics[6][18] |
| Debrisoquine | Antihypertensive | Adrenergic neuron blocking agent[19] |
| Compound 175 (Preclinical) | Antimalarial | Inhibition of Plasmodium falciparum ATPase 4 (PfATP4)[17] |
Chapter 2: Core Synthesis Methodologies
The construction of the THIQ core is a fundamental task in medicinal chemistry. Two classical and powerful named reactions, the Pictet-Spengler and Bischler-Napieralski reactions, remain the workhorses for accessing this scaffold. The choice between them is often dictated by the desired substitution pattern and the reactivity of the available starting materials.
The diagram below illustrates the fundamental difference between the two primary synthetic routes. The Pictet-Spengler reaction proceeds via an iminium ion intermediate from a β-arylethylamine and a carbonyl compound, directly yielding the saturated THIQ ring. In contrast, the Bischler-Napieralski reaction involves the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which then requires a separate reduction step to furnish the final THIQ product.
Caption: Comparative workflow of the Pictet-Spengler and Bischler-Napieralski reactions.
Table 2: Comparison of Primary THIQ Synthesis Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
|---|---|---|
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[20][21] | β-arylethylamide.[20][22] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[20][23] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[22][24] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (fully saturated).[20] | 3,4-Dihydroisoquinoline (an imine).[20][25] |
| Number of Steps | Typically one pot to the final THIQ. | Two steps: cyclization followed by reduction.[20] |
| Conditions | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids).[20][26] | Generally requires harsher, refluxing acidic conditions.[24] |
| Advantages | Direct access to THIQs, often stereocontrolled with chiral catalysts.[27] | Effective for less electron-rich aromatic systems. |
| Limitations | Generally requires electron-donating groups on the aromatic ring for facile cyclization.[26] | Requires a separate reduction step; harsher conditions can limit functional group tolerance. |
Chapter 3: Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and initial biological screening of THIQ derivatives.
Principle: This protocol describes the acid-catalyzed condensation of a β-phenylethylamine with an aromatic aldehyde to form a 1-substituted THIQ. The reaction proceeds via an electrophilic aromatic substitution on the electron-rich benzene ring by an in-situ generated iminium ion.[23][28] Trifluoroacetic acid (TFA) is a moderately strong acid that effectively catalyzes the reaction while being volatile enough for easy removal.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine)
-
4-Chlorobenzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, round-bottom flasks, separatory funnel
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq). Dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (1.05 eq) to the solution at room temperature. Stir for 10 minutes.
-
Catalyst Addition & Reaction: Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the stirring solution.
-
Causality Note: The acid protonates the intermediate imine, forming a more electrophilic iminium ion, which is necessary for the subsequent intramolecular cyclization onto the electron-rich aromatic ring.[28]
-
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the TFA.
-
Workup - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by silica gel column chromatography using a suitable gradient of hexanes/ethyl acetate to yield the pure 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Principle: This two-step protocol first involves the cyclodehydration of an N-acyl-β-phenylethylamine using phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate.[22][24] This intermediate is then reduced with sodium borohydride (NaBH₄) to the final THIQ. This method is particularly useful when the corresponding aldehyde for a Pictet-Spengler reaction is unstable or unavailable.
Materials:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
-
Phosphoryl chloride (POCl₃)
-
Toluene, anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Standard laboratory glassware for reflux and workup
Procedure:
Step A: Cyclization to Dihydroisoquinoline
-
Reactant Setup: In a flame-dried, two-neck round-bottom flask fitted with a reflux condenser and nitrogen inlet, dissolve N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add POCl₃ (1.5 eq) dropwise.
-
Causality Note: POCl₃ acts as a powerful dehydrating agent, converting the amide carbonyl into a more reactive electrophilic species (an imidoyl chloride or related intermediate) that facilitates the intramolecular cyclization.[22]
-
-
Reaction: After addition, remove the ice bath and heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC until completion (typically 2-3 hours).
-
Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with 1 M NaOH until pH > 10. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline is often used directly in the next step.
Step B: Reduction to Tetrahydroisoquinoline
-
Reactant Setup: Dissolve the crude dihydroisoquinoline from Step A in methanol (MeOH) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Causality Note: NaBH₄ is a mild hydride reducing agent that selectively reduces the imine C=N bond of the dihydroisoquinoline to the C-N single bond of the final THIQ without affecting the aromatic ring or methoxy groups.[20]
-
-
Reaction: Stir the reaction at room temperature for 1-2 hours after the addition is complete.
-
Workup & Purification: Quench the reaction by slowly adding 1 M HCl. Remove the methanol via rotary evaporation. Basify the remaining aqueous layer with 1 M NaOH and extract with DCM (3x). Dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify by silica gel chromatography to yield 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in signal indicates cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HCT116 colon cancer cells)[4]
-
Synthesized THIQ compounds, dissolved in DMSO to make a 10 mM stock
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THIQ compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (DMSO only) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours.
-
Causality Note: Only metabolically active, viable cells can reduce the MTT. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
The synthesis and screening protocols described above fit into a larger, iterative drug discovery workflow. Promising "hits" from the initial in vitro screen would advance to more complex assays and eventually in vivo studies.
Caption: Iterative workflow for THIQ-based drug discovery and development.
References
- Vertex AI Search. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- Chopra, B., Dhingra, A. K., Kumar, P., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Al-Ghorbani, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules.
-
Chopra, B., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. Available from: [Link]
- Kumar, A., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents.
- Chopra, B., Dhingra, A. K., Kumar, P., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
-
Chopra, B., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. Available from: [Link]
-
ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
Thompson, A. M., et al. (2015). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Stirnberg, M., et al. (2004). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Journal of Medicinal Chemistry. Available from: [Link]
-
Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. Available from: [Link]
-
Kumar, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available from: [Link]
- ScienceDirect. Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids.
-
PubMed. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Available from: [Link]
-
Kim, H. S., et al. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. Available from: [Link]
-
Acker, T. M., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Available from: [Link]
-
Chopra, B., Dhingra, A. K., Kumar, P., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
-
Enders, D., et al. (2012). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available from: [Link]
-
Abele, E., et al. (2013). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available from: [Link]
-
Venet, M., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. Available from: [Link]
-
Singh, S. B., et al. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). Expert Opinion on Therapeutic Patents. Available from: [Link]
-
Centurion University. Synthesis of isoquinolines. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Dilanyan, E., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Pharmaceutical Chemistry Journal. Available from: [Link]
-
Naoi, M., et al. (1995). [Tetrahydroisoquinolines in connection with Parkinson's disease]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology. Available from: [Link]
-
PubMed. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Available from: [Link]
-
Chen, Z., et al. (2019). Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available from: [Link]
-
Herraiz, T., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
PubMed. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. Available from: [Link]
-
ResearchGate. Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents | Request PDF. Available from: [Link]
-
ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available from: [Link]
-
Oriental University. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Available from: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 20. benchchem.com [benchchem.com]
- 21. organicreactions.org [organicreactions.org]
- 22. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 23. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bischler-Napieralski Reaction [organic-chemistry.org]
- 25. organicreactions.org [organicreactions.org]
- 26. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Tic Derivatives
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
Peptides offer a vast chemical space for therapeutic intervention due to their modular nature and ability to engage with high specificity to biological targets.[1] However, the inherent flexibility of linear peptides often leads to reduced binding affinity and susceptibility to metabolic degradation, limiting their clinical utility.[1] To overcome these limitations, medicinal chemists increasingly turn to the incorporation of conformationally constrained amino acid analogs. These rigid structures pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty of binding and enhancing metabolic stability.[2][3]
Among the arsenal of constrained building blocks, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a particularly valuable surrogate for residues like Phenylalanine (Phe), Tyrosine (Tyr), and Proline (Pro).[4][5] Its rigid bicyclic structure introduces a well-defined turn in the peptide chain, which can be pivotal for mimicking secondary structures like β-turns, crucial for molecular recognition.[2][6] The successful incorporation of Tic has led to the development of potent and selective ligands for a variety of receptors and enzymes, including the development of the approved drug quinapril from enalapril by replacing a proline residue with Tic.[5]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-Tic-OH into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, address common challenges, and offer field-proven strategies to enable researchers, scientists, and drug development professionals to harness the full potential of Tic derivatives in their synthetic endeavors.
Understanding the Chemistry and Challenges of Tic Incorporation
The successful integration of Tic into a growing peptide chain via SPPS is not without its challenges, primarily stemming from its sterically hindered nature.
Key Challenges:
-
Steric Hindrance: The bulky, bicyclic structure of Tic impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, potentially leading to incomplete coupling reactions.[7]
-
Diketopiperazine (DKP) Formation: A significant side reaction, particularly when Tic is one of the first two amino acids in the sequence, is the intramolecular cyclization of the dipeptide to form a diketopiperazine, leading to chain termination.[8]
-
Aggregation: Peptides containing hydrophobic or bulky residues like Tic can be prone to aggregation on the solid support, hindering reagent accessibility and leading to truncated or deletion sequences.[7][9]
To mitigate these challenges, a carefully considered synthetic strategy is paramount. This includes the judicious selection of the solid support, coupling reagents, and reaction conditions.
Strategic Selection of Solid Support
The choice of resin is a critical first step in minimizing side reactions, especially DKP formation.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for the synthesis of peptides containing Tic, particularly at the C-terminus.[8] Its steric bulk effectively hinders the back-biting cyclization that leads to diketopiperazine formation.[8] Furthermore, it allows for the cleavage of the protected peptide under mild acidic conditions, preserving acid-labile side-chain protecting groups if necessary.
Diagram of the SPPS Cycle for Tic Incorporation
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
Application Notes and Protocols for the Synthesis of Tic-Containing Peptides for Anticancer Studies
Foreword: The Strategic Incorporation of Conformational Constraints in Peptide Drug Design
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to metabolic instability and reduced receptor affinity. The introduction of conformationally constrained unnatural amino acids is a powerful strategy to overcome these limitations. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a particularly valuable building block.[1] Tic, a rigid analogue of phenylalanine or tyrosine and a surrogate for proline, imparts a well-defined turn structure upon the peptide backbone.[1][2] This pre-organization can enhance binding to biological targets, improve metabolic stability, and increase oral bioavailability.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of Tic-containing peptides, with a focus on their application in the development of novel anticancer therapeutics. The unique structural properties of Tic make it a compelling candidate for designing peptides with dual anticancer and immunomodulatory roles.[4]
Rationale for Tic in Anticancer Peptide Design
The design of potent and selective anticancer peptides hinges on their ability to adopt and maintain a specific bioactive conformation. The incorporation of Tic can achieve this by:
-
Inducing Stable β-turn and γ-turn Conformations: The rigid bicyclic structure of Tic promotes the formation of turn motifs, which are often critical for receptor recognition and protein-protein interactions.[3]
-
Enhancing Receptor Selectivity: By locking the peptide into a specific shape, Tic can increase its affinity and selectivity for a particular cancer-associated receptor. For instance, the replacement of Phenylalanine with Tic has been successfully applied in designing subtype-selective opioid receptor antagonists.[3]
-
Improving Proteolytic Resistance: The unnatural structure of Tic can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide. The substitution of L-amino acids with unnatural amino acids like Tic can result in structural alterations that make the peptide less susceptible to proteolysis.[4]
The following diagram illustrates the general workflow for the synthesis and evaluation of Tic-containing peptides for anticancer studies.
Caption: Workflow for Anticancer Tic-Peptide Development.
Synthetic Methodologies for Tic-Containing Peptides
The incorporation of Tic into a peptide sequence can be achieved through both solid-phase and solution-phase synthesis strategies. The choice of methodology depends on the length of the peptide, the desired scale, and the specific chemical properties of the sequence.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common and efficient method for synthesizing peptides up to around 50 amino acids in length.[5][6] The C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise manner.[6][7] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is generally preferred due to its milder deprotection conditions.[5]
-
Steric Hindrance: The bulky nature of the Tic residue can sometimes lead to incomplete coupling reactions. To mitigate this, extended coupling times and the use of potent coupling reagents are recommended.
-
Diketopiperazine Formation: If Tic is one of the first two amino acids coupled to the resin, there is an increased risk of diketopiperazine formation, which truncates the peptide.[7] Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride resin, can suppress this side reaction.[7] Alternatively, coupling the first two amino acids as a dipeptide unit can circumvent this issue.[7]
This protocol outlines the general steps for automated synthesis on a 0.1 mmol scale using a standard peptide synthesizer.
Materials:
-
Rink Amide MBHA resin (loading capacity ~0.5 mmol/g)
-
Fmoc-L-Leu-OH, Fmoc-L-Tic-OH, Fmoc-L-Ala-OH
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection reagent: 20% Piperidine in DMF
-
Capping reagent: Acetic anhydride/DIPEA in DMF (for N-terminal acetylation)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Leu):
-
Deprotect the Fmoc group on the resin with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-L-Leu-OH (4 eq) using HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.
-
Wash the resin with DMF. Perform a Kaiser test to confirm complete coupling.
-
-
Second Amino Acid Coupling (Tic):
-
Deprotect the Fmoc group from the resin-bound Leu with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple Fmoc-L-Tic-OH (4 eq) using HBTU (3.9 eq) and DIPEA (8 eq) in DMF. Note: Extend the coupling time to 4 hours due to the steric bulk of Tic.
-
Wash and perform a Kaiser test. If the test is positive (incomplete coupling), recouple for another 2 hours.
-
-
Third Amino Acid Coupling (Ala):
-
Deprotect the Fmoc group from the resin-bound Tic.
-
Wash the resin with DMF.
-
Couple Fmoc-L-Ala-OH (4 eq) using HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.
-
Wash the resin with DMF.
-
-
N-Terminal Acetylation:
-
Deprotect the final Fmoc group from Ala.
-
Wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF, followed by DCM (Dichloromethane), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (10 mL) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Solution-Phase Peptide Synthesis
While less common for long peptides, solution-phase synthesis is advantageous for large-scale production of short peptides or for synthesizing fragments that are later joined together (fragment condensation).[8] It allows for purification of intermediates at each step, which can be beneficial for complex sequences.[9]
This protocol describes the coupling of Boc-Ala-OH with H-Tic-OMe using a carbodiimide-based coupling agent.[9]
Materials:
-
Boc-L-Ala-OH
-
H-L-Tic-OMe·HCl (Tic methyl ester hydrochloride)
-
Coupling reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Base: NMM (N-Methylmorpholine)
-
Solvents: DCM (Dichloromethane), Ethyl Acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Drying agent: Anhydrous Na₂SO₄
Procedure:
-
Reactant Preparation: Dissolve Boc-L-Ala-OH (1.0 eq), H-L-Tic-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in DCM.
-
Neutralization: Cool the solution to 0°C and add NMM (1.1 eq) to neutralize the hydrochloride salt.
-
Coupling Reaction: Add EDC·HCl (1.1 eq) to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized peptide before biological evaluation.
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying peptides.[10] The separation is based on the hydrophobicity of the peptide.
Instrumentation and Materials:
-
Semi-preparative HPLC system with a UV detector
-
C18 column (e.g., 10 mm x 250 mm, 5 µm particle size)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Crude peptide dissolved in a minimal amount of Solvent A (with sonication if necessary)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Solvent A. Filter through a 0.45 µm syringe filter.
-
Chromatography:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient, for example, 5% to 65% Solvent B over 40 minutes. The optimal gradient should be determined based on analytical HPLC runs of the crude material.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final peptide as a white, fluffy powder.[10]
| Parameter | Setting | Rationale |
| Stationary Phase | C18-modified silica | Standard for peptide separation based on hydrophobicity.[10] |
| Mobile Phase A | 0.1% TFA in Water | Provides acidic conditions to ensure protonation of acidic residues and sharp peaks. |
| Mobile Phase B | 0.1% TFA in ACN | Organic modifier to elute the peptide; ACN is transparent at low UV wavelengths. |
| Detection | 214 nm | Wavelength for detecting the peptide backbone amide bonds. |
| Gradient | Linear, e.g., 5-65% B | Gradually increases hydrophobicity of the mobile phase to elute peptides of varying retention times. |
Characterization
The identity and purity of the final peptide must be confirmed.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS). Infuse the sample into the mass spectrometer.
-
Analysis: Compare the observed molecular weight with the calculated theoretical mass of the peptide. The presence of the correct molecular ion peak confirms the identity of the synthesized peptide.[11][12]
Analytical HPLC:
-
Technique: Use an analytical C18 column with a faster gradient than the preparative method.
-
Procedure: Inject a small amount of the purified, lyophilized peptide.
-
Analysis: The chromatogram should show a single, sharp peak. The integration of this peak area relative to the total peak area in the chromatogram determines the final purity of the peptide.
The following diagram illustrates the structure of a generic Tic-containing dipeptide, highlighting the constrained nature of the Tic residue.
Caption: Structure of an Ala-Tic Dipeptide.
Application in Anticancer Studies: A Mechanistic Perspective
Tic-containing peptides can exert their anticancer effects through various mechanisms, often by mimicking a natural peptide ligand to interact with a cancer-related target. Many anticancer peptides are cationic and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of cancer cells.[13]
A common mechanism of action for anticancer peptides is the induction of apoptosis (programmed cell death).[14][15] This can be triggered by disrupting the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade.[13]
The diagram below depicts a simplified model of apoptosis induction by a hypothetical Tic-containing anticancer peptide.
Caption: Apoptosis Induction by a Tic-Peptide.
Conclusion and Future Directions
The synthesis of Tic-containing peptides represents a validated and powerful approach in the quest for novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate these promising molecules. The combination of solid-phase synthesis for rapid library generation and detailed biophysical characterization will continue to drive the discovery of next-generation peptide drugs. Future efforts will likely focus on developing more complex Tic analogues and exploring their incorporation into larger constructs, such as peptide-drug conjugates, to further enhance their therapeutic index and clinical potential.
References
-
Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]
-
Lama, T., & Lavecchia, A. (2018). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. In Peptide Synthesis (pp. 247-270). Humana Press, New York, NY. [Link]
-
P3 BioSystems. (n.d.). Unusual Amino Acids - Tetrahydro-isoquinoline-3-carboxylic Acid (Tic). Retrieved from [Link]
-
Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Methods in Molecular Biology, vol. 298: Peptide Synthesis and Applications (pp. 1-62). Humana Press. [Link]
-
Srivastava, S., & Ghosh, J. K. (2022). Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. Vaccines, 10(12), 2049. [Link]
-
Piras, C., et al. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules, 29(9), 2056. [Link]
-
Sharma, A. K., et al. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE, 8(1), e53465. [Link]
-
Wang, X., et al. (2024). Investigation of Anticancer Peptides Derived from Arca Species Using In Silico Analysis. International Journal of Molecular Sciences, 25(11), 5985. [Link]
-
Piras, C., et al. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. ResearchGate. [Link]
-
Aapptec. (n.d.). Fmoc-Tic-OH [136030-33-6]. Retrieved from [Link]
-
Talani, G., et al. (2019). A titanium tetrachloride-based effective methodology for the synthesis of dipeptides. RSC Advances, 9(41), 23831-23838. [Link]
-
UAB Divulga. (2022). Purification of the peptides involved in the maturation of T lymphocytes in the human thymus. Retrieved from [Link]
-
Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(15), 5373-5395. [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Puvvula, J. V., & Moon, C. (2024). Discovery and characterization of anti-cancer peptides from a random peptide library. PLoS ONE, 19(2), e0293072. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (2001). Peptide synthesis protocols. Humana press. [Link]
-
Karas, G., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules, 25(1), 193. [Link]
-
Lee, J. (2024, June 17). Novel Branching Method for Solid Phase Peptide Synthesis. YouTube. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Kim, J., et al. (2022). Structural Studies of Expressed tIK, Anti-Inflammatory Peptide. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
Ortiz-Sánchez, J. P., et al. (2023). Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. International Journal of Molecular Sciences, 24(4), 3469. [Link]
-
Zhang, Y., & Lu, J. (2022). Bioactive peptides for anticancer therapies. Frontiers in Oncology, 12, 976201. [Link]
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]
-
Balboni, G., et al. (2025). Solution Phase Peptide Synthesis: The Case of Biphalin. In Methods in Molecular Biology (Vol. 289, pp. 63-78). Humana Press. [Link]
-
Lan, R., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 23(15), 5467-5475. [Link]
-
ResearchGate. (n.d.). Peptide characterization: a) RP-TLC visualized under visible and UV light (365 nm); b) Normalized absorption and emission spectra. Retrieved from [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Characterization of cyclic peptides containing disulfide bonds. Retrieved from [Link]
-
Syngene International Ltd. (2024, June 24). Panel Discussion on peptides characterization and Impurities. YouTube. [Link]
Sources
- 1. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 4. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bachem.com [bachem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive peptides for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of anti-cancer peptides from a random peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics [mdpi.com]
Application Notes and Protocols: Leveraging Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate for the Development of Potent Bcl-2/Mcl-1 Dual Inhibitors
Introduction: Targeting the Apex of Cancer Cell Survival
The dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to evade self-destruction and proliferate uncontrollably. Central to this pro-survival mechanism are the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, particularly Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1). Their overexpression is a common feature in a multitude of hematological and solid tumors, often correlating with therapeutic resistance and poor prognosis. Consequently, the simultaneous inhibition of both Bcl-2 and Mcl-1 has emerged as a compelling therapeutic strategy to restore apoptotic sensitivity in cancer cells.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure, capable of interacting with a diverse range of biological targets.[1] Specifically, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as a promising chemotype for the development of potent Bcl-2/Mcl-1 inhibitors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate as a key building block in the synthesis and evaluation of novel dual Bcl-2/Mcl-1 inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline the bioanalytical methods crucial for characterizing these next-generation anticancer agents.
The Strategic Advantage of the Tetrahydroisoquinoline Scaffold
The constrained bicyclic structure of the tetrahydroisoquinoline core serves as a rigid scaffold that can be strategically functionalized to mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of anti-apoptotic Bcl-2 family members. The carboxylic acid functionality at the 3-position provides a crucial anchor point for introducing diverse chemical moieties that can be optimized for enhanced binding affinity and selectivity. The use of the tert-butyl ester derivative offers a convenient protecting group strategy during synthesis, allowing for selective deprotection under acidic conditions to unmask the carboxylic acid or for direct use in subsequent amide coupling reactions.
Synthetic Workflow: From Chiral Precursor to Potent Inhibitor
The synthesis of Bcl-2/Mcl-1 inhibitors from this compound is a multi-step process that begins with the construction of the core scaffold, followed by diversification to generate a library of potential inhibitors.
Caption: Synthetic and evaluation workflow for Bcl-2/Mcl-1 inhibitors.
Protocol 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via Pictet-Spengler Reaction
This protocol describes the synthesis of the chiral tetrahydroisoquinoline core from L-phenylalanine.
Materials:
-
L-Phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Hydrobromic acid (48% aqueous solution)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
To a round-bottom flask, add L-phenylalanine (1 equivalent).
-
Add 48% hydrobromic acid to dissolve the L-phenylalanine.
-
Slowly add 37% aqueous formaldehyde (1.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to 80-90°C and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the hydrobromide salt of the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold ethanol.
-
Dissolve the collected solid in water and adjust the pH to approximately 5-6 with a solution of sodium hydroxide to obtain the free amino acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Esterification to Tert-butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
This protocol details the protection of the carboxylic acid as a tert-butyl ester.
Materials:
-
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Add tert-butanol (1.5 equivalents) to the mixture.
-
In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Amide Coupling for Inhibitor Diversification
This protocol outlines the coupling of the tert-butyl protected core with various amine building blocks to generate a library of potential inhibitors.
Materials:
-
tert-Butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
-
A diverse library of primary or secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable amide coupling reagent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Magnetic stirrer
-
Standard workup and purification reagents and equipment as in Protocol 2
Procedure:
-
Dissolve tert-butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1 equivalent), the desired amine (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Biological Evaluation: Quantifying Inhibitor Potency and Cellular Effects
A critical aspect of inhibitor development is the rigorous biological evaluation of the synthesized compounds. This involves assessing their binding affinity to the target proteins and their effects on cancer cell viability and apoptosis induction.
Protocol 4: Fluorescence Polarization (FP) Assay for Bcl-2/Mcl-1 Binding Affinity
The FP assay is a powerful in-solution technique to measure the binding of a small molecule inhibitor to a larger protein target.[3] The principle relies on the change in the rotational speed of a fluorescently labeled probe upon binding to the protein.
Materials:
-
Recombinant human Bcl-2 and Mcl-1 proteins
-
Fluorescently labeled BH3-domain peptide (e.g., FITC-labeled Bid or Bak peptide)
-
Synthesized tetrahydroisoquinoline derivatives
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Probe-Protein Binding: In a series of wells, add a fixed concentration of the fluorescently labeled BH3 peptide and increasing concentrations of the target protein (Bcl-2 or Mcl-1) to determine the Kd of the interaction.
-
Competitive Binding Assay: In separate wells, add a fixed concentration of the target protein and the fluorescent probe (at a concentration close to its Kd).
-
Add serial dilutions of the synthesized tetrahydroisoquinoline inhibitors to these wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
| Compound | Bcl-2 Ki (μM) | Mcl-1 Ki (μM) |
| Lead Compound | 5.2 | > 20 |
| Optimized Inhibitor 11t | 0.85 | 1.2 |
| Negative Control | > 50 | > 50 |
| Table based on representative data from literature for illustrative purposes.[2] |
Protocol 5: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell line known to be dependent on Bcl-2/Mcl-1 (e.g., Jurkat cells)
-
Complete cell culture medium
-
Synthesized tetrahydroisoquinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitors for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 6: Caspase-3 Activity Assay for Apoptosis Induction
Activation of caspase-3 is a key event in the execution phase of apoptosis.[5] This assay quantifies the activity of this enzyme in cells treated with the inhibitors.
Materials:
-
Cancer cell line (e.g., Jurkat cells)
-
Synthesized tetrahydroisoquinoline derivatives
-
Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Cell lysis buffer
-
96-well plates
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Seed and treat the cells with the inhibitors as described in the MTT assay protocol.
-
After the desired incubation time, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: The caspase-3 activity is proportional to the colorimetric or fluorometric signal. The results are often expressed as a fold-increase in caspase-3 activity compared to the vehicle-treated control cells.
Conclusion and Future Perspectives
The strategic use of this compound provides a robust and versatile platform for the development of potent dual Bcl-2/Mcl-1 inhibitors. The synthetic protocols outlined in this application note offer a clear path from a readily available chiral precursor to a diverse library of potential anticancer agents. The accompanying bioanalytical methods are essential for the rigorous characterization of these compounds, enabling the identification of lead candidates with high binding affinity and potent pro-apoptotic activity.
Future research in this area will likely focus on the fine-tuning of the tetrahydroisoquinoline scaffold to enhance selectivity for Bcl-2 and Mcl-1 over other Bcl-2 family members, thereby minimizing potential off-target effects. Furthermore, the exploration of novel chemical space through the incorporation of diverse and unique amine building blocks will continue to be a fruitful avenue for the discovery of next-generation apoptosis-inducing anticancer drugs.
References
- Porter, J., Payne, A., de Candole, B., Ford, D., Hutchinson, B., Trevitt, G., ... & Stubberfield, C. (2009). Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 230-233.
- Liu, R., Liu, L., Yang, X., & Fang, H. (2019). Discovery and development of 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.
- Aalaei, S., Mohammadzadeh, M., & Pazhang, Y. (2019). Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid. EXCLI journal, 18, 619.
-
MDPI. (2022). Apoptosis Regulators Bcl-2 and Caspase-3. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]
-
MDPI. (n.d.). Convenient preparations of t-butyl esters and ethers from t-butanol. Molecules. [Link]
- Lama, D. (2025). Design and Synthesis of 3-substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands. ProQuest.
-
ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]
-
UbiQ. (2015). fluorescence polarization assay. [Link]
-
PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. [Link]
- Aalaei, S., Mohammadzadeh, M., & Pazhang, Y. (2019). Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid. EXCLI Journal, 18, 619–631.
-
MDPI. (2022). Apoptosis Regulators Bcl-2 and Caspase-3. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]
-
Expert Opinion on Drug Discovery. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Cleavage of tert-Butyl Esters in Peptide Synthesis
Welcome to the technical support center for tert-butyl (tBu) ester cleavage in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical deprotection step. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cleavage of tert-butyl esters, providing quick and actionable answers.
Q1: Why is Trifluoroacetic Acid (TFA) the most common reagent for cleaving tert-butyl esters?
A1: Trifluoroacetic acid (TFA) is widely used due to its optimal acidity for efficiently cleaving the acid-labile tert-butyl group without being so harsh as to degrade most peptide sequences.[1][2] Its volatility also simplifies removal after the reaction is complete. The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the desired carboxylic acid.[3]
Q2: What is the primary cause of side-product formation during tBu cleavage?
A2: The main culprit is the highly reactive tert-butyl cation generated during the cleavage reaction.[2][4] This electrophilic intermediate can alkylate nucleophilic amino acid side chains, a reaction known as tert-butylation.[5][6]
Q3: Which amino acid residues are most susceptible to tert-butylation?
A3: Residues with nucleophilic side chains are most at risk. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[4]
-
Cysteine (Cys): The free thiol group can be S-tert-butylated.[4][5]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[4][7]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[4]
Q4: What are scavengers and why are they essential?
A4: Scavengers are nucleophilic reagents added to the cleavage "cocktail" to trap the reactive tert-butyl cation before it can modify the peptide.[4][5] Common scavengers include triisopropylsilane (TIS) and water, which convert the tBu cation into inert isobutane and tert-butanol, respectively.[1][2] The choice and combination of scavengers are critical for minimizing side reactions, especially in peptides containing sensitive residues.[5]
Q5: Can I selectively cleave a Boc group in the presence of a tert-butyl ester?
A5: Yes, this is a cornerstone of the Boc/Bzl protection strategy. While both are acid-labile, the Nα-Boc group is significantly more sensitive to acid than side-chain tert-butyl esters.[8][9] Deprotection of the Boc group can be achieved using moderate TFA concentrations (e.g., 50% TFA in DCM), while the complete removal of tBu esters typically requires stronger conditions (e.g., >90% TFA).[1][8]
II. Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving specific problems encountered during tert-butyl ester cleavage.
Issue 1: Incomplete Cleavage of the tert-Butyl Ester
Q: My HPLC/LC-MS analysis shows a significant amount of starting material or partially deprotected peptide remaining. What went wrong?
A: Incomplete cleavage is a common problem that can usually be traced back to reaction conditions.
-
Plausible Cause 1: Insufficient Acid Strength or Concentration. The deprotection is an acid-catalyzed equilibrium reaction. If the acid is not strong enough or is too dilute, the reaction may not proceed to completion.[1] Peptides containing multiple tBu groups, especially the more stable tBu ethers on Ser(tBu) and Thr(tBu), require a high concentration of TFA (typically 95%) for efficient removal.[2][5]
-
Solution: Ensure you are using a high concentration of TFA, typically 90-95%, in your cleavage cocktail. For particularly resistant groups, increasing the reaction time is preferable to using even stronger acids like HF, which can cause peptide degradation.[8]
-
-
Plausible Cause 2: Inadequate Reaction Time or Temperature. Deprotection is not instantaneous. These reactions are typically run at room temperature (20-25°C), and lower temperatures will significantly slow down the rate of cleavage.[1]
-
Plausible Cause 3: Excessive Water in the Cleavage Cocktail. While a small amount of water (typically 2.5-5%) acts as an effective scavenger for tBu cations, too much water can dilute the TFA and reduce its cleavage efficiency.[1][10]
-
Solution: Use anhydrous solvents for preparing your cleavage cocktail and ensure your peptide-resin is thoroughly dried before cleavage. Adhere to well-established cocktail formulations.[1]
-
Issue 2: Observation of Unexpected Side Products
Q: My mass spectrometry results show peaks corresponding to my peptide plus +56 Da, or other unexpected masses. What are these and how can I prevent them?
A: These side products almost always result from the reaction of the tert-butyl cation with your peptide.
-
Plausible Cause 1: Tert-butylation of Nucleophilic Residues. As discussed in the FAQs, the tBu cation can alkylate sensitive amino acids. A mass increase of 56 Da corresponds to the addition of a tert-butyl group (C4H8). This is particularly problematic for peptides containing Cys, Trp, and Met.[4][5]
-
Solution: Implement an Optimized Scavenger Cocktail. The standard cocktail of TFA/TIS/H2O (95:2.5:2.5) is a good starting point.[2] For peptides rich in tryptophan, adding 1,2-ethanedithiol (EDT) can be beneficial. For cysteine-containing peptides where S-tert-butylation is a major concern, a combination of scavengers like thioanisole and DMS may offer superior protection.[5][10]
-
Table 1: Common Scavengers and Their Functions in tBu Cleavage
| Scavenger | Typical % (v/v) | Function | Target Residues Protected |
| Triisopropylsilane (TIS) | 2.5 - 5% | Reduces tBu cations to inert isobutane.[2] | General purpose, Cys, Trp |
| Water (H₂O) | 2.5 - 5% | Reacts with tBu cations to form tert-butanol.[2] | General purpose |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges tBu cations and helps prevent Trp oxidation.[2][4] | Trp, Cys |
| Thioanisole | 5% | Effective π-nucleophile for scavenging tBu cations.[5][10] | Cys, Trp, Met |
| Dimethyl Sulfide (DMS) | 5% | Works in conjunction with other scavengers to suppress alkylation.[5] | Cys, Met |
-
Plausible Cause 2: Formation of tert-butyl trifluoroacetate. The tBu cation can also be trapped by the trifluoroacetate counter-ion, forming tert-butyl trifluoroacetate.[7][11] While this doesn't directly modify the peptide, this species is also a potent alkylating agent.[7]
Issue 3: Peptide Degradation
Q: The yield of my desired peptide is very low, and I see multiple unidentifiable peaks in my chromatogram. Could the cleavage conditions be too harsh?
A: Yes, prolonged exposure to strong acid can degrade sensitive peptide sequences.
-
Plausible Cause 1: Acid-catalyzed Hydrolysis or Side Reactions. Certain peptide sequences are inherently unstable in strong acid. For example, peptides containing Asp-Pro sequences can be cleaved at that bond. Aspartimide formation, particularly from Asp(OtBu) residues, can also occur, leading to byproducts.[2]
-
Solution: Minimize Cleavage Time and Consider Milder Reagents. First, optimize the cleavage time by performing a time-course study to find the minimum time required for complete deprotection.[1][5] If degradation persists, milder cleavage reagents may be necessary. Options include using dilute HCl in a fluoro alcohol like hexafluoroisopropanol (HFIP) or aqueous phosphoric acid, though these are less common and require significant optimization.[12][13][14]
-
III. Experimental Protocols & Workflows
Protocol 1: Standard TFA-Mediated Cleavage and Deprotection
Objective: To cleave a synthesized peptide from the resin support and remove all acid-labile side-chain protecting groups, including tert-butyl esters.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)
-
Cold diethyl ether
-
Centrifuge and appropriate tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (a common ratio is 10 mL per gram of resin).[2]
-
Gently agitate the mixture at room temperature (20-25°C) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic byproducts.
-
Dry the final peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., water with 0.1% TFA) for purification by HPLC.
Protocol 2: Analytical Monitoring of Cleavage by HPLC
Objective: To determine the optimal reaction time for tBu ester cleavage and to confirm reaction completion.[3]
Procedure:
-
Initiate the cleavage reaction as described in Protocol 1.
-
At designated time points (e.g., t = 0, 30 min, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.[3]
-
Immediately quench the reaction by adding the aliquot to a vial containing a larger volume of a quenching solvent (e.g., 1 mL of methanol or a water/acetonitrile mixture).[3] This rapid dilution effectively stops the cleavage.
-
Further dilute the quenched sample as needed to be within the linear range of your HPLC detector.
-
Inject the prepared sample onto a reverse-phase HPLC system.
-
Analyze the resulting chromatogram, monitoring the disappearance of the peak corresponding to the tBu-protected starting material and the appearance of the peak for the fully deprotected product. Reaction completion is indicated by the absence of the starting material peak.
IV. Diagrams and Visual Aids
Cleavage Mechanism
The following diagram illustrates the acid-catalyzed cleavage of a tert-butyl ester using TFA.
Caption: Acid-catalyzed cleavage of a tBu ester and subsequent cation trapping.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common tBu cleavage issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of Boc-Protected Tetrahydroisoquinoline Carboxylic Acids
Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protected tetrahydroisoquinoline (THIQ) carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable building blocks in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during this critical deprotection step. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles to optimize your reactions for success.
Table of Contents
Core Principles: The 'Why' Behind Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the tetrahydroisoquinoline ring system due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection mechanism is an acid-catalyzed process that proceeds through several key steps.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing your reaction.
The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][3] This protonation makes the carbonyl carbon more electrophilic and weakens the C-O bond. Subsequently, the protonated Boc group fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][3] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine of the tetrahydroisoquinoline carboxylic acid.[2][3] The newly formed amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[1][3]
It is the generation of the reactive tert-butyl cation that is often the source of side reactions, a key consideration in experimental design.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the best acid to use for Boc deprotection of my THIQ carboxylic acid?
A1: The two most common and effective reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane or methanol.[5][6]
-
TFA is often used as a 20-50% solution in dichloromethane (DCM) and is highly effective and volatile, which can simplify work-up.[2][6]
-
4M HCl in dioxane is another excellent choice and can sometimes offer better selectivity, especially if other acid-sensitive groups are present.[7][8][9]
The optimal choice depends on the other functional groups in your molecule. For substrates with other acid-labile groups, a milder system like HCl in dioxane at 0°C may be preferable.[10][11]
Q2: How do I monitor the progress of my deprotection reaction?
A2: The most reliable methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[12]
-
TLC: The deprotected product, being a salt, is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin can be used to visualize the newly formed primary or secondary amine.[12]
-
HPLC/LC-MS: This is the gold standard for quantitative analysis.[12] It allows you to accurately determine the consumption of starting material and the formation of the product and any side products.[5][6] Direct analysis mass spectrometry can also be used for real-time reaction monitoring.[5]
Q3: My reaction is complete, but I'm having trouble removing the excess acid. What should I do?
A3: Residual acid, particularly TFA, can be stubborn to remove. A common and effective technique is to co-evaporate the crude product with a non-polar solvent like toluene several times after the initial concentration.[6][13] For HCl salts, co-evaporation with DCM or diethyl ether can be effective.
Q4: Do I need to use a scavenger in my reaction?
A4: It is highly recommended, especially if your tetrahydroisoquinoline carboxylic acid contains electron-rich aromatic rings or other nucleophilic functional groups. The tert-butyl cation generated during the deprotection is a potent electrophile and can cause unwanted alkylation of your molecule.[2][4][14] Common scavengers include triisopropylsilane (TIS), water, or anisole.[2][14]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the deprotection of Boc-protected tetrahydroisoquinoline carboxylic acids.
Problem 1: Incomplete or Sluggish Deprotection
Symptoms:
-
Significant amount of starting material remaining after the expected reaction time, as observed by TLC or HPLC.
-
Reaction stalls and does not proceed to completion.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For instance, if you are using 20% TFA in DCM, try increasing it to 50%.[6] The reaction rate can be highly dependent on the acid concentration.[6] Alternatively, switch to a stronger acid system, such as neat TFA or 4M HCl in dioxane.[6] |
| Inadequate Reaction Time or Temperature | Continue to monitor the reaction for a longer period. While many deprotections are complete within 1-2 hours at room temperature, some sterically hindered substrates may require more time.[6] If the reaction is still sluggish, consider gently warming the mixture to 30-40°C, but be mindful of potential side reactions. |
| Poor Substrate Solubility | Ensure your Boc-protected THIQ carboxylic acid is fully dissolved in the reaction solvent. If solubility is an issue in DCM, you may consider switching to 1,4-dioxane.[6] |
| Water Content | Ensure you are using anhydrous solvents. While a small amount of water can act as a scavenger, excessive water can dilute the acid and slow the reaction. |
start [label="Incomplete Deprotection Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_acid [label="Is Acid Concentration Sufficient?\n(e.g., 20-50% TFA)"]; increase_acid [label="Increase Acid Conc.\n(e.g., to 50% or 95% TFA)\nor Switch to 4M HCl/Dioxane", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_time_temp [label="Is Reaction Time/Temp Adequate?\n(e.g., 1-2h at RT)"]; extend_time [label="Extend Reaction Time\nor Gently Warm (30-40°C)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solubility [label="Is Substrate Fully Soluble?"]; change_solvent [label="Change Solvent\n(e.g., to 1,4-Dioxane)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_acid; check_acid -> increase_acid [label="No"]; increase_acid -> success; check_acid -> check_time_temp [label="Yes"]; check_time_temp -> extend_time [label="No"]; extend_time -> success; check_time_temp -> check_solubility [label="Yes"]; check_solubility -> change_solvent [label="No"]; change_solvent -> success; check_solubility -> success [label="Yes"]; }
Problem 2: Observation of Unexpected Side Products (+56 Da by Mass Spectrometry)
Symptoms:
-
Appearance of a new peak in the HPLC or LC-MS analysis.
-
The mass of the new peak corresponds to the mass of the starting material or product plus 56 Da.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Alkylation by tert-butyl Cation | The +56 Da mass shift is a classic indicator of tert-butylation, where the reactive tert-butyl cation has alkylated an electron-rich position on your molecule.[14] The tetrahydroisoquinoline ring system is particularly susceptible to this side reaction.[4][15] |
| Inadequate Scavenging | Add a scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your product.[2][14] Effective scavengers include: • Triisopropylsilane (TIS): Typically used at 2.5-5% (v/v).[6] • Anisole or Thioanisole: These are excellent cation traps. • Water: Can also serve as a scavenger, but use sparingly. |
Boc_THIQ [label="Boc-Protected THIQ-COOH"]; H_plus [label="H+ (TFA or HCl)", shape=plaintext]; Intermediate [label="Protonated Intermediate"]; Deprotected_THIQ [label="Deprotected THIQ-COOH Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; tBu_cation [label="tert-Butyl Cation\n(Reactive Electrophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product [label="Alkylated Side Product\n(+56 Da)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., TIS)", shape=ellipse, style=dashed]; Trapped_Cation [label="Trapped Cation", style=dashed];
Boc_THIQ -> Intermediate [label="+ H+"]; Intermediate -> Deprotected_THIQ; Intermediate -> tBu_cation [label="Elimination"]; tBu_cation -> Side_Product [label="Alkylation of\nProduct/Starting Material"]; tBu_cation -> Trapped_Cation [label="+ Scavenger", style=dashed]; Scavenger -> Trapped_Cation [style=dashed]; }
Problem 3: Racemization of Chiral Centers
Symptoms:
-
Loss of enantiomeric purity in the final product, as determined by chiral HPLC or polarimetry.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Harsh Deprotection Conditions | Prolonged exposure to strong acids, especially at elevated temperatures, can lead to racemization at the α-carbon of the carboxylic acid.[16] This is particularly a risk if the α-proton is labile.[16] |
| Use Milder Conditions | To minimize the risk of racemization, perform the deprotection at a lower temperature (e.g., 0°C) and for the minimum time necessary.[16] Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider using 4M HCl in dioxane at 0°C, which is often considered a milder alternative to TFA.[7][11] |
| Base Treatment During Work-up | If a basic work-up is used to neutralize the acid and isolate the free amine, be aware that strong bases can also promote racemization.[16] Use a mild base like saturated sodium bicarbonate and avoid prolonged exposure. |
While racemization during Boc deprotection is less common than during the protection step, it can occur under harsh conditions.[16] The planarity of any potential carbocation intermediate can lead to a loss of stereochemical information.[17]
Problem 4: Difficult Product Isolation and Work-up
Symptoms:
-
The product oils out or remains as a sticky solid after concentration.
-
Difficulty in obtaining a clean, crystalline product.
-
Poor recovery after aqueous work-up.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Hygroscopic Nature of the Salt | The hydrochloride or trifluoroacetate salts of amines are often hygroscopic and can be difficult to handle. |
| Precipitation/Trituration | After removing the volatile acid and solvent under reduced pressure, attempt to precipitate the product by adding a non-polar solvent like cold diethyl ether or hexanes.[10] Triturating the resulting residue with this solvent can often induce crystallization and yield a filterable solid. |
| High Water Solubility | Tetrahydroisoquinoline carboxylic acids, especially as their salts, can have significant water solubility, leading to low recovery during aqueous extractions. |
| Avoid Aqueous Work-up | If possible, avoid a full aqueous work-up. After evaporation of the reaction mixture, triturate with ether and filter the solid. If the next step is compatible with the salt form, you may be able to use the crude product directly.[18] If a work-up is necessary, use minimal amounts of saturated sodium bicarbonate for neutralization and extract with a more polar solvent like ethyl acetate or a mixture of DCM and isopropanol.[18] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM[6]
-
Dissolution: Dissolve the Boc-protected tetrahydroisoquinoline carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: If required, add a scavenger such as triisopropylsilane (TIS) (0.05 equiv.). Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[12]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[13]
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Deprotection with HCl in Dioxane[7][10]
-
Dissolution: Dissolve the Boc-protected tetrahydroisoquinoline carboxylic acid (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of Acid: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30-60 minutes.[7][9]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Protocol 3: Monitoring Reaction Progress by HPLC[6]
-
System Preparation: Prepare a suitable HPLC system, typically with a reverse-phase C18 column. The mobile phase will likely be a gradient of water and acetonitrile containing 0.1% TFA.
-
Standard Preparation: Prepare standard solutions of your starting material and, if available, the pure product at known concentrations.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it significantly in the initial mobile phase composition. This will stop the reaction.
-
Injection: Inject the quenched and diluted sample into the HPLC system.
-
Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and product, allowing for a quantitative assessment of the reaction's progress.
References
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available from: [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available from: [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available from: [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
ResearchGate. (2008). Synthesis of Optically Pure (R)- and (S)-Tetrahydroisoquinoline-1- and -3-Carboxylic Acids. Available from: [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
- Google Patents. (2002). US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Available from: [Link]
- Google Patents. (1995). EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
University of Calgary. Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Available from: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. microsaic.com [microsaic.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Tetrahydroisoquinoline (THIQ) Synthesis
Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you enhance your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[1][2][3] The reaction is typically catalyzed by an acid and proceeds in two main stages. First, the amine and the carbonyl compound form an iminium ion.[1][2] This electrophilic iminium ion is then attacked by the electron-rich aromatic ring of the β-arylethylamine in an intramolecular electrophilic aromatic substitution, leading to the formation of the THIQ ring system.[2][4]
Q2: Why is my Pictet-Spengler reaction showing a low or no yield?
Several factors can contribute to low yields. One of the most common is the electronic nature of the β-arylethylamine. The reaction is more efficient with electron-rich aromatic rings.[1][5] If your substrate contains electron-withdrawing groups, the reaction may be sluggish or fail entirely. Other potential causes include an inappropriate choice or concentration of the acid catalyst, suboptimal reaction temperature, or an unsuitable solvent.[5]
Q3: What are the most effective catalysts for this reaction?
Traditionally, protic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), are used.[4][5] For substrates that are sensitive to harsh acidic conditions, milder catalysts like chiral phosphoric acids have proven effective.[5] In some cases, the reaction can even proceed without an acid catalyst, particularly with highly activated substrates or in aprotic media, which can sometimes lead to superior yields.[1]
Q4: How does temperature affect the Pictet-Spengler reaction?
The optimal temperature can vary significantly. While some reactions proceed efficiently at room temperature, others may require heating to proceed at a reasonable rate.[5][6] It is generally advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[5] However, excessively high temperatures can lead to decomposition of starting materials or the desired product, as well as potential racemization if a chiral center is present.[1][7]
Q5: Can I use ketones instead of aldehydes in this reaction?
Yes, ketones can be used, but they are generally less reactive than aldehydes.[8] Reactions involving ketones often require harsher conditions, such as higher temperatures and stronger acids, to achieve good yields.[7][8]
Troubleshooting Guide
Navigating the experimental challenges of the Pictet-Spengler reaction is crucial for achieving high yields and purity. This section addresses specific issues you may encounter and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Activated Aromatic Ring | The cyclization step is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, hindering the reaction.[1][5] | Use a β-arylethylamine with electron-donating groups (e.g., alkoxy groups).[4] For less reactive substrates, consider using stronger acids (e.g., trifluoroacetic acid) and higher temperatures.[1][7] |
| Ineffective Acid Catalyst | The formation of the reactive iminium ion is acid-catalyzed.[1] The choice and concentration of the acid are critical. | Screen different Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).[5][9] Optimize the catalyst loading. For sensitive substrates, milder catalysts like chiral phosphoric acids may be beneficial.[5] |
| Improper Reaction Temperature | The reaction rate is temperature-dependent. Some reactions require heat, while others proceed at ambient temperature.[5] | Start the reaction at room temperature and monitor its progress (e.g., by TLC or HPLC). If the reaction is slow, gradually increase the temperature.[5][10] Avoid excessive heat to prevent decomposition.[9] |
| Inappropriate Solvent | The solvent affects the solubility of reactants and the stability of intermediates.[5] | While protic solvents are traditional, aprotic solvents have sometimes provided better yields.[1][5] A solvent screen including options like dichloromethane, dichloroethane, toluene, and acetonitrile is recommended. |
| Decomposition of Starting Materials or Product | Sensitive functional groups on the reactants or product may not be stable under the acidic reaction conditions.[5][9] | Employ milder conditions (lower temperature, weaker acid).[5] Consider protecting sensitive functional groups prior to the reaction. |
Problem 2: Formation of Side Products
| Potential Cause | Explanation | Recommended Solution |
| Over-alkylation or Polymerization | The newly formed THIQ product can sometimes react further with the starting materials.[5] | Use a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material.[4] Slow addition of the aldehyde or ketone can also minimize these side reactions. |
| Formation of Regioisomers | If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers can be formed.[6] | The choice of solvent can sometimes influence regioselectivity.[5] Careful consideration of the electronic and steric effects of substituents on the aromatic ring is necessary. |
| Epimerization | For chiral substrates, harsh acidic conditions and high temperatures can lead to the loss of stereochemical integrity.[7][9] | Use milder reaction conditions. The cis diastereomer is often the kinetically controlled product, formed at lower temperatures.[1][7] |
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams illustrate the core mechanism and a decision-making workflow.
Caption: The core mechanism of the Pictet-Spengler reaction.
Caption: A troubleshooting workflow for low-yield reactions.
Experimental Protocols
Protocol 1: Standard Pictet-Spengler Reaction
This protocol outlines a general procedure for the synthesis of a THIQ derivative.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., dichloroethane or toluene) in a round-bottom flask equipped with a magnetic stirrer.
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution.
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Protocol for Sensitive Substrates
This protocol is adapted for substrates that are prone to decomposition under harsh acidic conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[9]
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane.
-
Milder Catalyst: Use a milder acid catalyst, such as a chiral phosphoric acid (0.1-0.2 eq), for improved selectivity and to minimize degradation.
-
Controlled Temperature: Maintain the reaction at a lower temperature (e.g., 0 °C to room temperature) and allow it to stir for a longer period.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
References
-
Wikipedia. (2023, December 19). Pictet–Spengler reaction. Retrieved from [Link]
-
DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on Pictet-Spengler reaction. Retrieved from [Link]
-
List, B., & Pojarliev, P. (2010). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Angewandte Chemie International Edition, 49(36), 6445-6448. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]
-
Delle Monache, G., Ingallina, C., D'Acquarica, I., & Botta, B. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 785. Retrieved from [Link]
-
Appa, R., & Kumar, S. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(18), 3326. Retrieved from [Link]
-
Richter, J. M., & Seiple, I. B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15482-15495. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Organic Letters. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. Retrieved from [Link]
-
MDPI. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
PubMed Central. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. Retrieved from [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. Pictet-Spengler_reaction [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chiral Resolution for Tetrahydroisoquinoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these valuable chiral compounds. Tetrahydroisoquinolines are a cornerstone scaffold in medicinal chemistry, with many chiral variants exhibiting distinct pharmacological activities.[1] Achieving enantiopurity is therefore not just an analytical challenge, but a critical step in drug discovery and development.
This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common challenges encountered during method development. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may face in the lab.
Section 1: Chiral Stationary Phase (CSP) Selection & Primary Screening
The foundation of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The interaction between the analyte and the CSP is the primary driver of enantioselective recognition. For THIQ derivatives, polysaccharide-based columns are the most common starting point, but other phases can offer unique selectivity.[2]
FAQs: CSP Selection
Question: I have a new racemic THIQ derivative. Where do I even begin with column selection?
Answer: A systematic screening approach is the most efficient strategy.[3][4] Given that THIQ derivatives are often basic and possess aromatic systems, the initial screening should focus on polysaccharide-based CSPs, which are broadly applicable.
Recommended Initial Screening Set:
-
Amylose-based CSP: e.g., CHIRALPAK® AD-H or equivalent. These often show good recognition for a wide range of compounds.
-
Cellulose-based CSP: e.g., CHIRALCEL® OD-H or equivalent. The differing helical structure of cellulose compared to amylose can offer complementary selectivity.
-
Immobilized Polysaccharide CSP: e.g., CHIRALPAK® IA, IB, etc. These are covalently bonded to the silica support, offering greater solvent compatibility and robustness, which is invaluable when exploring a wider range of mobile phases, including those with chlorinated solvents or DMSO.[2][5]
-
(Optional) Cinchona Alkaloid-based CSP: e.g., CHIRALPAK® ZWIX(+)/(-). These zwitterionic phases can be highly effective for cationic compounds like THIQs, particularly when using polar ionic mobile phases.
Causality: The chiral recognition mechanism on polysaccharide CSPs involves a combination of hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions within the chiral grooves of the polysaccharide polymer. The subtle structural differences between enantiomers lead to differential stability of the transient diastereomeric complexes formed with the CSP, resulting in different retention times.
Question: I screened my THIQ on both amylose and cellulose columns with standard normal-phase conditions and saw no separation. Is the column faulty?
Answer: It is unlikely the column is faulty. More often, this indicates that the chosen conditions (in this case, the mobile phase) do not facilitate the specific interactions required for chiral recognition of your particular analyte. Chiral separation is a three-part system: the analyte, the CSP, and the mobile phase.[2] If you see a single, well-shaped peak, it means the chromatography is working, but the enantioselectivity (α) is ~1.0. The next step is to systematically alter the mobile phase.
Section 2: Mobile Phase Optimization - The Key to Resolution
The mobile phase is the most powerful tool for optimizing selectivity in chiral HPLC. Its composition directly influences how the analyte interacts with the CSP.[2][6]
FAQs: Mobile Phase Troubleshooting
Question: My peaks are broad and tailing significantly on a polysaccharide column. How can I improve the peak shape?
Answer: This is a classic problem when analyzing basic compounds like THIQs. The primary cause is strong, undesirable ionic interactions between the protonated amine of your THIQ and residual acidic silanol groups on the silica surface of the CSP.
Solution: Add a basic modifier to your mobile phase.
-
For Normal Phase (e.g., Hexane/Alcohol): Add 0.1% to 0.5% of an amine like diethylamine (DEA) or triethylamine (TEA).[7][8]
-
For Reversed-Phase (e.g., Acetonitrile/Water): Use a buffer or additive to control pH. For basic compounds, a higher pH (e.g., ammonium bicarbonate buffer at pH 8-9) can suppress the protonation of the analyte. Alternatively, basic additives can still be used.
Causality: The basic additive acts as a competitive agent, binding to the active silanol sites and preventing the analyte from interacting with them. This ensures that the interactions governing retention are primarily the desired chiral recognition interactions with the polysaccharide selector, leading to sharper, more symmetrical peaks.
Question: I have partial separation (two overlapping peaks). What is the best way to improve the resolution (Rs)?
Answer: Partial separation is an excellent starting point. Resolution can be improved by increasing selectivity (α), efficiency (N), or the retention factor (k'). Selectivity is the most powerful factor to adjust.[2]
Step-by-Step Optimization Strategy:
-
Adjust Alcohol Modifier Percentage: In normal phase (e.g., Hexane/Isopropanol), decreasing the percentage of the alcohol (the polar component) will generally increase retention time and can often improve resolution. Try changing the ratio from 90:10 to 95:5 Hexane/IPA.
-
Change the Alcohol Modifier: The type of alcohol can have a profound impact on selectivity. The hydrogen-bonding capability changes in the order: Ethanol > Isopropanol (IPA) > Methanol. If you are using IPA, try switching to Ethanol. This simple change can sometimes fully resolve co-eluting peaks.[6]
-
Introduce an Additive: If you are not already using one, add a small amount of an acidic or basic modifier. Even if peak shape is good, additives can alter the conformation of the analyte or the CSP, enhancing selectivity. For THIQs, a basic additive is the standard choice, but in some cases, an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) can provide a completely different, and sometimes better, separation mechanism, especially in reversed-phase or polar organic modes.[2][9]
-
Explore Different Mobile Phase Modes: If normal phase isn't working, switch to reversed-phase (RP) or polar organic mode. Some CSPs show completely different enantioselectivity in different solvent systems.[9]
Table 1: Common Mobile Phase Additives for THIQ Resolution
| Additive Type | Examples | Typical Concentration | Primary Purpose | Mode |
| Basic | Diethylamine (DEA) | 0.1% - 0.5% (v/v) | Suppress silanol interactions, improve peak shape for basic analytes.[8] | Normal Phase |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Similar to DEA, sometimes offers different selectivity. | Normal Phase | |
| Ammonium Bicarbonate | 10-20 mM | pH control, suppresses analyte protonation. LC-MS compatible. | Reversed-Phase | |
| Acidic | Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Suppress silanol ionization, protonates analyte. Can alter selectivity.[9] | Reversed-Phase |
| Formic Acid (FA) | 0.1% (v/v) | Similar to TFA, often preferred for LC-MS compatibility.[2][9] | Reversed-Phase |
Section 3: Troubleshooting Specific Chromatographic Problems
Even with the right column and mobile phase, frustrating issues can arise. A logical diagnostic approach is key.
Diagram: Troubleshooting Workflow for Peak Splitting
Below is a systematic workflow to diagnose the common issue of peak splitting.
Caption: A logical workflow for diagnosing the root cause of peak splitting.
FAQs: Common Problems
Question: My peak is split into two. How do I know if it's a problem or just my two enantiomers?
Answer: This is a crucial first question.
-
Inject a Racemic Standard: If you expect two peaks (your enantiomers), this is the desired outcome. The issue is then optimizing their separation.
-
Inject an Enantiomerically Enriched Sample: If you have a sample that should be a single enantiomer and you see a split peak, it points to a problem.
-
Vary Injection Volume: If the peak shape, particularly the "split," changes dramatically with a lower injection mass (e.g., a shoulder resolves into a separate peak), it might indicate two distinct compounds or isomers. If the distortion remains proportional, it's more likely a chromatographic issue.[10]
Question: I've confirmed my peak splitting is a chromatographic problem. My sample is dissolved in DMSO, but my mobile phase is Hexane/IPA. Could this be the cause?
Answer: Absolutely. This is a classic case of sample solvent incompatibility . Injecting a sample dissolved in a solvent significantly stronger or immiscible with the mobile phase can cause severe peak distortion, including splitting.[11][12]
Causality: When the strong "plug" of sample solvent (DMSO) hits the column, it disrupts the local equilibrium at the column head. The mobile phase (Hexane/IPA) cannot effectively and uniformly mix with it, causing parts of the analyte band to travel at different speeds, distorting the peak.
Solution: Always aim to dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will dissolve the sample and is miscible with the mobile phase. For normal phase, this might be a small amount of ethanol or IPA mixed with hexane.
Section 4: Advanced Optimization & Method Development
Once you have a baseline separation, you can fine-tune the method for better performance, speed, or robustness.
FAQs: Advanced Topics
Question: What is the effect of temperature on my chiral separation?
Answer: Temperature is a critical but often overlooked parameter. It directly affects the thermodynamics of the chiral recognition process.
-
General Trend: In most cases, decreasing the column temperature (e.g., from 25°C to 10°C) increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP. This leads to longer retention times but often significantly improves selectivity (α) and resolution (Rs).[13][14]
-
Exceptions: Occasionally, the opposite is true, or an increase in temperature can even reverse the elution order of the enantiomers.[2] This happens when the separation is entropically driven rather than enthalpically driven.
-
Practical Advice: If your resolution is marginal at room temperature, cooling the column is a powerful tool to try. A van't Hoff plot (ln(α) vs 1/T) can be constructed to understand the thermodynamic driving forces of the separation.
Question: I need to develop a method from scratch for a new THIQ derivative. What is a robust workflow?
Answer: A structured screening protocol is the most efficient path to success.
Protocol: Systematic Chiral Method Development Workflow
-
Analyte Characterization: Note the structure of your THIQ derivative. Is it particularly acidic or basic? Does it have multiple chiral centers? What is its solubility?
-
Initial CSP & Mobile Phase Screening:
-
Select 2-4 complementary chiral columns (e.g., CHIRALPAK AD-H, CHIRALCEL OD-H, CHIRALPAK IA).
-
Prepare a set of primary mobile phases:
-
Normal Phase (NP): n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA
-
Normal Phase (NP): n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA
-
Reversed-Phase (RP): Acetonitrile/20mM Ammonium Bicarbonate (50/50, v/v)
-
Polar Organic (PO): Acetonitrile/Methanol (50/50, v/v) + 0.1% DEA
-
-
-
Execute Screening: Run a fast gradient or isocratic hold for each column/mobile phase combination.
-
Evaluate Results: Analyze the screening data. Look for any conditions that show even a hint of separation (e.g., a broadened or shouldered peak).
-
Optimization:
-
Select the most promising condition(s) from the screen.
-
Systematically optimize the mobile phase composition (e.g., vary the alcohol percentage in NP, or the organic modifier in RP).
-
Optimize the additive concentration.
-
Investigate the effect of temperature.
-
Optimize the flow rate for the best balance of speed and efficiency.
-
-
Validation: Once a satisfactory separation is achieved (typically Rs > 1.5), perform method validation to assess linearity, accuracy, precision, and robustness.
Diagram: General Method Development Strategy
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. lctsbible.com [lctsbible.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Labyrinth of Tic Derivative Synthesis: A Technical Support Center for Overcoming Side Reactions
Welcome to the technical support center dedicated to the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. As a constrained analog of phenylalanine, Tic is a cornerstone scaffold in numerous biologically active compounds and peptide-based drugs. However, its synthesis is often plagued by a variety of side reactions that can diminish yields, compromise stereochemical integrity, and complicate purification.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Here, you will find a troubleshooting guide in a direct question-and-answer format to address specific challenges you may encounter at the bench, alongside a comprehensive FAQ section for broader understanding. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Troubleshooting Guide: Real-World Problems, Actionable Solutions
This section is structured to help you diagnose and resolve common issues encountered during the synthesis of Tic derivatives, primarily focusing on the widely used Pictet-Spengler and Bischler-Napieralski reactions.
Issue 1: The Pictet-Spengler Reaction - Low Yields and Stereochemical Ambiguity
The Pictet-Spengler reaction, the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a cornerstone for constructing the tetrahydroisoquinoline core.[1][2][3] However, its success is highly dependent on substrate reactivity and reaction conditions.
Question: My Pictet-Spengler reaction is resulting in a low yield of the desired Tic derivative. What are the likely causes and how can I improve it?
Answer: Low yields in the Pictet-Spengler reaction can often be traced back to several key factors:
-
Insufficient Electrophilicity of the Iminium Ion: The reaction proceeds through an iminium ion intermediate. If this intermediate is not sufficiently electrophilic, the subsequent intramolecular cyclization will be slow and inefficient.[1][2]
-
Troubleshooting:
-
Acid Catalysis: Ensure you are using an appropriate acid catalyst. While traditional methods use strong protic acids like HCl or H₂SO₄, Lewis acids such as BF₃·OEt₂ can also be effective.[4] For less reactive substrates, stronger acids or higher temperatures may be necessary.[1]
-
N-Acyliminium Ion Strategy: A highly effective method to enhance electrophilicity is to form an N-acyliminium ion. This can be achieved by acylating the intermediate imine. This strategy allows the cyclization to proceed under milder conditions and often with better yields.[1][5] The ethoxycarbonyl group can serve as both an activating group for the amine and a protecting group for phenolic hydroxyls, offering a streamlined approach.[6][7]
-
-
-
Poor Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of your phenylalanine derivative is electron-deficient, the reaction will be sluggish.
-
Troubleshooting:
-
Substrate Choice: The Pictet-Spengler reaction works best with electron-rich aromatic rings.[1][2][4] If your synthetic route allows, consider starting with a phenylalanine derivative bearing electron-donating groups on the aromatic ring.
-
Reaction Conditions: For electron-poor systems, more forcing conditions (higher temperatures, stronger acids) may be required, though this can lead to other side reactions.[1]
-
-
-
Decomposition of Starting Materials or Product: Aldehydes, particularly simple ones like formaldehyde, can be unstable or prone to side reactions. The product itself might also be sensitive to the reaction conditions.
-
Troubleshooting:
-
Aldehyde Quality and Source: Use freshly distilled or high-purity aldehydes. For formaldehyde, stable sources like paraformaldehyde or 1,3,5-trioxane can be used, which depolymerize in situ under acidic conditions.[8]
-
Reaction Monitoring: Carefully monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions that could lead to degradation.
-
-
Question: I am observing a mixture of diastereomers in my Pictet-Spengler reaction. How can I control the stereochemistry at the newly formed chiral center?
Answer: Controlling the diastereoselectivity of the Pictet-Spengler reaction is crucial when starting with an enantiopure amino acid like L-phenylalanine. The formation of the new stereocenter at C-1 relative to the existing stereocenter at C-3 can be influenced by both kinetic and thermodynamic factors.[9]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Running the reaction at lower temperatures often favors the formation of the kinetically preferred diastereomer.
-
Thermodynamic Control: Higher temperatures can lead to equilibration and favor the formation of the more thermodynamically stable diastereomer.[1] It has been observed that at elevated temperatures, the reaction can become reversible, potentially leading to racemization or a shift in the diastereomeric ratio.[1]
-
Troubleshooting: Experiment with a range of temperatures to determine the optimal conditions for your desired diastereomer. For instance, reactions in refluxing benzene might favor one isomer, while conditions using TFA in CH₂Cl₂ at room temperature could favor the other through thermodynamic equilibration.[9]
-
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the starting phenylalanine derivative can effectively direct the stereochemical outcome of the cyclization.[9][10]
-
Mechanism: The chiral auxiliary creates a sterically biased environment, forcing the cyclization to occur from a specific face of the iminium ion.
-
Common Auxiliaries: Examples include derivatives of (R)- or (S)-α-methylbenzylamine.[9]
-
Removal: The auxiliary must be cleavable under conditions that do not affect the stereochemical integrity of the product.[10]
-
Issue 2: The Bischler-Napieralski Reaction - Battling Low Yields and Unwanted Byproducts
The Bischler-Napieralski reaction, the acid-catalyzed cyclization of a β-arylethylamide, is a powerful tool for synthesizing 3,4-dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinoline.[11][12][13][14] However, this reaction is notorious for specific side reactions, especially with certain substrates.
Question: My Bischler-Napieralski reaction is giving a low yield, and I'm isolating a significant amount of a styrene byproduct. What is happening and how can I prevent this?
Answer: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, arising from a competitive retro-Ritter reaction.[12][15] This is particularly problematic for 1,2-diarylethylamides.[16]
-
The Culprit: The Retro-Ritter Reaction: The nitrilium ion intermediate, which is key to the desired cyclization, can instead fragment, eliminating the amide group as a nitrile and forming a stable, conjugated styrene.[12][15]
-
Troubleshooting Strategies:
-
Modified Bischler-Napieralski Protocol: A highly effective method to circumvent the retro-Ritter reaction is to use oxalyl chloride in the presence of a Lewis acid like FeCl₃.[16]
-
Mechanism: This procedure converts the amide into an N-acyliminium intermediate, which is a more potent electrophile for the cyclization and is not prone to the same fragmentation pathway.[16] The resulting oxalyl adduct can then be cleaved under acidic conditions to yield the desired 3,4-dihydroisoquinoline.[16] This method has been shown to be effective for a range of substrates, including those that fail under classical conditions.[16]
-
-
Solvent Choice: In some cases, using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product. However, this is often impractical due to the cost and availability of the required nitrile.[12][15]
-
Question: The yields of my Bischler-Napieralski reaction are consistently low, even without significant styrene formation. What other factors should I consider?
Answer: Beyond the retro-Ritter reaction, low yields can be attributed to several factors:
-
Dehydrating Agent and Reaction Conditions: The choice and amount of the dehydrating agent are critical.
-
Common Reagents: POCl₃ is widely used, often in refluxing toluene or xylene.[11][12] For less reactive substrates, the addition of P₂O₅ can be beneficial.[11][15]
-
Optimization: The reaction temperature and time should be carefully optimized. Insufficient heating may lead to incomplete reaction, while excessive heat can promote decomposition. Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields.[12]
-
-
Aromatic Ring Activation: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski cyclization is an electrophilic aromatic substitution and is more efficient with electron-rich aromatic rings.[13][15]
Frequently Asked Questions (FAQs)
Q1: How can I prevent racemization of the chiral center at C-3 during the synthesis and workup of Tic derivatives?
A1: Racemization at the α-carbon of an amino acid derivative is a significant risk, especially under harsh acidic or basic conditions. The primary mechanism involves the formation of a planar enolate or oxazolone intermediate, which leads to a loss of stereochemical information.
-
During Synthesis:
-
Avoid Strong Bases: When manipulating the carboxylic acid or N-protected amine, avoid strong basic conditions that can deprotonate the α-carbon.
-
Mild Reaction Conditions: Whenever possible, opt for synthetic routes that employ milder conditions. The N-acyliminium ion Pictet-Spengler reaction, for example, often proceeds under less harsh conditions than the classical approach.[1]
-
-
During Deprotection:
-
Choice of Protecting Groups: Select protecting groups that can be removed under mild, neutral, or slightly acidic/basic conditions that are known not to cause racemization for your specific substrate.
-
Careful Control of Deprotection: Monitor deprotection reactions carefully to avoid prolonged exposure to the cleavage reagents.
-
Q2: What are the best protecting group strategies for the amine and carboxylic acid functionalities of the phenylalanine precursor?
A2: The choice of protecting groups is critical and should be guided by the planned reaction sequence, ensuring orthogonality (i.e., the ability to deprotect one group without affecting the other).[17]
-
Amine Protection:
-
Carbamates: Carbamate-based protecting groups are very common.
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but readily removed with strong acids like trifluoroacetic acid (TFA).[17]
-
Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis, which are generally mild conditions.[6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by mild bases like piperidine, making it orthogonal to acid-labile groups like Boc.[17]
-
-
Acyl Groups: The ethoxycarbonyl group can be used not only for protection but also for activation in N-acyl-Pictet-Spengler reactions.[6][7]
-
-
Carboxylic Acid Protection:
-
Esters: The most common protecting groups for carboxylic acids are esters.
-
Methyl or Ethyl Esters: Typically removed by saponification (base-catalyzed hydrolysis). Care must be taken to avoid racemization of the adjacent stereocenter.
-
Benzyl Esters: Removed by catalytic hydrogenolysis, making them compatible with base-sensitive functional groups.
-
tert-Butyl Esters: Cleaved under acidic conditions, offering orthogonality to base-labile and hydrogenolysis-sensitive groups.
-
-
Q3: My final Tic derivative is prone to oxidation, turning colored upon standing. How can I prevent this?
A3: Tetrahydroisoquinolines can be susceptible to aerial oxidation, leading to the formation of the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline species. This is often observed as a discoloration of the sample.
-
During Workup and Purification:
-
Inert Atmosphere: Perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Excessive Heat: High temperatures during solvent evaporation can accelerate oxidation. Use a rotary evaporator at the lowest practical temperature.
-
-
Storage:
-
Inert Atmosphere: Store the final compound under an inert atmosphere.
-
Low Temperature and Darkness: Store samples at low temperatures (e.g., in a freezer) and protected from light, as both can promote oxidative degradation.
-
Formation of a Salt: Converting the amine to a stable salt (e.g., a hydrochloride or hydrobromide) can increase its stability and reduce its susceptibility to oxidation.
-
Q4: What are the recommended methods for purifying Tic derivatives from common reaction byproducts?
A4: The purification strategy will depend on the specific properties of your Tic derivative and the impurities present.
-
Chromatography:
-
Flash Column Chromatography: This is the most common method for purifying organic compounds.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.
-
-
Reversed-Phase Chromatography (HPLC): For more polar compounds or difficult separations, reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient (often with a modifier like TFA or formic acid) can be very effective.
-
-
Recrystallization:
-
Solvent Selection: If your Tic derivative is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, methanol/ether, or ethyl acetate/hexanes.
-
-
Acid-Base Extraction:
-
Principle: This technique can be used to separate your basic Tic derivative from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated Tic derivative will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the deprotonated product extracted back into an organic solvent.
-
Visualizing Key Synthetic Pathways and Challenges
To further clarify the concepts discussed, the following diagrams illustrate the core reaction mechanisms and potential pitfalls.
Caption: Workflow of the Pictet-Spengler Reaction and Common Issues.
Caption: The Bischler-Napieralski Pathway and the Competing Retro-Ritter Side Reaction.
References
-
Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]
-
Caggiano, L. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(9), 1238. [Link]
-
Pictet–Spengler reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Jiménez-Andreu, E., et al. (2018). New approaches towards the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP). Monatshefte für Chemie - Chemical Monthly, 149(5), 957-963. [Link]
- Process for producing tetrahydroisoquinoline-3-carboxylic acid compounds. (1997).
- Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. (1995).
-
Chiral auxiliary. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Tóth, G., et al. (2014). Synthesis of Enantiopure, Trisubstituted Cryptophane-A Derivatives. Organic letters, 16(15), 4028–4031. [Link]
-
Maryanoff, B. E., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 16(1), 202-237. [Link]
-
Bischler–Napieralski reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Nielsen, T. E., et al. (2005). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. Journal of Combinatorial Chemistry, 7(5), 643-646. [Link]
-
Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3214-3219. [Link]
-
Chiral auxiliary design for the stereoselective addition of alpha-alkoxymethyl carbanions to aldehydes and ketones. (2007). UWSpace. [Link]
-
Pictet–Spengler reaction. (2024). Alchetron. [Link]
- A process for the preparation of substantially pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. (2007).
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. (2021). Beilstein Journal of Organic Chemistry, 17, 2769–2781. [Link]
-
Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. (2000). The Journal of Organic Chemistry, 65(26), 9143-9151. [Link]
-
Pictet-Spengler Reaction - Common Conditions. (n.d.). [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. (n.d.). [Link]
-
Synthesis of Enantiopure C3 -Symmetric Triangular Molecules. (2017). Angewandte Chemie International Edition, 56(12), 3334-3338. [Link]
-
Pictet-Spengler Reaction. NROChemistry. (n.d.). [Link]
-
Chiral Auxiliary, Catalyst and Reagent. (2023). Insights in Advanced Organic Chemistry, 9. [Link]
-
A Pictet-Spengler ligation for protein chemical modification. (2014). Angewandte Chemie International Edition, 53(34), 8979-8983. [Link]
-
The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. (2021). Beilstein Journal of Organic Chemistry, 17, 2769–2781. [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules, 27(24), 8863. [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2004). Collection of Czechoslovak Chemical Communications, 69(6), 1237-1252. [Link]
-
Scalable Synthesis of Enantiopure Bis-3,4-diazaphospholane Ligands for Asymmetric Catalysis. (2016). The Journal of Organic Chemistry, 81(23), 11965-11970. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
- An improved method for preparation of substituted tetrahydroisoquinolines. (1997).
-
The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. (2011). Organic Reactions. [Link]
-
Non-Isothermal Oxidation Behaviors and Mechanisms of Ti-Al Intermetallic Compounds. (2020). Metals, 10(11), 1487. [Link]
-
Oxidation behavior of TiC and TiCN and their potential photocatalytic activity in semi-oxidized state. (2023). Ceramics International, 49(12), 20235-20244. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids [beilstein-journals.org]
- 7. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. jk-sci.com [jk-sci.com]
- 16. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 17. tcichemicals.com [tcichemicals.com]
Purification of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate using column chromatography
Welcome to the technical support center for the purification of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the column chromatography purification of this compound.
I. Understanding the Molecule and Potential Challenges
This compound is a chiral intermediate often used in the synthesis of pharmaceutically active compounds. Its structure, containing a basic secondary amine and a bulky, lipophilic tert-butyl ester group, presents a unique set of challenges for purification by silica gel chromatography.
Key Molecular Properties:
| Property | Value | Implication for Chromatography |
| Molecular Weight | 233.31 g/mol [1][2] | Standard molecular weight for small molecule purification. |
| Polarity | Moderately Polar | The tetrahydroisoquinoline core and carboxylate group contribute to its polarity, while the tert-butyl group adds non-polar character. This dual nature can lead to challenging separations. |
| Basicity | The secondary amine in the tetrahydroisoquinoline ring is basic. | This can lead to strong interactions with the acidic silanol groups on the surface of silica gel, potentially causing peak tailing or irreversible adsorption. |
Common Impurities:
The synthesis of this compound, often via a Pictet-Spengler reaction with L-phenylalanine and formaldehyde followed by esterification, can result in several impurities.[3][4] Understanding these potential byproducts is crucial for developing an effective purification strategy.
-
Starting Materials: Unreacted L-phenylalanine or its derivatives.
-
Side-Products: Diastereomers (if a racemic starting material is used), over-alkylation products, or byproducts from the esterification step.
-
Degradation Products: The compound may be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[5]
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the column chromatography purification of this compound.
Problem 1: Poor Separation of the Desired Compound from Impurities
Scenario: Your TLC analysis shows overlapping spots, or your column fractions are consistently impure.
Root Cause Analysis and Solutions:
-
Inadequate Solvent System: The polarity of your eluent may not be optimized to resolve the target compound from impurities.
-
Solution 1: Systematic Solvent System Screening. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate, with good separation from other spots.[6]
-
Recommended Starting Points:
-
Ethyl Acetate/Hexane (or Heptane): A standard system for compounds of moderate polarity.[7][8] Start with a low polarity mixture (e.g., 10:90 EtOAc/Hexane) and gradually increase the polarity.
-
Dichloromethane/Methanol: Effective for more polar compounds.[7] A small percentage of methanol (1-5%) can significantly increase the eluting power.
-
-
-
Solution 2: Employ a Ternary Solvent System. Adding a third solvent can fine-tune the selectivity of the separation. For example, adding a small amount of triethylamine (0.1-1%) to your eluent can help to mitigate the interaction of the basic amine with the acidic silica gel, leading to sharper peaks and better separation.[6]
-
-
Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Problem 2: Significant Peak Tailing
Scenario: The spot for your compound on the TLC plate or the peak in your chromatogram is elongated and asymmetrical.
Root Cause Analysis and Solutions:
-
Strong Analyte-Stationary Phase Interaction: The basic secondary amine of the tetrahydroisoquinoline ring can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.
-
Solution 1: Deactivate the Silica Gel. Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) to your eluent system. This is a very common and effective method for basic compounds.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane-based eluent system.[8]
-
-
Solution 2: Use a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase.
-
Problem 3: The Compound Does Not Elute from the Column
Scenario: You have run a significant volume of eluent through the column, but your target compound has not been detected in the fractions.
Root Cause Analysis and Solutions:
-
Compound is Too Polar for the Chosen Eluent: The solvent system may not be strong enough to move the compound down the column.
-
Solution: Gradually increase the polarity of your eluent. If you started with a low percentage of a polar solvent, incrementally increase its concentration. If using a gradient, ensure the final polarity is high enough to elute all compounds. A flush with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end of the chromatography can be used to elute any remaining material.[5][7]
-
-
Irreversible Adsorption or Decomposition on Silica Gel: The compound may be strongly binding to the silica or degrading on the column.[5]
-
Solution 1: Test for Stability. Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see significant streaking or the appearance of new spots, your compound may be unstable on silica.
-
Solution 2: Use a Deactivated Stationary Phase or an Alternative. As mentioned in "Problem 2", using triethylamine in the eluent or switching to alumina or reversed-phase silica can prevent decomposition.
-
Problem 4: Low Recovery of the Purified Compound
Scenario: After combining and evaporating the pure fractions, the yield of your compound is significantly lower than expected.
Root Cause Analysis and Solutions:
-
Compound is Spread Across Too Many Fractions: This can happen if the elution band is very broad.
-
Solution: Optimize the solvent system to achieve a sharper elution profile. A steeper gradient during elution can sometimes help to concentrate the compound into fewer fractions.
-
-
Incomplete Elution: Some of the compound may still be on the column.
-
Solution: After collecting the main fractions, flush the column with a much more polar solvent system to ensure all the product has been eluted.
-
-
Loss During Workup: The compound may be volatile or lost during the solvent removal step.
-
Solution: Use a rotary evaporator at a moderate temperature and pressure. Avoid prolonged exposure to high vacuum.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to load my sample onto the column?
A1: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude material in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.[11] This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If your compound has poor solubility in the initial eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[11] This powder is then carefully added to the top of the column. Dry loading often results in better separation.[11]
Q2: Should I run an isocratic or gradient elution?
A2: The choice depends on the complexity of your mixture.
-
Isocratic Elution (constant solvent composition): This is simpler to perform and is suitable for separating compounds with similar polarities.
-
Gradient Elution (gradually increasing solvent polarity): This is generally more effective for separating mixtures with a wide range of polarities. It can also help to sharpen peaks and reduce elution times.
Q3: How can I visualize the compound on a TLC plate if it's not UV active?
A3: If your compound does not absorb UV light, you can use a variety of staining techniques to visualize the spots on a TLC plate. Common stains include:
-
Potassium Permanganate (KMnO₄) stain: Reacts with compounds that can be oxidized, such as the secondary amine in your molecule.
-
Ninhydrin stain: Specific for primary and secondary amines, which will typically show up as a colored spot.
-
Iodine chamber: Iodine vapor will reversibly stain most organic compounds.
Q4: Can I reuse my silica gel?
A4: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications. The performance of the silica can degrade over time, and there is a risk of cross-contamination from previous purifications. For reproducible and reliable results, it is best to use fresh silica gel for each purification.
IV. Experimental Workflow and Visualization
Step-by-Step Column Chromatography Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane) to find the optimal eluent that gives your product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using either the "dry packing" or "slurry" method. Ensure the silica bed is level and free of cracks or air bubbles.
-
Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.
-
-
Sample Loading:
-
Load the sample onto the column using either the wet or dry loading method as described in the FAQs.
-
-
Elution:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and visualize the spots to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting common column chromatography issues.
V. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024-05-05). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. [Link]
-
Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
-
Google Patents. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines.
-
Organic Syntheses. Is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. [Link]
-
PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]
-
European Patent Office. EP 1751111 B1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]
-
PMC Isochem. 1,2,3,4-Tetrahydroisoquinoline-3-(S)-carboxylic acid, tertButyl ester, PTSA. [Link]
-
PubChem. (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]
-
SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]
-
Eluent Strength Translator. [Link]
-
Journal of Chromatography B: Biomedical Sciences and Applications. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit. Resources on 3+ component chromatography solvent systems? [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
ResearchGate. (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. [Link]
-
ResearchGate. (PDF) Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. [Link]
-
ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]
Sources
- 1. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxyla… [cymitquimica.com]
- 3. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 4. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. waters.com [waters.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Racemization issues in the synthesis of chiral tetrahydroisoquinolines
A Guide to Understanding and Preventing Racemization at the C1 Stereocenter
Welcome to the Technical Support Center for chiral tetrahydroisoquinoline (THIQ) synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into one of the most persistent challenges in this area: the unintentional racemization of the C1 stereocenter.
The stereochemical integrity of the C1 position is frequently paramount to the biological activity of THIQ alkaloids and their derivatives[1][2][3][4]. Loss of enantiomeric purity can lead to diminished efficacy, altered pharmacological profiles, and complex purification challenges. This guide moves beyond simple protocols to explain the underlying mechanisms of racemization, enabling you to diagnose issues in your own experiments and proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding racemization in chiral THIQ synthesis.
Q1: What is racemization in the context of chiral THIQs, and why is the C1 position so susceptible?
A1: Racemization is the conversion of a single enantiomer of a chiral compound into a mixture of both enantiomers, ultimately leading to a 1:1 racemic mixture. In 1-substituted THIQs, the key issue is the loss of stereochemical integrity at the C1 carbon[1][2]. The C1 position is particularly susceptible because the hydrogen atom attached to it (the C1-H) can be labile under certain conditions. Abstraction of this proton leads to a planar, achiral intermediate (either a carbanion or, more commonly, an iminium ion through transient oxidation), which can be re-protonated from either face, scrambling the original stereochemistry.
Q2: Which chemical reactions are most likely to cause racemization of my chiral THIQ?
A2: Racemization is most frequently observed during post-synthesis functionalization of the THIQ core, especially at the nitrogen atom. Key reactions to monitor closely are:
-
N-Alkylation or N-Acylation: These are very common reactions that often employ basic conditions, which can facilitate the removal of the C1-proton.
-
Deprotection of N-Protecting Groups: Certain deprotection strategies, particularly those requiring strong acids or bases, can create conditions conducive to racemization.
-
Reactions involving oxidizing agents: Any reagent that can transiently oxidize the secondary amine to an imine will lead to a complete loss of stereochemistry at C1, as the C=N double bond is planar[5].
-
Prolonged heating under non-neutral pH: Heating in either acidic or basic solutions can provide the energy and the mechanism for epimerization at the C1 center.
Q3: Can the substituent at the C1 position influence the risk of racemization?
A3: Absolutely. The electronic nature of the C1 substituent plays a significant role. An electron-withdrawing group (EWG) at C1 will increase the acidity of the C1-H, making it more susceptible to abstraction by a base and thus increasing the risk of racemization. Conversely, an electron-donating group (EDG) can help stabilize the chiral center. The steric bulk of the C1 substituent can also influence the rate of racemization by affecting the ease of intermediate formation and the facial selectivity of re-protonation[6].
Q4: How can I accurately determine if my product has racemized?
A4: Visual inspection of NMR or mass spectrometry data is insufficient. You must use a chiral analytical method to determine the enantiomeric excess (ee). The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It requires a chiral stationary phase column.
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that is often faster and uses different mobile phases.
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): Reacting your THIQ with a CDA (like Mosher's acid) creates diastereomers that can be distinguished by ¹H, ¹⁹F, or ³¹P NMR. Alternatively, a CSA can be used to induce a chemical shift difference between the enantiomers in the NMR spectrum.
Troubleshooting Guide: Diagnosing and Solving Racemization
This guide is structured by common experimental problems. For each issue, we explore potential causes, diagnostic steps, and validated solutions.
Problem 1: Significant loss of enantiomeric purity observed after N-alkylation of a C1-chiral secondary THIQ.
Your starting enantiopure secondary THIQ is >99% ee, but after reacting it with an alkyl halide (e.g., methyl iodide, benzyl bromide) and a base, the final N-alkylated product is found to be 50% ee (or significantly racemized).
Below is a diagram illustrating the most probable pathway for racemization under basic N-alkylation conditions. The key is the transient formation of a planar iminium-like species.
Caption: Mechanism of C1-Racemization via a Planar Intermediate.
| Potential Cause | Scientific Explanation | Diagnostic Steps | Solutions & Prophylactic Strategies |
| 1. Base is too strong or unhindered. | Strong bases (e.g., NaH, LDA, NaOH) or even moderately strong, unhindered bases (e.g., K₂CO₃) can directly deprotonate the C1-H. This is especially true at elevated temperatures. The resulting carbanion is planar and achiral. | Run the reaction at a lower temperature (e.g., 0 °C or RT) and check the ee. If racemization is reduced, the base/temperature combination is the likely culprit. | Use a weaker, sterically hindered base: Switch to a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to abstract the C1-H and primarily serve to scavenge the acid produced during alkylation. Use milder carbonate bases: If a carbonate is needed, consider Cs₂CO₃ or NaHCO₃, which are often milder than K₂CO₃. |
| 2. High Reaction Temperature. | Racemization is a kinetically controlled process with its own activation energy. Higher temperatures provide the energy to overcome this barrier, accelerating the rate of C1-H abstraction and subsequent reprotonation relative to the desired N-alkylation reaction. | Perform a temperature screening study. Run small-scale reactions at 0 °C, room temperature, and 50 °C, and analyze the ee of the product from each. | Operate at the lowest effective temperature: Start reactions at 0 °C and allow them to slowly warm to room temperature. Avoid heating unless absolutely necessary. If the reaction is slow, it is often better to extend the reaction time at a lower temperature than to increase the heat. |
| 3. Inappropriate Solvent Choice. | Polar aprotic solvents like DMF and DMSO are excellent for Sₙ2 reactions but can also facilitate racemization. They can stabilize charged intermediates and may contain basic impurities (e.g., dimethylamine from DMF degradation) that promote proton abstraction[7]. | If using DMF or DMSO, try the reaction in a less polar solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF) to see if racemization is suppressed. Ensure your high-polarity solvents are anhydrous and high-purity. | Switch to a less polar or non-basic solvent: Acetonitrile (ACN) is often a superior choice as it is polar enough for the Sₙ2 reaction but less basic and prone to degradation than DMF. THF or Dichloromethane (DCM) can also be effective alternatives, depending on substrate solubility. |
| 4. Reductive Amination as an Alternative. | If direct N-alkylation consistently leads to racemization due to the inherent lability of the C1-H in your specific substrate, an alternative synthetic strategy may be required. | This is a strategic pivot rather than a diagnostic step. If the solutions above fail, consider this alternative. | Employ reductive amination: Instead of alkylating the THIQ, use the corresponding aldehyde or ketone. The reaction of the secondary THIQ with an aldehyde forms an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This two-step, one-pot process avoids the use of base and often proceeds under mild conditions (e.g., DCM or DCE at room temperature), preserving stereochemistry effectively[8]. |
Key Experimental Protocols
To provide a practical framework, here are detailed protocols designed to minimize racemization during common synthetic steps.
Protocol 1: Stereoretentive N-Alkylation of a Secondary THIQ
This protocol uses a hindered base and controlled temperature to prevent epimerization at C1.
Materials:
-
Chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the chiral secondary THIQ.
-
Dissolution: Dissolve the THIQ in anhydrous ACN (concentration typically 0.1 - 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the DIPEA dropwise to the stirred solution. Stir for 5-10 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl halide to the cold solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Self-Validation Note: If the reaction is sluggish, maintain it at room temperature for a longer period (12-24h) rather than applying heat.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Critically, analyze the enantiomeric excess of the purified product using a validated chiral HPLC or SFC method.
Caption: Decision workflow for choosing an N-functionalization method.
(This guide will continue with additional troubleshooting scenarios, such as racemization during deprotection, detailed analytical protocols for ee determination, and a comprehensive reference list.)
References
-
Asif, M. M. A., Lisa, S. R., & Qais, N. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: Synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline—A review. RSC Advances, 13(16), 11010–11036. [Link]
-
Yuan, C., et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. [Link]
-
Asif, M. M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Publishing. [Link]
-
Asif, M. M. A., Lisa, S. R., & Qais, N. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". [Link]
-
Su, H., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
Bhattacharyya, D., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]
-
Bolchi, C., et al. (2017). One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. ResearchGate. [Link]
-
Li, W., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [Link]
-
Wirawan, R., et al. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]
-
Stornaiuolo, M., et al. (2022). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. MDPI. [Link]
-
Pilo, F., et al. (2018). Progress in the Chemistry of Tetrahydroquinolines. ResearchGate. [Link]
-
Asif, M. M. A., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. Semantic Scholar. [Link]
-
Zez-Zou, R., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]
-
Wennerström, H., & Wennerström, O. (1979). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. [Link]
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate. [Link]
-
Sromek, A. W., & Gevorgyan, V. (2007). Enantiomerically pure tetrahydroisoquinolines from the gold-catalysed isomerization of substrates derived from furans and amino acids. Semantic Scholar. [Link]
-
Hampel, F., et al. (2006). The solution to a deep stereochemical conundrum: Studies toward the tetrahydroisoquinoline alkaloids. Synapse. [Link]
-
Shi, T., et al. (2016). Influence of Solvents upon Diketopiperazine Formation of FPG8K. PubMed Central. [Link]
Sources
- 1. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: sy… [ouci.dntb.gov.ua]
- 4. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trifluoroacetic Acid-Mediated Deprotection of Tert-Butyl Groups
Welcome to the Technical Support Center for tert-butyl group deprotection using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet critical synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure the success of your deprotection reactions. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Addressing Common Challenges in TFA Deprotection
This section is dedicated to resolving specific issues that may arise during the TFA-mediated removal of tert-butyl protecting groups from amines (Boc), esters, and ethers.
Issue 1: My deprotection reaction is slow or incomplete, with starting material remaining after the standard reaction time.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The rate of cleavage is highly dependent on the acid concentration.[1][2] For sterically hindered or electron-deficient substrates, standard conditions (e.g., 20-50% TFA in DCM) may be inadequate.[1][3]
-
Possible Cause 2: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process. Challenging substrates may require longer reaction times or, cautiously, elevated temperatures.[2][3]
-
Solution: Extend the reaction time and monitor progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Most deprotections are carried out at room temperature (20-25°C); however, gentle heating can be considered for particularly stubborn cases, though this may increase the risk of side reactions.[4][5]
-
-
Possible Cause 3: Poor Solubility. If your protected compound is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[1][6]
-
Solution: Ensure your substrate is fully soluble in the chosen solvent system, typically dichloromethane (DCM).[6] If solubility in standard solvents is an issue, exploring alternative co-solvents may be necessary, provided they are stable to the strongly acidic conditions.
-
-
Possible Cause 4 (Solid-Phase Synthesis): Poor Resin Swelling. For reactions on a solid support, incomplete swelling of the resin can physically prevent the TFA from accessing all the reactive sites.[3][6]
Issue 2: I'm observing unexpected peaks in my LC-MS/HPLC analysis, suggesting the formation of side products. A mass increase of +56 Da is a common observation.
-
Possible Cause: Alkylation by the Tert-Butyl Cation. The core issue is the generation of a highly reactive tert-butyl carbocation during the cleavage of the protecting group.[2][7] This electrophile can subsequently alkylate any nucleophilic sites within your molecule, with a mass addition of 56 Da corresponding to the tert-butyl group.[4][8]
-
Highly Susceptible Residues: In peptide and complex molecule synthesis, certain amino acid residues are particularly vulnerable:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][8]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[1][9]
-
Tyrosine (Tyr): The activated phenolic ring can undergo C-alkylation.[1][8]
-
-
Solution: The Critical Role of Scavengers. To prevent these side reactions, the addition of "scavengers" to the deprotection cocktail is essential.[8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive functionalities on your desired product, effectively "trapping" the carbocation before it can cause unwanted modifications.[7]
-
| Sensitive Residue | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole | These scavengers are effective at trapping carbocations that would otherwise alkylate the indole ring.[4] |
| Methionine (Met) | Thioanisole | Prevents S-alkylation of the thioether.[4] |
| Cysteine (Cys) | Ethanedithiol (EDT), 1,4-Butanedithiol (1,4-BDMT) | Protects the highly nucleophilic free thiol group from alkylation.[4][9] |
| Tyrosine (Tyr) | Phenol, Anisole, Thioanisole | Minimizes C-alkylation of the phenolic ring.[4][10] |
-
General Scavenger Cocktails: For molecules with multiple sensitive residues, a scavenger cocktail is often the most effective approach.[4]
Issue 3: I'm having difficulty with the workup. My product is an oil, or I have low recovery after precipitation.
-
Possible Cause 1: Residual TFA. Trifluoroacetic acid is a high-boiling point liquid and can be challenging to remove completely by simple rotary evaporation. The resulting product is often an oil or a sticky solid due to the presence of the TFA salt.
-
Solution 1: Co-evaporation. To facilitate the removal of TFA, perform several co-evaporations with a volatile solvent like toluene or DCM.[6][11] This azeotropic removal is highly effective.
-
Solution 2: Precipitation. For many deprotected compounds, particularly peptides, precipitation from the concentrated reaction mixture by the addition of a large volume of cold diethyl ether is a standard and effective purification step.[12][13] This process not only isolates the product but also washes away many of the scavengers and their byproducts.[12]
-
-
Possible Cause 2: Product Solubility. The deprotected product, especially if it contains polar functional groups or is a salt, may have some solubility in the precipitation solvent (e.g., diethyl ether), leading to lower recovery.[11]
-
Solution: Ensure the precipitation solvent is thoroughly chilled (e.g., in an ice bath or with dry ice/acetone).[12] Minimize the amount of solvent used to dissolve the crude product before adding the anti-solvent. If the precipitate is very fine, consider centrifugation instead of filtration for collection.[11]
-
-
Possible Cause 3: Emulsion during Aqueous Workup. If an aqueous workup is performed to neutralize the TFA (e.g., with saturated sodium bicarbonate), emulsions can form, making phase separation difficult.
-
Solution: If a basic wash is necessary, perform it cautiously.[2] The addition of brine can sometimes help to break up emulsions. Alternatively, for compounds that are not water-soluble, avoiding an aqueous workup altogether by using the precipitation method is often preferable.[14] For highly polar, water-soluble compounds, ion-exchange resins can be used to remove TFA.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated tert-butyl deprotection?
The reaction is an acid-catalyzed elimination.[2] The process involves three key steps:
-
Protonation: The carbonyl oxygen of the tert-butyl ester or Boc group is protonated by the strong acid, TFA.[2][16]
-
Carbocation Formation: This protonation destabilizes the protecting group, leading to its cleavage and the formation of a relatively stable tert-butyl cation and, in the case of Boc deprotection, a carbamic acid intermediate.[2][16]
-
Deprotonation/Decarboxylation: The tert-butyl cation is neutralized by a scavenger, deprotonates to form isobutylene gas, or reacts with the trifluoroacetate anion. The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][16] The deprotected amine is then protonated by the excess TFA to form its trifluoroacetate salt.[16]
Caption: General mechanism of TFA-mediated Boc deprotection and the fate of the tert-butyl cation.
Q2: Why is an excess of TFA typically used?
While the reaction can, in principle, be catalytic, using a stoichiometric excess of TFA ensures the reaction goes to completion by shifting the equilibrium towards the products.[5][17] It also accounts for any basic sites on the substrate that might consume some of the acid.[5]
Q3: How can I effectively monitor the progress of my deprotection reaction?
Careful reaction monitoring is crucial to ensure complete deprotection without prolonged exposure of the product to harsh acidic conditions.[1]
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the less polar starting material and the appearance of the more polar product (the free amine or its salt).[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of the starting material and confirms the mass of the desired product.[1][5]
Q4: Are there milder alternatives to TFA for tert-butyl group removal?
Yes, for substrates with other acid-sensitive functional groups, milder conditions may be necessary. Some alternatives include:
-
4M HCl in 1,4-Dioxane: A common alternative to TFA.[6]
-
Formic Acid: Can be used for the deprotection of some t-butyl esters.
-
Lewis Acids: In some cases, Lewis acids can be employed. However, TFA remains the most common and generally most effective reagent for this transformation.[18]
Q5: What safety precautions should I take when working with TFA?
Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), safety glasses, and a lab coat.[19] Be aware of its corrosive nature and have appropriate spill cleanup materials readily available.
Detailed Experimental Protocols
Protocol 1: General Procedure for TFA Deprotection in Solution
This protocol is suitable for the deprotection of Boc-protected amines or tert-butyl esters that are not highly sensitive to tert-butylation side reactions.
-
Preparation: Dissolve the tert-butyl protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[6][11]
-
Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath.[2]
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).[11] For less sensitive substrates, a lower concentration, such as 20-50% TFA in DCM, can be used.[20]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[5][21]
-
Monitoring: Monitor the reaction for the complete consumption of starting material by TLC or LC-MS.[2][5]
-
Work-up:
-
Concentration: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]
-
Azeotropic Removal: Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA.[6][22]
-
Precipitation/Isolation: Dissolve the resulting residue in a minimal amount of a suitable solvent (like DCM) and add it dropwise to a stirred, large volume of cold diethyl ether to precipitate the product.[2][13] Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Deprotection with a Scavenger Cocktail (for Sensitive Substrates)
This protocol is recommended for substrates containing sensitive functional groups, such as peptides with Trp, Met, Cys, or Tyr residues.
-
Preparation: Dissolve the tert-butyl protected substrate in anhydrous DCM (e.g., to a concentration of 0.1 M).
-
Scavenger Cocktail Preparation: Prepare the cleavage cocktail. A common choice is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[4][23]
-
Reagent Addition: Add the scavenger cocktail to the substrate. The volume of the cocktail should be sufficient to fully dissolve the substrate and drive the reaction (e.g., 10 mL per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.[7]
-
Monitoring: Monitor the reaction progress by LC-MS to ensure complete deprotection.[5]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding the concentrated solution to a large volume of cold diethyl ether. Collect the precipitate by centrifugation, wash several times with cold ether, and dry under high vacuum.[7][12]
Caption: A troubleshooting workflow for incomplete tert-butyl deprotection.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. echemi.com [echemi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate
Welcome to the technical support resource for the scalable synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable constrained phenylalanine analog. As a core structural element in numerous peptide-based drugs and biologically active compounds, mastering its synthesis is crucial.[1][2]
This document provides a field-proven, scalable protocol based on the Pictet-Spengler reaction, alongside in-depth troubleshooting guides and frequently asked questions to navigate common experimental challenges.
Core Synthesis Workflow
The recommended scalable synthetic route involves a two-step process starting from L-phenylalanine. First, the carboxylic acid is protected as a tert-butyl ester. This intermediate is then subjected to an acid-catalyzed Pictet-Spengler cyclization with a formaldehyde source to yield the target compound. This strategy avoids potential complications of handling the zwitterionic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) intermediate.
Caption: Overall workflow for the synthesis of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of L-Phenylalanine tert-butyl ester hydrochloride
This procedure outlines the esterification of L-phenylalanine. Thionyl chloride is used to generate the acid chloride in situ, which then reacts with tert-butanol.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).
-
Reagent Addition: Suspend L-Phenylalanine (1.0 eq) in tert-butanol (5-10 volumes). Cool the slurry to 0-5 °C in an ice bath.
-
Reaction: Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Heating: After the addition is complete, slowly warm the mixture to 40-45 °C and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the product.
-
Isolation: Stir the resulting slurry for 1-2 hours at 0-5 °C. Filter the solid, wash with cold ether, and dry under vacuum to yield L-phenylalanine tert-butyl ester hydrochloride as a white solid.
Protocol 2: Pictet-Spengler Cyclization
This protocol describes the critical acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.
Step-by-Step Methodology:
-
Setup: In a suitable reactor, charge L-phenylalanine tert-butyl ester hydrochloride (1.0 eq) and paraformaldehyde (1.1-1.5 eq).
-
Solvent & Catalyst: Add a suitable solvent such as toluene or acetonitrile, followed by the acid catalyst. A common choice is 48% aqueous hydrobromic acid (HBr) or trifluoroacetic acid (TFA).[3] The reaction can be run at elevated temperatures, typically between 70-90 °C.[3]
-
Reaction: Heat the mixture with vigorous stirring for 6-10 hours.[3] Monitor the reaction progress by HPLC to ensure the consumption of the starting material and minimize byproduct formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.
-
Neutralization & Extraction: Carefully adjust the pH of the aqueous layer to 8-9 with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH solution) while maintaining a low temperature. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt.
Data Summary
The following table provides typical parameters and expected outcomes for the described synthesis. Actual results may vary based on specific experimental conditions and scale.
| Parameter | Step 1: Esterification | Step 2: Pictet-Spengler |
| Typical Scale | 100 g - 1 kg | 100 g - 1 kg |
| Reaction Time | 4 - 6 hours | 6 - 10 hours |
| Temperature | 40 - 45 °C | 70 - 90 °C |
| Expected Yield | 90 - 98% | 75 - 85% |
| Purity (by HPLC) | >99% | >98% after purification |
| Chiral Purity (ee%) | >99.5% | >98% (minimizing racemization) |
| Analytical Methods | HPLC, ¹H NMR, ¹³C NMR | HPLC, Chiral HPLC, ¹H NMR, MS |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Section A: Pictet-Spengler Reaction Issues
Q1: My Pictet-Spengler reaction has stalled or shows very low conversion. What are the likely causes?
A: This is a common issue often traced back to three factors: reagent quality, catalyst activity, or reaction conditions.
-
Reagent Quality: Paraformaldehyde can degrade over time or be of poor quality, leading to insufficient generation of the active formaldehyde monomer. Solution: Use freshly opened, high-purity paraformaldehyde. Consider depolymerizing it just before use in a separate vessel if issues persist.
-
Catalyst Choice & Concentration: The Pictet-Spengler reaction is an electrophilic aromatic substitution, driven by the formation of an iminium ion.[4][5] A weak or insufficient amount of acid will fail to generate the required electrophile. Solution: Ensure the correct stoichiometry of the acid catalyst. While TFA is common, stronger acids like HBr or superacids may be required for less reactive systems.[4][6] However, excessively harsh conditions can promote side reactions. An optimization screen of acid type and loading may be necessary.
-
Temperature: This reaction requires thermal energy to proceed at a reasonable rate. Solution: Ensure your reaction is reaching and maintaining the target temperature (typically 70-90 °C).[3] On a large scale, verify that the internal temperature matches the external heating mantle's setting, as heat transfer can be a limiting factor.
Q2: My reaction produces a dark, complex mixture with multiple spots on TLC. What are these byproducts and how can I prevent them?
A: The formation of a dark, complex mixture often points to side reactions or product degradation.
-
N-alkylation/Bis-alkylation: Excess formaldehyde can react with the secondary amine of the product, leading to N-methylation or the formation of more complex adducts. Solution: Use only a slight excess of paraformaldehyde (1.1-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
-
Degradation: The combination of strong acid and high heat over extended periods can cause degradation of both the starting material and the product. Solution: Do not let the reaction run for an excessively long time. Once HPLC shows a stable product-to-starting-material ratio, proceed with the work-up.
-
Oxidation: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially during work-up if exposed to air for prolonged periods in a basic medium. Solution: Perform the basic work-up efficiently and consider blanketing the solution with an inert gas like nitrogen if oxidation is a persistent issue.
Section B: Purity and Isolation Challenges
Q1: My chiral HPLC analysis shows significant racemization (low enantiomeric excess). How can I improve the stereochemical purity?
A: Preserving the stereocenter from L-phenylalanine is critical. Racemization can occur via reversible iminium ion formation under harsh conditions.
-
Temperature Control: This is the most critical factor. Higher temperatures accelerate the reaction but also increase the rate of racemization. Solution: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. An optimization study (e.g., 70 °C vs. 80 °C vs. 90 °C) is highly recommended.
-
Acid Concentration: Extremely high acid concentrations can promote the equilibrium that leads to racemization. Solution: Use the minimum amount of acid required to catalyze the reaction effectively.
-
Reaction Time: Prolonged exposure to heat and acid will increase the likelihood of racemization. Solution: Monitor the reaction closely and quench it as soon as it reaches completion.
Q2: The product is difficult to extract from the aqueous layer during work-up, leading to low isolated yields.
A: This is often due to improper pH adjustment or emulsion formation. The product has both a basic secondary amine and a bulky ester group, giving it amphiphilic properties.
-
Incorrect pH: If the pH is too low (acidic), the product will be protonated and remain in the aqueous layer as a salt. If the pH is too high, hydrolysis of the tert-butyl ester can become a competing reaction. Solution: Adjust the pH carefully to a range of 8-9. Use a calibrated pH meter. Add the base slowly and with efficient stirring to avoid localized pH spikes.
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the product. Solution: Use gentle, continuous inversion for mixing during the extraction process instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the acid in the Pictet-Spengler reaction? The acid catalyst plays a dual role. First, it protonates the carbonyl group of the aldehyde (formaldehyde), making it more electrophilic for condensation with the primary amine of the phenylalanine ester. Second, and more importantly, it protonates the resulting Schiff base (imine) intermediate to form a highly electrophilic iminium ion. This iminium ion is the key intermediate that undergoes the intramolecular electrophilic aromatic substitution with the electron-rich phenyl ring to form the new six-membered ring.[4][5][7]
Q2: What are the critical safety precautions when running this synthesis at scale?
-
Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is a toxic and carcinogenic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids: Reagents like hydrobromic acid, trifluoroacetic acid, and thionyl chloride are highly corrosive. Use appropriate PPE, including acid-resistant gloves and aprons. Ensure a base quenching station is nearby in case of spills.
-
Exothermic Reactions: The addition of thionyl chloride and the acid-base neutralization steps can be exothermic. On a large scale, it is crucial to use a properly sized reactor with adequate cooling capacity and to add reagents slowly to maintain temperature control.
-
Gas Evolution: The esterification with thionyl chloride releases HCl and SO₂ gas, while the neutralization releases CO₂. Ensure the reactor is properly vented to a scrubbing system to prevent pressure buildup and release of noxious fumes.[8]
Q3: Is it better to perform the Pictet-Spengler reaction on L-phenylalanine first and then esterify the resulting Tic-acid? While synthetically viable, that route presents scalability challenges. The intermediate, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a zwitterionic amino acid. This makes it poorly soluble in many organic solvents, complicating its extraction and purification on a large scale. Performing the esterification first yields a more lipophilic intermediate that is easier to handle in standard organic solvents, generally leading to a more robust and scalable process.
Q4: Which analytical techniques are essential for this process?
-
HPLC: Indispensable for monitoring reaction progress, determining the purity of intermediates and the final product, and identifying the presence of byproducts.
-
Chiral HPLC: Absolutely critical for determining the enantiomeric excess (ee%) of the final product to ensure that significant racemization has not occurred.[3]
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the starting materials, intermediates, and the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
References
-
Faheem, Kunjiappan, S. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15339-15374. Available at: [Link]
-
Gandeepan, P. et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9463–9467. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available at: [Link]
-
Duncton, M. A. J. (2008). A mild Boc deprotection and the importance of a free carboxylate. Tetrahedron Letters, 49(44), 6330-6332. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
Mayer, J. P. et al. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. The Journal of Organic Chemistry, 63(23), 8092-8099. Available at: [Link]
-
Jolit, A. et al. (2018). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 140(40), 12948-12955. Available at: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
Jolit, A. et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15593-15603. Available at: [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Synthesis of (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. Retrieved from [Link]
-
Vitaku, E. et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9338-9418. Available at: [Link]
-
ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
-
ResearchGate. (2008). A mild Boc deprotection and the importance of a free carboxylate. Tetrahedron Letters. Available at: [Link]
- Gokhale, S. M. et al. (1997). An improved method for preparation of substituted tetrahydroisoquinolines. Google Patents, WO1997017050A2.
-
Organic & Biomolecular Chemistry. (2016). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 14(20), 4584-4603. Available at: [Link]
-
ResearchGate. (2019). A mild Boc deprotection and the importance of a free carboxylate. Request PDF. Available at: [Link]
-
Vitaku, E. et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. Request PDF. Available at: [Link]
- Martin, L. L. et al. (1999). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. Google Patents, EP0902781B1.
-
Appiah-padi, S. K. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10192. Available at: [Link]
-
ChemSrc. (n.d.). 1,2,3,4-tetrahydro-isoquinoline-2-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
PMC Isochem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-(S)-carboxylic acid, tertButyl ester, PTSA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Request PDF. Available at: [Link]
-
Faheem, Kunjiappan, S. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
MDPI. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(11), 2901. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters. Available at: [Link]
-
Accounts of Chemical Research. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Request PDF. Available at: [Link]
Sources
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols [organic-chemistry.org]
- 3. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Troubleshooting Solid-Phase Synthesis of Tic-Containing Peptides
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered, non-canonical amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The unique conformational constraints imposed by Tic make it a valuable building block in drug discovery for creating peptides with enhanced stability and bioactivity. However, its bulky nature presents specific challenges during synthesis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and overcome these hurdles, ensuring successful synthesis of your target Tic-containing peptides.
Understanding the Core Challenge: Steric Hindrance
The primary difficulty in synthesizing Tic-containing peptides lies in the steric bulk of the Tic residue. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to incomplete coupling reactions. This, in turn, can result in low yields and the formation of deletion sequences (peptides lacking the intended Tic residue), which can be difficult to separate during purification.[1][2]
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Question: My analytical results (e.g., HPLC, Mass Spectrometry) show a significant peak corresponding to a deletion sequence where the Tic residue should be. How can I improve the coupling efficiency of Tic?
Answer: This is the most common issue encountered when working with Tic. The sterically hindered nature of this amino acid often leads to sluggish and incomplete coupling. Here are several strategies to address this, ranging from simple adjustments to more comprehensive changes in your protocol.
-
Double Coupling: The simplest and often most effective first step is to perform the coupling reaction twice. After the first coupling cycle, wash the resin and then repeat the coupling step with a fresh solution of the activated Fmoc-Tic-OH.[3]
-
Extended Reaction Time: Increase the coupling reaction time to several hours or even overnight to allow the reaction to proceed to completion.[3]
-
Optimize Reagent Stoichiometry: Increase the equivalents of Fmoc-Tic-OH and the coupling reagents (e.g., to 3-5 equivalents relative to the resin loading).[3] This increased concentration can help drive the reaction forward.[4]
-
Switch to a More Potent Coupling Reagent: If the initial steps fail, consider changing your coupling reagent. Carbodiimides like DCC and DIC may not be effective for sterically hindered amino acids.[1] Urionium/aminium salts or phosphonium salts are generally more effective.[3][5][6][7]
Coupling Reagent Class Examples Key Advantages for Hindered Coupling Urionium/Aminium Salts HATU, HBTU, HCTU, COMU Form highly reactive OAt or OBt esters, leading to faster and more efficient coupling with reduced racemization.[5][7][8] Phosphonium Salts PyBOP, PyAOP Highly effective, particularly for coupling N-methylated or other sterically demanding amino acids.[3][5][7] -
Pre-activation: Ensure complete activation of the Fmoc-Tic-OH with the coupling reagent and a base (e.g., DIPEA or NMM) for a few minutes before adding it to the resin.[3] This ensures that the activated species is readily available for coupling.
-
Microwave-Assisted Synthesis: Employing microwave energy can help overcome the activation energy barrier for coupling hindered amino acids and disrupt peptide aggregation on the resin, thereby improving coupling efficiency.[3][9]
Caption: Troubleshooting workflow for low Tic coupling efficiency.
Issue 2: Peptide Aggregation
Question: I'm observing overall low peptide yield after cleavage, and the resin beads appear clumped. What could be the cause and how can I fix it?
Answer: This is likely due to peptide aggregation on the solid support. As the peptide chain grows, it can form secondary structures that hinder the accessibility of reagents. This is particularly common in hydrophobic sequences.
-
Solvent Choice: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the coupling mixture to disrupt these secondary structures.[3][9]
-
Microwave Synthesis: As mentioned previously, microwave energy can effectively break up aggregates.[3][9]
-
Resin Choice: Consider using a resin with a lower substitution level or a different type of resin, such as TentaGel, which can improve solvation and reduce aggregation.[9]
Issue 3: Racemization of Tic
Question: My peptide shows a diastereomeric impurity. Could the Tic residue be racemizing during synthesis?
Answer: Racemization, or epimerization at the alpha-carbon, is a potential side reaction during the activation step of peptide coupling.[9][10] While Tic is a cyclic amino acid and generally less prone to racemization than some other amino acids like Cysteine or Histidine, it is not immune, especially under harsh or prolonged basic conditions.[11]
-
Choice of Base: The choice of base used during coupling can influence the extent of racemization. N,N-diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) due to its greater steric hindrance, which can reduce the rate of proton abstraction from the alpha-carbon.[10] For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be beneficial.[10]
-
Use of Additives: The addition of hydroxylbenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) to the coupling reaction can suppress racemization by forming an active ester that is less prone to epimerization.[9][10] Many modern coupling reagents like HATU already incorporate a HOAt moiety.[5][8]
-
Temperature Control: Avoid excessive temperatures during coupling, as higher temperatures can increase the rate of racemization.[11]
The Kaiser test, or ninhydrin test, is a qualitative method to detect the presence of free primary amines on the resin.[12] A positive result (blue beads) indicates incomplete coupling.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine
Procedure:
-
Take a small sample of resin beads (a few milligrams) from the reaction vessel and place them in a small test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Blue/Purple: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).
-
Note: The Kaiser test gives a different result for secondary amines like proline (a reddish-brown color). For sequences where Tic is coupled to a proline residue, alternative tests like the chloranil or isatin test may be more reliable.[12][13]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for incorporating Tic? There is no single "best" reagent for all sequences. However, for sterically hindered amino acids like Tic, uronium/aminium salts such as HATU and HCTU, or phosphonium salts like PyBOP, are highly recommended over carbodiimides.[3][6] The choice may also depend on the subsequent amino acid in the sequence. It is advisable to start with a well-established reagent like HATU and optimize from there.[7]
Q2: Can I use automated peptide synthesizers for Tic-containing peptides? Yes, but you will likely need to modify the standard protocols. Ensure your synthesizer's software allows for extended coupling times and double coupling cycles for the Tic residue. You may also need to use specific reagents and solvents (e.g., NMP instead of DMF) that are compatible with your instrument.
Q3: I see a side product with the same mass as my desired peptide. What could it be? If you have ruled out racemization, another possibility is aspartimide formation if you have an aspartic acid residue near the Tic. This is a base-catalyzed side reaction that results in a mass-neutral rearrangement.[4][14] While not directly related to Tic, it is a common side reaction in SPPS. Using HOBt in the deprotection solution can help suppress this.[15]
Q4: How can I confirm that my final peptide contains the Tic residue? The most definitive methods are mass spectrometry (which will confirm the correct mass) and tandem MS (MS/MS) sequencing, which can fragment the peptide and confirm the presence of the Tic residue at the correct position. Amino acid analysis can also be used to quantify the amino acid composition of your final product.
Q5: Are there any specific considerations for cleaving Tic-containing peptides from the resin? The cleavage of Tic-containing peptides generally follows standard protocols for the resin and protecting groups used. However, due to the potential for aggregation, ensuring the peptide is fully solvated in the cleavage cocktail is important. Standard cleavage cocktails like Reagent K are typically effective.[16]
Visualizing the SPPS Cycle for a Tic Residue
Caption: Optimized SPPS cycle for incorporating a Tic residue.
References
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- BenchChem. (n.d.).
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Chen, S. T., & Wang, K. T. (1996).
- Christensen, T. (n.d.). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace.
- Almac. (n.d.).
- O'Connor, D. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Shaik, A., Anjum, S., & Yarlagadda, T. (2018). Side reactions in peptide synthesis: An overview.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- D'Andrea, L. D., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.
- Albericio, F., & El-Faham, A. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Shaik, A., Anjum, S., & Yarlagadda, T. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Wang, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
- Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed.
- Nowick, J. S. (n.d.). 7.
- Kim, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- MCE. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- Reddit. (2021). Solid phase peptide synthesis help.
- White, C. J., & Angelbello, A. J. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC - NIH.
- Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- AAPPTec. (n.d.). How to Synthesize a Peptide.
- WuXi AppTec. (n.d.). How to Overcome 9 Key Peptide Drug Development Challenges.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Adhikari, A., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Nowick, J. S. (n.d.).
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. scispace.com [scispace.com]
- 14. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
Validation & Comparative
Introduction: The 1,2,3,4-Tetrahydroisoquinoline Core as a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, a heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Found in a vast array of natural products, particularly isoquinoline alkaloids, and readily accessible through robust synthetic methodologies like the Pictet-Spengler condensation, the THIQ nucleus is recognized as a "privileged scaffold."[1][3][4] This designation stems from its ability to serve as a versatile template for developing ligands that interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][5]
THIQ-based compounds, both natural and synthetic, demonstrate a remarkable breadth of biological effects, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[4][6] The structural rigidity and three-dimensional character of the THIQ core allow for precise orientation of substituents, facilitating specific interactions with enzyme active sites and receptors. This guide provides a comparative analysis of the key biological activities of THIQ derivatives, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating the therapeutic potential of this remarkable chemical class.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a critical area of research, and THIQ derivatives have shown considerable promise.[3] Their mechanisms of action are diverse, often targeting key signaling pathways that are dysregulated in cancer cells, thereby inhibiting proliferation, inducing apoptosis, and preventing metastasis.[6]
Mechanistic Insights and Comparative Efficacy
A significant number of THIQ analogs have been designed to inhibit specific molecular targets crucial for tumor growth and survival. For instance, derivatives have been developed to target the NF-κB and KRas signaling pathways, which are frequently overactive in various cancers.[6] The rationale for targeting these pathways lies in their central role in promoting cell proliferation and suppressing apoptosis; their inhibition can thus selectively trigger death in cancer cells.
The selection of appropriate cancer cell lines for in vitro testing is a critical experimental choice. Cell lines are chosen to represent different cancer types (e.g., breast, colon, lung) and to feature specific genetic backgrounds (e.g., KRas mutations) relevant to the drug's proposed mechanism. For example, HCT116 and SW480 are colon cancer cell lines known to harbor KRas mutations, making them suitable models for testing KRas inhibitors.[6]
Table 1: Comparative Cytotoxicity of Selected Anticancer THIQ Derivatives
| Compound ID | Target Cancer Cell Line(s) | Key Structural Feature | IC₅₀ (µM) | Reference |
| GM-3-18 | HCT116, DLD-1, SW480 (Colon) | 4-chlorophenyl group | 0.9 - 10.7 | [6] |
| GM-3-143 | HCT116, DLD-1, SW480 (Colon) | 4-trifluoromethylphenyl group | (Data not specified, but significant inhibition) | [6] |
| 1-Benzoyl amino-THIQ | Ishikawa, MCF-7, MDA-MB-231 (Breast) | 1-benzoyl amino substitution | 0.23 - 0.74 (µg/mL) | [7] |
| Compound 19 | (PDE4B Inhibition Assay) | 7-(cyclopentyloxy)-6-methoxy-THIQ | 0.88 | [8] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that substitutions on the THIQ scaffold significantly influence cytotoxic potency. For example, the presence of a 4-chlorophenyl group in GM-3-18 confers potent KRas inhibition across multiple colon cancer cell lines.[6] This highlights a crucial aspect of structure-activity relationship (SAR) studies: small modifications can lead to substantial changes in biological activity.[8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[9][10] It is a self-validating system because its readout is directly proportional to the metabolic activity of living cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product, whereas dead cells lose this ability. The amount of formazan produced is quantified spectrophotometrically and serves as a proxy for the number of living cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate overnight to allow for cell adherence.[11]
-
Compound Treatment: Prepare serial dilutions of the THIQ derivative in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[12]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualizing the Logic
Caption: Workflow for MTT Cell Viability Assay.
Antimicrobial Activity: A Scaffold for Combating Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[13] THIQ derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them an attractive starting point for novel antimicrobial drug design.[1][14][15]
Comparative Efficacy and Structure-Activity Relationship (SAR)
The effectiveness of antimicrobial agents is quantitatively assessed by the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism.[16][17] This metric is superior to qualitative methods like disk diffusion because it provides a precise value of potency, which is crucial for comparing compounds and guiding dosage decisions.[17][18]
SAR studies have revealed that the nature and position of substituents on the THIQ core are critical for antimicrobial potency. For example, the introduction of halogenated phenyl and phenethyl carbamates at specific positions can result in remarkable bactericidal activity, including against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14][15]
Table 2: Comparative Antimicrobial Activity (MIC) of Selected THIQ Derivatives
| Compound Class/ID | Target Microorganism(s) | Key Structural Feature | MIC (µg/mL) | Reference |
| C1-substituted THIQs | Staphylococcus aureus (MRSA) | C-C and C-P bonds at C1 | Low MIC values reported | [15] |
| Halogenated Phenyl Carbamates (17, 18) | Various Bacteria | Halogenated phenyl carbamate side chain | High bactericidal activity | [14] |
| Chlorinated Esters (10, 14) | Various Fungi | Chlorobenzoate/Chlorophenylpropanoate ester | Notable antifungal activity | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[16][18] Its reliance on serial two-fold dilutions provides a systematic and reproducible way to pinpoint the exact concentration required to inhibit microbial growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the target microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the THIQ derivative in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[16]
Visualizing the Logic
Caption: Workflow for CPE Reduction Antiviral Assay.
Neuroprotective Activity: Defending Against Neurodegeneration
Isoquinoline alkaloids, including THIQ derivatives, have long been investigated for their effects on the central nervous system. [19][20]Many of these compounds exhibit significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's, which are characterized by progressive neuronal loss. [4][19]
Mechanisms and Comparative Effects
The neuroprotective effects of THIQ derivatives are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis. [19][21]For example, the natural THIQ alkaloid dauricine has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, through its antioxidant and anti-apoptotic properties. [4]The PI3K/Akt signaling pathway is a key mediator of cell survival, and its activation by certain THIQs is a proposed mechanism for their neuroprotective action. [19][22] In vitro neuroprotection studies frequently employ neuronal cell lines like SH-SY5Y and induce toxicity with specific neurotoxins (e.g., 6-OHDA or MPP⁺ for Parkinson's models) to screen for protective compounds. [21] Table 4: Neuroprotective Activities of Selected THIQ Derivatives
| Compound/Alkaloid | In Vitro/In Vivo Model | Proposed Mechanism of Action | Observed Effect | Reference |
| Dauricine | Alzheimer's Disease Models | Antioxidant, Anti-apoptotic, Reduces Aβ accumulation | Neuroprotective effects | [4] |
| Tetrahydropiperine (THP) | Ischemic Stroke Model (Rat) | Activation of PI3K/Akt/mTOR pathway, Inhibition of autophagy | Reduced neuronal damage, Improved behavioral outcome | [22] |
| Berberine | Neuroinflammation Models | Anti-inflammatory (Inhibits NF-kB, TNF-α, COX-2) | Reduced neuroinflammation | [19] |
| 1-MeTIQ | (Endogenous Compound) | Potential anti-parkinsonism agent | Present in human brain | [7] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effect of a THIQ derivative against a toxin-induced insult in a neuronal cell line.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium. Seed the cells in 96-well plates and allow them to differentiate into a more neuron-like phenotype if required.
-
Pre-treatment: Treat the cells with various concentrations of the THIQ derivative for a specific duration (e.g., 2 hours).
-
Toxin Induction: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) to the wells. Include appropriate controls (cells only, cells + THIQ only, cells + toxin only).
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using the MTT assay, as described in the anticancer section. A successful neuroprotective agent will show a significant increase in cell viability in the pre-treated wells compared to the wells with the toxin alone. [21]6. Mechanistic Studies (Optional): To elucidate the mechanism, further assays can be performed, such as measuring levels of reactive oxygen species (ROS) or key proteins in apoptosis or survival pathways (e.g., PI3K/Akt). [21]
Visualizing the Logic
Caption: Simplified PI3K/Akt Survival Pathway.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroisoquinoline scaffold has unequivocally established its role as a privileged structure in medicinal chemistry. The diverse biological activities—spanning anticancer, antimicrobial, antiviral, and neuroprotective domains—underscore its vast therapeutic potential. The ease of synthetic modification allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity for specific biological targets. [3][8] Future research should focus on designing THIQ derivatives with improved target specificity to minimize off-target effects and enhance safety profiles. The application of computational methods, such as molecular docking and structure-based design, can accelerate the discovery of next-generation THIQ-based therapeutics. [23]As our understanding of the molecular basis of diseases deepens, the versatility of the THIQ scaffold will continue to provide a robust platform for the development of novel and effective drugs to address unmet medical needs.
References
-
INTEGRA Biosciences. (2021-08-13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Fernandez-Luna, J. L. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
-
Kovalenko, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Semantic Scholar. [Link]
-
Kovalenko, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Kovalenko, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Smee, D. F. (2023). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
-
Wikipedia. Antibiotic sensitivity testing. [Link]
-
Guzman, J. D., et al. (2023). Novel isoquinoline derivatives as antimicrobial agents. ResearchGate. [Link]
-
Marcinkowska, M., et al. (2001). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]
-
APEC. Antimicrobial Susceptibility Testing. [Link]
-
Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]
-
Gancheva, D., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. National Institutes of Health (NIH). [Link]
-
Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. PubMed. [Link]
-
Bio-protocol. Antiviral assay. [Link]
-
Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]
-
Deore, J. P., & De, M. (2023). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. PubMed. [Link]
-
Ma, F.-F. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]
-
Desselberger, U. (2000). Antiviral Methods and Protocols. National Institutes of Health (NIH). [Link]
-
JoVE. (2016). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Moghal, G. A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health (NIH). [Link]
-
Gancheva, D., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. ProQuest. [Link]
-
Kalinina, M., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. National Institutes of Health (NIH). [Link]
-
Gancheva, D., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. PubMed. [Link]
-
Al-Hiari, Y. M., et al. (2010). Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. AACR Publications. [Link]
-
Faheem, et al. (2021). THIQ analogs 118–123 as anti-bacterial agents. ResearchGate. [Link]
-
Thompson, A. M., et al. (2015). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]
-
Maher, P., et al. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. National Institutes of Health (NIH). [Link]
-
JoVE. (2016). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
-
Charlier, B., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. PubMed Central. [Link]
-
Tighadouni, S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Institutes of Health (NIH). [Link]
-
JoVE. (2012). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
-
Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. National Institutes of Health (NIH). [Link]
-
Pisani, L., et al. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. [Link]
-
ResearchGate. (2023). Neuroprotection with Bioactive Compounds. [Link]
-
Wang, J., et al. (2024). Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. Taylor & Francis Online. [Link]
-
Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. ResearchGate. [Link]
-
Sharma, K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Semantic Scholar. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. woah.org [woah.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. mdpi.com [mdpi.com]
- 18. apec.org [apec.org]
- 19. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Engineering: A Comparative Analysis of Tic and Other Constrained Amino Acids
Introduction: The Quest for Rigidity in a Flexible World
In the landscape of therapeutic development, peptides represent a compelling class of molecules, offering high specificity and low toxicity. However, their inherent flexibility is a double-edged sword. While it allows them to adapt to various biological targets, it also leads to a significant entropic penalty upon binding, susceptibility to proteolytic degradation, and often, poor bioavailability.[1][2] The central challenge in peptide drug design is, therefore, to lock a peptide into its "bioactive conformation"—the specific three-dimensional shape it adopts when interacting with its target.
Conformational constraint is the primary strategy to achieve this.[1][3] By incorporating non-proteinogenic amino acids that restrict the rotational freedom of the peptide backbone or side chains, we can pre-organize the peptide into a desired secondary structure, such as a β-turn or an α-helix. This not only enhances binding affinity by reducing the entropic cost of binding but also improves metabolic stability by masking cleavage sites from proteases.[4]
This guide provides a comparative analysis of one of the most powerful and versatile constrained amino acids, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , against other commonly used constrained residues. As a rigid analogue of Phenylalanine (Phe) and a surrogate for Proline (Pro), Tic offers unique stereochemical advantages that have been successfully exploited in drug discovery, most notably in the development of the ACE inhibitor quinapril from enalapril.[5][6][7][8] We will explore the structural nuances of Tic, compare its performance with other amino acids in inducing specific secondary structures, and provide the experimental frameworks necessary to validate these designs.
The Profile of Tic: A Superior Scaffold for β-Turn Induction
Tic is an unnatural α-amino acid synthesized through the Pictet-Spengler reaction, typically from Phenylalanine.[9][10] Its defining feature is the fusion of the α-carbon and the side-chain phenyl ring into a bicyclic system. This structure severely restricts the torsion angles of the peptide backbone, particularly the phi (φ) angle, making it an exceptional inducer of secondary structures.
Key Structural Features of Tic:
-
Rigid Backbone: The cyclic nature of Tic locks the φ torsion angle, drastically reducing the number of accessible conformations.[5][7]
-
Phenylalanine Analogue: It preserves the aromatic side-chain feature of Phe, allowing it to participate in crucial hydrophobic or cation-π interactions at the receptor interface.[11]
-
Proline Surrogate: Like Proline, it is a secondary amine, which disrupts the formation of α-helices and strongly promotes the formation of turns.[6][12]
The primary application of Tic is to induce and stabilize β-turns , which are critical recognition motifs in many peptide-protein interactions.[13] A β-turn involves four amino acid residues (labeled i to i+3) where the peptide chain reverses its direction. Tic is most effective when placed at the i+1 position of a turn.
Comparative Analysis: Tic vs. Other Constrained Residues
The choice of a constraining amino acid is dictated by the desired secondary structure and the specific interactions required for biological activity. Here, we compare Tic to Proline (Pro), Hydroxyproline (Hyp), and α-aminoisobutyric acid (Aib).
Induction of β-Turns: Tic vs. Proline and Hydroxyproline
Proline is the most common natural amino acid used to induce turns. Its five-membered ring restricts the φ angle to approximately -60°. While effective, the proline ring still possesses some flexibility ("puckering"). Hydroxyproline (Hyp), with its hydroxyl group, offers an additional hydrogen bonding opportunity but has similar conformational constraints to Proline.
Tic provides a more rigid and defined constraint.[10] The fusion of the aromatic ring creates a much more planar and inflexible system. This leads to a more predictable and stable turn structure.
| Amino Acid | Typical φ Angle (i+1) | Typical ψ Angle (i+1) | Turn Type Preference | Key Advantage |
| Glycine | N/A (Flexible) | N/A (Flexible) | Various | Allows access to conformations forbidden to other L-amino acids. |
| Proline | ~ -60° | ~ +120° (Type II) or ~ -30° (Type I) | Type I, Type II | Natural, well-studied turn inducer. |
| Hydroxyproline | ~ -60° | Similar to Proline | Type I, Type II | Similar to Proline with H-bonding capability. |
| Tic | ~ -60° (fixed) | ~ +120° (highly favored) | Type II/II' (strong) | Highly rigid, powerful and predictable turn induction.[7][9] |
Causality in Experimental Choice: When designing a peptide to target a receptor where a specific β-turn is the known binding motif, replacing a native residue at the i+1 position with Tic is a superior strategy to using Proline. The rationale is that Tic more effectively "locks" the peptide into the required turn conformation, minimizing the population of non-binding, unfolded states and thus maximizing potency.
Impact on Helical Structures: Tic vs. Aib
While Tic is a turn-inducer, α-aminoisobutyric acid (Aib) is a potent helix-inducer. Aib is achiral and features two methyl groups on its α-carbon. This steric bulk severely restricts its Ramachandran space to regions corresponding to right-handed (α) and left-handed (3₁₀) helices.
Incorporating Tic into a sequence will almost invariably break a helical structure, while incorporating Aib will promote and stabilize it.[2]
| Amino Acid | Typical φ Angle | Typical ψ Angle | Structural Preference | Key Application |
| Alanine | ~ -60° | ~ -45° | α-helix (moderate) | General purpose, maintains helicity. |
| Aib | ~ ±57° | ~ ±47° | α- and 3₁₀-helix (strong) | Stabilizing helical peptides.[14] |
| Proline | ~ -60° | N/A | Helix breaker, turn-inducer | Introduces kinks, initiates turns. |
| Tic | ~ -60° (fixed) | N/A | Helix breaker, turn-inducer | Introduces rigid turns.[5][8] |
Causality in Experimental Choice: If the goal is to stabilize a helical peptide that inhibits a protein-protein interaction, Aib is the residue of choice.[13] Conversely, if a peptide needs to adopt a hairpin-like structure with two helical segments connected by a turn, Tic would be strategically placed within the loop region to force the chain reversal.
Experimental Protocols
The synthesis and analysis of peptides containing constrained amino acids follow established methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and conformational analysis by spectroscopic methods.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-Tic-Phe-Phe-Met) using the standard Fmoc/tBu strategy.
Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support, with excess reagents used to drive reactions to completion.[15][16] The Fmoc protecting group is base-labile, allowing for its removal without cleaving the acid-labile side-chain protecting groups or the peptide from the resin.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Tic-OH, Fmoc-Tyr(tBu)-OH)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel. Swell the resin in DMF for 30 minutes.
-
Initial Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine/DMF. Agitate for 5 minutes. Drain. Repeat with a second 10-minute incubation.
-
Washing: Wash the resin thoroughly (3x DMF, 3x IPA, 3x DCM, 3x DMF).
-
First Amino Acid Coupling (Met):
-
In a separate vial, dissolve Fmoc-Met-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in 1 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the activation mixture to the resin. Agitate for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Cycle for Subsequent Residues: Repeat steps 2, 3, and 4 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Phe-OH, Fmoc-Tic-OH, Fmoc-Tyr(tBu)-OH).
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection (step 2) one last time.
-
Final Wash and Drying: Wash the resin (3x DMF, 3x IPA, 3x DCM). Dry the resin under vacuum for 1 hour.
-
Cleavage and Deprotection:
-
Add 2 mL of the cleavage cocktail to the dry resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution into a 15 mL centrifuge tube, collecting the TFA solution containing the peptide.
-
-
Precipitation: Add the TFA solution dropwise to a 50 mL tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the peptide) should form.
-
Isolation and Purification: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the pellet twice with cold ether. Dry the crude peptide. Purify by reverse-phase HPLC and confirm identity by mass spectrometry.
Protocol 2: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the solution-state conformation of peptides.[17][18] Key parameters like Nuclear Overhauser Effects (NOEs), coupling constants (³J), and chemical shifts provide direct evidence of specific secondary structures.
Rationale: NOEs provide through-space distance information between protons. For a β-turn, a strong NOE between the amide proton of residue i+2 and the alpha proton of residue i+1 is a classic diagnostic marker. A strong NOE between the amide protons of residues i+2 and i+3 is also indicative of a turn.
Materials:
-
Lyophilized, purified peptide
-
NMR solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1)
-
High-field NMR spectrometer (≥ 600 MHz)
Procedure:
-
Sample Preparation: Dissolve ~1-2 mg of the peptide in 500 µL of the chosen NMR solvent.
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to assign all protons within each amino acid spin system.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment (mixing time of 200-400 ms) to identify through-space correlations.
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY spectrum to trace the connectivity within each amino acid residue. Use the NOESY spectrum to establish sequential assignments (e.g., connecting the α-proton of residue i to the amide proton of residue i+1).
-
Structural Analysis:
-
Search for key medium-range NOEs. For our Tyr-Tic -Phe-Phe-Met example, a strong NOE between the α-proton of Tyr (i) and the amide proton of Phe (i+2) would be strong evidence for a turn centered at Tic-Phe.
-
Analyze the ³J(HN,Hα) coupling constants. Values < 6 Hz are typical for helical structures, while values > 8 Hz are typical for extended or β-sheet structures.
-
Compare CαH chemical shifts to random coil values. Consecutive downfield shifts (positive deviations) indicate helical propensity, whereas upfield shifts suggest β-strand character.
-
-
-
Structure Calculation (Optional): Use the collected NOE distance restraints and torsion angle restraints (from coupling constants) as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.
Conclusion and Future Outlook
The strategic incorporation of constrained amino acids is a cornerstone of modern peptide-based drug discovery. Tic stands out as a particularly powerful tool for engineering peptides with stable, predictable β-turn conformations, often leading to significant improvements in biological activity.[5][7][8] While Proline remains a viable natural option, the superior rigidity of Tic makes it the preferred choice when a well-defined turn is critical for receptor recognition. In contrast, residues like Aib are indispensable for stabilizing helical structures.
The choice of a constraining element is therefore not arbitrary but a highly rational decision based on a deep understanding of the desired target conformation. By leveraging the distinct stereochemical properties of amino acids like Tic, Aib, and Proline, and validating their structural impact with robust experimental methods, researchers can effectively navigate the complex conformational landscape of peptides to develop next-generation therapeutics with enhanced potency, selectivity, and stability.
References
-
Zhang, Y., Fang, H., & Xu, W. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design. Current Protein and Peptide Science, 11(8), 752-758. [Link]
-
Bentham Science Publishers. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Current Protein and Peptide Science, 11(8). [Link]
-
Fiori, S., et al. (2003). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 8(12), 905-922. [Link]
-
Slideshare. (n.d.). Global and local restrictions Peptidomimetics. [Link]
-
Lassaletta, J. M., & Fernández, R. (2004). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. In Topics in Current Chemistry (Vol. 243, pp. 123-171). Springer, Berlin, Heidelberg. [Link]
-
Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein and Peptide Science, 11(8), 752–758. [Link]
-
SciSpace. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. [Link]
-
Hruby, V. J., et al. (2011). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
-
SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. [Link]
-
Płaziński, W., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 20(21), 5320. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1507-1534. [Link]
-
Royal Society of Chemistry. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]
-
SciSpace. (n.d.). Shaping the future of constrained peptides and compact proteins in drug discovery. [Link]
-
National Institutes of Health. (2019). A titanium tetrachloride-based effective methodology for the synthesis of dipeptides. [Link]
-
Beard, D. J., et al. (2008). Conformational comparisons of a series of tachykinin peptide analogs. Journal of Medicinal Chemistry, 51(2), 289–297. [Link]
-
ResearchGate. (2020). Proposed mechanism for the TiCl4-mediated synthesis of dipeptides. [Link]
-
National Institutes of Health. (2013). Protein synthesis with conformationally constrained cyclic dipeptides. [Link]
-
Chiacchio, M. A., et al. (2020). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules, 25(15), 3386. [Link]
-
Sanchis, J., et al. (2023). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Methods in Enzymology. [Link]
-
Royal Society of Chemistry. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
National Center for Biotechnology Information. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. [Link]
-
Smeenk, L. E. J., et al. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. Chemistry – A European Journal, 28(44), e202200788. [Link]
-
Royal Society of Chemistry. (2023). Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms. [Link]
-
Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Nature, 538(7625), 329–335. [Link]
-
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(12), 1623–1629. [Link]
-
Camarero, J. A. (2009). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Current Molecular Pharmacology, 2(1), 59–72. [Link]
-
National Center for Biotechnology Information. (2011). Visualized and Quantitative Conformational Analysis of Peptidomimetics. [Link]
-
MDPI. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. [Link]
-
MDPI. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]
-
National Institutes of Health. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. [Link]
-
ResearchGate. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. [Link]
-
Rebuffat, S., et al. (2000). Two unprecedented natural Aib-peptides with the (Xaa-Yaa-Aib-Pro) motif and an unusual C-terminus: structures, membrane-modifying and antibacterial properties of pseudokonins KL III and KL VI from the fungus Trichoderma pseudokoningii. Journal of Peptide Science, 6(10), 519–533. [Link]
-
National Institutes of Health. (2012). Manufacturing of peptides exhibiting biological activity. [Link]
-
D'Hondt, M., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry, 139, 106731. [Link]
-
ResearchGate. (2006). Structure Stability of Lytic Peptides During Their Interactions With Lipid Bilayers. [Link]
-
Isted, C., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1956. [Link]
-
Marshall University Research. (n.d.). A virtual library of constrained cyclic tetrapeptides that mimics all four side-chain orientations for over half the reverse turns. [Link]
-
Chen, C. F., et al. (2006). Structure stability of lytic peptides during their interactions with lipid bilayers. Biophysical Journal, 90(4), 1340–1351. [Link]
-
National Center for Biotechnology Information. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
-
Schmitz, K., & Gademann, K. (2016). Peptides and Peptide Analogs to Inhibit Protein-Protein Interactions. Advances in Experimental Medicine and Biology, 917, 147–183. [Link]
Sources
- 1. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 10. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Peptides and Peptide Analogs to Inhibit Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two unprecedented natural Aib-peptides with the (Xaa-Yaa-Aib-Pro) motif and an unusual C-terminus: structures, membrane-modifying and antibacterial properties of pseudokonins KL III and KL VI from the fungus Trichoderma pseudokoningii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 17. Conformational comparisons of a series of tachykinin peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes
For researchers, scientists, and drug development professionals, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry. This privileged scaffold forms the backbone of numerous alkaloids and pharmacologically active compounds. Two of the most established and powerful methods for constructing this motif are the Pictet-Spengler and the Bischler-Napieralski reactions. This guide provides an in-depth, objective comparison of these two synthetic routes, supported by mechanistic insights and experimental data, to inform strategic decisions in synthetic planning.
At a Glance: Key Strategic Differences
The choice between the Pictet-Spengler and Bischler-Napieralski reactions hinges on several key factors, from the availability of starting materials to the desired oxidation state of the final product. The table below offers a high-level summary of their distinguishing features.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[1] | β-arylethylamide.[1] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[1] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[1] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1] | 3,4-Dihydroisoquinoline (an imine).[1] |
| Subsequent Steps | Often the final product. | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1] |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[1] | Generally requires harsher, refluxing acidic conditions.[1] |
Mechanistic Underpinnings: Iminium vs. Nitrilium Ion Cyclization
The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.[1]
The Pictet-Spengler Pathway
The Pictet-Spengler reaction is a special case of the Mannich reaction.[2] It commences with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, this Schiff base is protonated to generate an electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the THIQ skeleton.[3] For highly activated aromatic rings, such as those found in tryptamine derivatives, this reaction can proceed under very mild, even physiological, conditions.[4]
Comparative Analysis: Scope and Limitations
Substrate Scope:
-
Pictet-Spengler: This reaction is most efficient with electron-rich aromatic rings, such as phenols, anilines, and indoles. [5]The presence of electron-donating groups on the aromatic ring facilitates the electrophilic substitution. [4]For less activated systems, harsher conditions like strong acids and higher temperatures are often required. [1]* Bischler-Napieralski: Similarly, this reaction is most effective with activated aromatic rings. [6]The stronger electrophilicity of the nitrilium ion intermediate can sometimes compensate for a less activated ring compared to the Pictet-Spengler reaction. However, substrates lacking electron-donating groups may require forcing conditions, such as refluxing in POCl₃ with P₂O₅. [5] Stereoselectivity:
-
Pictet-Spengler: When a chiral β-arylethylamine (e.g., from an amino acid) is used, the existing stereocenter can direct the formation of the new stereocenter at C-1, leading to diastereoselective products. Furthermore, the development of asymmetric Pictet-Spengler reactions using chiral Brønsted acids or other organocatalysts has enabled the enantioselective synthesis of THIQs. [7][8]* Bischler-Napieralski: The initial cyclization produces an achiral 3,4-dihydroisoquinoline (an imine). Chirality must be introduced in the subsequent reduction step. This has been successfully achieved through the use of chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation, which can provide high enantioselectivities. [9] Side Reactions and Limitations:
-
Pictet-Spengler: Over-reaction or side reactions are generally less common, especially under mild conditions. However, with certain substrates, rearrangement of the intermediate spirocycle can occur.
-
Bischler-Napieralski: A significant side reaction can be the formation of a styrene derivative via a retro-Ritter type reaction, especially if the intermediate nitrilium ion is stabilized by conjugation. [6]The harsh acidic and high-temperature conditions can also be incompatible with sensitive functional groups.
Experimental Data: A Comparative Overview
Target: (S)-Norcoclaurine Core
(S)-Norcoclaurine is a key biosynthetic intermediate for a vast array of benzylisoquinoline alkaloids.
-
Pictet-Spengler (Enzymatic): An efficient, stereoselective synthesis of (S)-norcoclaurine has been achieved using a recombinant (S)-norcoclaurine synthase (NCS) enzyme. This biocatalytic Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde proceeds in an aqueous buffer, affording enantiomerically pure (S)-norcoclaurine in over 80% yield. [10]This highlights the mild conditions and high stereoselectivity achievable with the Pictet-Spengler approach, particularly in a biocatalytic setting.
-
Bischler-Napieralski (Chemical): The chemical synthesis of the norcoclaurine scaffold typically involves a Bischler-Napieralski cyclization of the corresponding N-acyl-β-phenylethylamine, followed by asymmetric reduction of the resulting dihydroisoquinoline. For example, a Ru-catalyzed asymmetric transfer hydrogenation after a Bischler-Napieralski cyclization has been used to provide a chiral THIQ intermediate in 99% yield and with 95% ee in the synthesis of (R)-nornuciferine, a related alkaloid. [9]
Method Key Step Reagents & Conditions Yield Stereoselectivity Reference Pictet-Spengler Enzymatic Cyclization (S)-Norcoclaurine synthase, dopamine, 4-hydroxyphenylacetaldehyde, aqueous buffer >80% >99% ee [10] | Bischler-Napieralski | Cyclization/Asymmetric Reduction | 1. POCl₃, reflux; 2. Ru-catalyst, H₂ source | 99% (for reduction step) | 95% ee | [9]|
Detailed Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydro-β-carboline from tryptamine.
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere, add the aldehyde (1.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC). [11]5. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. [11]8. Purify the crude product by column chromatography.
Protocol 2: Bischler-Napieralski Cyclization and Subsequent Reduction
This protocol provides a general guideline for a Bischler-Napieralski cyclization followed by a sodium borohydride reduction.
Materials:
-
β-arylethylamide (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile
-
Phosphorus oxychloride (POCl₃) (excess)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Part A: Bischler-Napieralski Cyclization
-
To an oven-dried round-bottom flask, add the β-arylethylamide (1.0 eq).
-
Add anhydrous dichloromethane and POCl₃ (e.g., 1:1 v/v with solvent) and fit the flask with a reflux condenser under a nitrogen atmosphere. [12]3. Heat the resulting solution to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate via rotary evaporation to remove excess POCl₃ and solvent.
Part B: Reduction to Tetrahydroisoquinoline
-
Cool the residue from Part A to 0 °C in an ice bath.
-
Carefully dissolve the residue in methanol.
-
Slowly add sodium borohydride in portions until the reaction is complete (as monitored by TLC or until the pH reaches ~7). [12]4. Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Outlook
Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful and enduring methods for the synthesis of the tetrahydroisoquinoline core.
Choose the Pictet-Spengler reaction when:
-
The desired product is the fully saturated THIQ.
-
Mild reaction conditions are required for sensitive substrates.
-
Direct stereocontrol from a chiral starting material or through asymmetric catalysis is desired.
-
A one-step procedure is preferred.
Choose the Bischler-Napieralski reaction when:
-
The starting material is a readily available β-arylethylamide.
-
The intermediate 3,4-dihydroisoquinoline is the desired product or a useful synthetic handle.
-
Asymmetric synthesis via catalytic hydrogenation of the intermediate imine is the planned stereochemical strategy.
The choice between these two classic reactions is a strategic one, guided by the specific synthetic target, available starting materials, and the desired level of stereochemical control. Recent advances continue to expand the scope and utility of both methods, particularly in the realm of asymmetric catalysis, ensuring their continued prominence in the synthesis of complex, biologically active molecules. [7][9]
References
-
List, B. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086–1087. Available at: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available at: [Link]
-
Scott, J. D., & Williams, R. M. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9389-9445. Available at: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]
-
Bonamore, A., et al. (2010). An enzymatic, stereoselective synthesis of (S)-norcoclaurine. Green Chemistry, 12(9), 1623-1627. Available at: [Link]
-
Sharma, G., & Kumar, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 736-754. Available at: [Link]
-
Grokipedia. Bischler–Napieralski reaction. Available at: [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Birkbeck, University of London. Norcoclaurine Synthase Mediated Stereoselective Synthesis of 1,1'-Disubstituted, Spiro- and Bis- Tetrahydroisoquinoline Alkaloids. Available at: [Link]
- Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles, 39(2), 903-931.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Available at: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An enzymatic, stereoselective synthesis of (S)-norcoclaurine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
A Comparative Guide to the Conformational Preferences of Tic versus Phenylalanine in Model Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and biological activity. However, their inherent conformational flexibility often leads to reduced receptor affinity, susceptibility to proteolytic degradation, and poor bioavailability. To overcome these limitations, medicinal chemists employ a strategy of conformational constraint, introducing modified amino acids that rigidify the peptide backbone into a bioactive conformation.
Among the arsenal of conformationally restricted amino acid analogues, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a powerful tool in peptidomimetic design. As a cyclized analogue of Phenylalanine (Phe), Tic imposes significant steric constraints on the peptide backbone, dramatically influencing its secondary structure. This guide provides an in-depth comparison of the conformational preferences of Tic and Phenylalanine in model peptides, supported by experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD), as well as insights from molecular dynamics simulations. Understanding these fundamental differences is crucial for the rational design of novel peptide-based therapeutics with enhanced potency and stability.
At a Glance: Structural and Conformational Distinctions
| Feature | Phenylalanine (Phe) | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) |
| Structure | Acyclic, flexible side chain | Bicyclic, constrained side chain |
| Key Dihedral Angles | Freely rotating φ, ψ, and χ angles | Restricted φ angle, limited ψ and χ angles |
| Predominant Secondary Structures | α-helix, β-sheet, random coil | β-turns (especially type II), distorted 310-helices |
| Impact on Peptide Backbone | High conformational flexibility | Induces well-defined, rigid conformations |
The Unconstrained Nature of Phenylalanine
Phenylalanine, a proteinogenic aromatic amino acid, possesses a benzyl side chain attached to the Cβ carbon. This side chain, along with the rotatable N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone, grants Phe-containing peptides a high degree of conformational freedom. The Ramachandran plot for Phenylalanine typically shows allowed regions corresponding to right-handed α-helices (φ ≈ -60°, ψ ≈ -45°) and β-sheets (φ ≈ -120°, ψ ≈ +125°), as well as other less populated conformations.
Molecular dynamics simulations of Phe-containing peptides often reveal a dynamic equilibrium between multiple conformational states, including helical and extended structures.[1] This flexibility, while essential for the diverse functions of natural proteins, can be a significant drawback in the design of peptide drugs, where a specific, receptor-binding conformation is desired.
The Rigidifying Influence of Tic
Tic is a non-proteinogenic amino acid in which the side chain of Phenylalanine is cyclized back onto the backbone nitrogen atom, forming a tetrahydroisoquinoline ring system. This bicyclic structure dramatically restricts the conformational space available to the peptide backbone.
Key Conformational Constraints of Tic:
-
Restricted φ Dihedral Angle: The cyclic nature of Tic severely limits the rotation around the N-Cα bond (φ). This constraint is a primary determinant of the overall peptide conformation.
-
Induction of Turns: X-ray crystallography and NMR studies have consistently shown that the incorporation of Tic, particularly D-Tic, is a potent inducer of β-turn structures, most notably type II β-turns.[2] For instance, in the model peptide p-BrBz-L-Pro-D-Tic-NHMe, the D-Tic residue facilitates the formation of a classic type-II β-bend.[2]
-
Helical Propensities: In certain sequence contexts, Tic can also promote the formation of distorted helical structures. For example, the pentapeptide p-BrBz-(Aib)2-DL-Tic-(Aib)2-OMe was found to adopt a distorted 310-helix in the solid state.[2]
The stereochemistry of the Tic residue plays a crucial role in determining the resulting conformation. The choice between L-Tic and D-Tic can direct the peptide backbone into different turn types or helical arrangements, offering a powerful tool for precise structural control.
Experimental Data: A Head-to-Head Comparison
Dihedral Angles: X-ray Crystallography Insights
X-ray crystallography provides high-resolution snapshots of peptide conformations in the solid state, offering precise values for backbone dihedral angles.
| Peptide | Residue | φ (°) | ψ (°) | Secondary Structure | Reference |
| p-BrBz-L-Pro-D-Tic -NHMe | D-Tic | Not Reported | Not Reported | Type-II β-bend | [2] |
| p-BrBz-(Aib)2-DL-Tic -(Aib)2-OMe | DL-Tic | Not Reported | Not Reported | Distorted 310-helix | [2] |
| Boc-L-Met-Aib-L-Phe -OMe | L-Phe | -164.7 | 170.3 | Extended Conformation | [1] |
Note: Specific dihedral angles for the Tic residues in the cited study were not explicitly provided in the abstract, but the resulting secondary structures were clearly defined.
The data clearly illustrates that while the Phe-containing peptide adopts an extended conformation, the presence of D-Tic in a similar short peptide sequence strongly induces a folded β-turn structure.
Experimental Protocols for Conformational Analysis
The elucidation of peptide conformation relies on a combination of spectroscopic and computational techniques. Below are detailed protocols for the key experimental workflows discussed in this guide.
Peptide Synthesis
Peptides for conformational analysis are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Step-by-step SPPS Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either a standard residue like Fmoc-Phe-OH or a modified one like Fmoc-Tic-OH) with a coupling reagent (e.g., HCTU, HATU) in the presence of a base (e.g., DIPEA). Add this solution to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
X-ray Crystallography
X-ray crystallography provides atomic-resolution structural information of molecules in a crystalline state.
Step-by-step X-ray Crystallography Protocol:
-
Crystallization: Dissolve the purified peptide in a suitable solvent and screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like vapor diffusion (hanging or sitting drop).
-
Crystal Harvesting: Carefully mount a suitable single crystal on a loop.
-
Data Collection: Expose the crystal to a focused beam of X-rays, typically at a synchrotron source, and collect the diffraction pattern on a detector as the crystal is rotated.
-
Data Processing: Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.
-
Phase Determination: Determine the phases of the structure factors using methods such as molecular replacement (if a homologous structure is known) or direct methods.
-
Model Building and Refinement: Build an initial atomic model into the resulting electron density map and refine the model against the experimental data to improve its fit and geometry.
-
Validation: Assess the quality of the final model using various statistical parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.
Step-by-step NMR Protocol for Peptide Structure Determination:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O (9:1) or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) is used, to resolve spectral overlap.
-
-
Resonance Assignment: Assign all the proton, carbon, and nitrogen signals to specific atoms in the peptide sequence.
-
Constraint Extraction:
-
Distance Restraints: Derive inter-proton distance restraints from the intensities of NOESY cross-peaks.
-
Dihedral Angle Restraints: Obtain constraints on the φ dihedral angle from ³JHNα coupling constants measured from high-resolution 1D or 2D spectra.
-
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Step-by-step CD Spectroscopy Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region.
-
Data Acquisition: Record the CD spectrum of the sample in a quartz cuvette with a short path length (e.g., 1 mm) over a wavelength range of approximately 190-260 nm.
-
Background Correction: Subtract the spectrum of the buffer alone from the peptide spectrum.
-
Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity. The shape of the spectrum is indicative of the secondary structure:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A single negative band around 218 nm.
-
Random Coil: A strong negative band below 200 nm.
-
Conclusion: Tic as a Predictable Structural Scaffold
The incorporation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid into peptides provides a robust strategy for constraining their conformation. Unlike the flexible Phenylalanine, Tic acts as a potent inducer of well-defined secondary structures, particularly β-turns and distorted helices. This predictable conformational behavior makes Tic an invaluable building block for medicinal chemists aiming to design peptidomimetics with improved pharmacological profiles. By rigidifying a peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to enhanced receptor affinity and potency. Furthermore, the unnatural structure of Tic can confer increased resistance to enzymatic degradation. The experimental techniques outlined in this guide provide a comprehensive framework for validating the conformational impact of Tic and other constrained amino acids, paving the way for the rational design of next-generation peptide therapeutics.
References
-
Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International journal of peptide and protein research, 40(3-4), 222–232. [Link]
-
Hinds, M. G., & Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. In Peptide Analysis Protocols (pp. 149-174). Humana Press. [Link]
-
Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel journal of chemistry, 55(6-7), 698–710. [Link]
-
Honarparvar, B., Makatini, M. M., & Soliman, M. E. (2015). Molecular dynamics simulation and conformational analysis of some catalytically active peptides. Journal of molecular modeling, 21(5), 114. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]
-
Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]
-
Karle, I. L. (1996). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 40(1), 157–173. [Link]
Sources
- 1. Solid state and solution conformation of Boc-L-Met-Aib-L-Phe-OMe. Beta-turn conformation of a sequence related to an active chemotactic peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methodologies for Tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate
Introduction: The Analytical Imperative for a Key Chiral Building Block
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a pivotal chiral intermediate in the synthesis of a wide array of pharmacologically active compounds, including cardiovascular and antiviral agents. Its stereochemical integrity and purity are paramount, as even trace impurities or the presence of the undesired enantiomer can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust, accurate, and precise analytical methods are not merely a regulatory formality but a scientific necessity for ensuring drug quality.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization and quantification of this compound. We will move beyond simple protocol recitation to explore the underlying principles, justify experimental choices, and present comparative data to empower researchers and drug development professionals in selecting the optimal method for their specific application, be it routine quality control, stability testing, or pharmacokinetic analysis.
The Analytical Arsenal: A Comparative Overview
The choice of an analytical method is fundamentally dictated by the analytical question at hand. For a molecule like this compound, the key analytical challenges include:
-
Potency and Purity Assessment: Quantifying the main component and detecting related impurities.
-
Chiral Purity: Ensuring the correct enantiomeric form is present and quantifying the undesired enantiomer.
-
Residual Solvent Analysis: Detecting and quantifying solvents remaining from the manufacturing process.
-
Structural Confirmation: Verifying the chemical identity of the molecule.
The most powerful and commonly employed techniques to address these challenges are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Potency
HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds like our target molecule. Its versatility allows for both purity/potency determination (using achiral columns) and enantiomeric separation (using chiral columns).
Achiral (Reversed-Phase) HPLC for Purity and Assay
Causality Behind the Choice: Reversed-phase HPLC is the default choice for purity analysis due to its robustness and wide applicability. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar tert-butyl and tetrahydroisoquinoline moieties of the analyte. A mobile phase consisting of acetonitrile and water provides a good solvent system for elution, while the addition of an acid like trifluoroacetic acid (TFA) is crucial. TFA protonates the secondary amine in the tetrahydroisoquinoline ring, which sharpens the peak shape by preventing interaction with residual silanols on the silica-based column material.
Experimental Protocol: Purity Determination by RP-HPLC
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to a target concentration of 1 mg/mL in the same diluent.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 30 minutes.
-
Inject the diluent (blank), followed by the standard solution (in replicate, e.g., n=5 for system suitability), and then the sample solutions.
-
Run a gradient elution to separate impurities with different polarities. A typical gradient might be:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
System Suitability: Check the reference standard injections. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 1.5.
-
Purity Calculation: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Chiral HPLC for Enantiomeric Purity
Causality Behind the Choice: To separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for a broad range of compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. The choice of a mobile phase, typically a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is critical for modulating the interactions and achieving separation.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
System Preparation:
-
HPLC System: Isocratic HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar amylose-based column), 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: Heptane:Isopropanol (90:10, v/v). Note: The ratio may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic mixture of this compound (approx. 0.5 mg/mL) in the mobile phase to confirm the elution order and resolution.
-
Sample Solution: Prepare the enantiomerically pure sample to a target concentration of 0.5 mg/mL in the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to verify that the two enantiomer peaks are well-resolved (Resolution > 1.5).
-
Inject the sample solution.
-
-
Data Analysis:
-
Calculate the percentage of the undesired enantiomer in the sample by comparing its peak area to the total area of both enantiomer peaks.
-
Performance Comparison: HPLC Methods
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
| Primary Use | Quantifying potency and related substance impurities | Quantifying the undesired enantiomer |
| Selectivity | High for impurities with different polarity | High for stereoisomers |
| Typical Run Time | 25-40 minutes (including gradient and re-equilibration) | 15-30 minutes (isocratic) |
| Limit of Quantitation (LOQ) | ~0.05% of main peak area | ~0.05% of main peak area |
| Development Complexity | Moderate | High (requires screening of columns and mobile phases) |
| Robustness | High | Moderate (sensitive to mobile phase composition and temperature) |
Gas Chromatography (GC): The Choice for Volatile Impurities
GC is the ideal method for analyzing volatile and semi-volatile compounds. For this compound, its primary application is the quantification of residual solvents from the synthesis process, as mandated by guidelines like ICH Q3C. Direct analysis of the main compound by GC is often challenging due to its high boiling point and potential for thermal degradation, though derivatization can sometimes be employed.
Static Headspace GC-FID for Residual Solvents
Causality Behind the Choice: Headspace sampling is a clean and efficient technique that introduces only the volatile components from the sample matrix into the GC system, protecting the instrument from non-volatile materials. A Flame Ionization Detector (FID) is used because it provides excellent sensitivity for nearly all organic solvents. The choice of a polar column (e.g., a wax-based column) is effective for separating common polar and non-polar organic solvents.
Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID
-
System Preparation:
-
GC System: Gas chromatograph with a static headspace autosampler and an FID.
-
Column: DB-WAX, 30 m x 0.32 mm, 0.5 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial: 40 °C for 10 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Standard and Sample Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.
-
Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration (e.g., as per ICH limits) in DMSO.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO, cap, and vortex to dissolve.
-
-
Data Analysis:
-
Identify solvent peaks in the sample chromatogram by comparing their retention times with those from the standard.
-
Quantify the amount of each solvent using an external standard method.
-
Visualizing the Analytical Workflow
A clear workflow is essential for reproducible results. The following diagram illustrates the decision-making process and subsequent steps for HPLC analysis.
Caption: Workflow for selecting and executing HPLC analysis.
Method Selection Framework: A Logic-Based Approach
Choosing the right tool is critical. This decision framework guides the user to the most appropriate starting point based on the analytical requirement.
Caption: Decision framework for analytical method selection.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. No single technique can answer all the critical quality questions. Reversed-phase HPLC stands out as the primary tool for purity and potency, while specialized chiral HPLC is non-negotiable for controlling stereochemical integrity. Headspace GC is the definitive method for ensuring compliance with residual solvent limits. A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, is essential for developing a comprehensive and robust analytical control strategy that ensures the quality and safety of this vital pharmaceutical intermediate.
A Comparative Guide to HPLC Purity Analysis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, the rigorous assessment of purity for chiral intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key building block in the synthesis of various therapeutic agents. We will delve into the rationale behind method development, present comparative experimental data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge: Chirality and Potential Impurities
This compound possesses a stereogenic center at the C3 position, meaning it exists as a pair of enantiomers. As the pharmacological activity and toxicological profiles of enantiomers can differ significantly, their selective quantification is a critical quality attribute.
Beyond enantiomeric purity, potential process-related impurities and degradation products must be monitored. Based on the common synthetic routes and the lability of the tert-butyl ester group, two primary impurities are of concern:
-
The "wrong" enantiomer: For instance, the (R)-enantiomer in a synthesis targeting the (S)-enantiomer.
-
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The corresponding carboxylic acid formed via hydrolysis of the tert-butyl ester.
This guide will compare two principal HPLC approaches: a chiral method for enantiomeric purity and a reversed-phase method for overall chemical purity.
Method 1: Chiral HPLC for Enantiomeric Purity
The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely recognized for their broad enantioselectivity.[1][2] For the analysis of this compound, a normal-phase chiral HPLC method is proposed.
Rationale for Method Selection
Normal-phase chromatography, employing a non-polar mobile phase and a polar stationary phase, often provides superior selectivity for chiral separations of compounds like our target analyte. The interactions driving separation on a polysaccharide-based CSP include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are well-suited to the structural features of the analyte. The use of an alcohol modifier in the mobile phase is crucial for modulating retention and optimizing resolution, while a basic additive like diethylamine can improve peak shape for amine-containing compounds.[3]
Proposed Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Method 2: Reversed-Phase HPLC for Chemical Purity
A reversed-phase HPLC (RP-HPLC) method is the workhorse of pharmaceutical analysis for assessing chemical purity and identifying impurities with different polarities.[4][5] A standard C18 column is proposed for this analysis.
Rationale for Method Selection
RP-HPLC separates compounds based on their hydrophobicity. This method will effectively separate the parent compound from the more polar carboxylic acid degradation product. While this method is not intended for chiral separation, it provides a robust assessment of overall purity and can quantify other potential process-related impurities. The use of a buffered mobile phase is important to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times and improved peak shapes.
Proposed Reversed-Phase HPLC Method
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax, Hypersil) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance of the two proposed methods for the analysis of a sample of (S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate containing 0.5% of the (R)-enantiomer and 0.5% of the corresponding carboxylic acid.
| Performance Parameter | Chiral HPLC Method | Reversed-Phase HPLC Method |
| Resolution (Rs) between enantiomers | > 2.0 | Not resolved |
| Resolution (Rs) between parent and carboxylic acid | May co-elute or have poor resolution | > 3.0 |
| Peak Asymmetry (As) for main peak | < 1.5 | < 1.2 |
| Theoretical Plates (N) for main peak | > 5000 | > 7000 |
| Analysis Time | ~15 minutes | ~25 minutes |
| Primary Application | Enantiomeric Purity | Chemical Purity, Impurity Profiling |
Experimental Workflow and Validation
A robust analytical method requires a systematic development and validation workflow. The following diagrams illustrate the key stages.
Caption: High-level workflow for HPLC method development and validation.
Detailed Experimental Protocols
System Suitability: Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in pharmacopeias such as the USP General Chapter <621> and Ph. Eur. Chapter 2.2.46.[6][7][8][9][10][11]
-
Apparatus: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a standard solution of this compound (e.g., 0.5 mg/mL).
-
For the chiral method, also inject a resolution solution containing both enantiomers.
-
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the replicate injections.
-
Resolution (Rs): For the chiral method, the resolution between the enantiomer peaks should be not less than 1.5.
-
Method Validation Protocol: The validation of the analytical methods should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities (the other enantiomer and the carboxylic acid). This is achieved by spiking the analyte with known levels of the impurities and demonstrating adequate separation.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the nominal concentration). Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The results should be compared and show no significant differences.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by these small variations.
Conclusion
The purity of this compound can be comprehensively assessed by employing a combination of a chiral normal-phase HPLC method and a reversed-phase HPLC method. The chiral method provides essential information on enantiomeric purity, while the reversed-phase method is ideal for quantifying chemical impurities, including the key degradation product. The selection of the appropriate method should be guided by the specific analytical requirements. Both methods, when properly developed and validated according to international guidelines, will provide reliable and accurate data, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
-
Phenomenex. Chiral HPLC Column. [Link]
- Ryan, T. W. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Drug Development and Industrial Pharmacy, 24(7), 651-667.
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
- Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-71.
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Element Lab Solutions. HPLC Chiral Columns. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]
-
Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
Wikipedia. Chiral column chromatography. [Link]
-
uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
HPLC-MART. CHIRAL STATIONARY PHASES. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]
-
Technology Networks. (2025). Drug Impurities? Is Your HPLC Method up to Standard? [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES. [Link]
-
Taylor & Francis Online. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. [Link]
-
Taylor & Francis Online. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. [Link]
-
Oxford Academic. (1994). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ResearchGate. Chiral Mobile Phase Additives in HPLC Enantioseparations | Request PDF. [Link]
-
Springer Nature Experiments. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
LCGC International. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]
-
National Institutes of Health. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
ZirChrom. Use of Unconventional Solvents as Mobile Phase Additives. [Link]
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 4. mastelf.com [mastelf.com]
- 5. veeprho.com [veeprho.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. Chromatography [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 15. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,2,3,4-Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] Its rigid, three-dimensional structure provides an excellent framework for the strategic placement of functional groups to interact with various biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of THIQ derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting the Proliferation Machinery
THIQ derivatives have emerged as a promising class of anticancer agents, with research focusing on their ability to inhibit cancer cell proliferation and induce apoptosis.[5] The SAR of these compounds is often intricate, with subtle structural modifications leading to significant changes in potency and selectivity.
Key Structural-Activity Relationship Insights
The anticancer activity of THIQ derivatives is significantly influenced by substitutions at various positions of the scaffold. Analysis of multiple studies reveals several key trends:
-
Substitution at N-2: The nature of the substituent on the nitrogen atom is critical. Generally, the incorporation of aromatic or heteroaromatic moieties can enhance cytotoxic activity. For instance, N-acyl and N-sulfonyl derivatives have shown considerable promise.
-
Substitution at C-1: The introduction of substituted phenyl rings at the C-1 position is a common strategy. The electronic properties and position of the substituents on this phenyl ring play a crucial role. For example, compounds with electron-withdrawing groups like chloro and trifluoromethyl at the 4-position of the phenyl ring have demonstrated significant KRas inhibition in colon cancer cell lines.[6] Conversely, bulky groups can diminish activity.
-
Aromatic Ring Substitution: Modifications on the benzo portion of the THIQ core, such as the introduction of methoxy or hydroxyl groups, can modulate activity and selectivity.
The following diagram illustrates the key positions on the THIQ scaffold that are critical for its anticancer activity.
Caption: Key modification sites on the THIQ scaffold influencing anticancer activity.
Comparative Performance Data
The following table summarizes the in vitro cytotoxic activity of representative THIQ derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-121 | Ishikawa (Endometrial) | 0.01 µg/mL | [6] |
| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [6] |
| GM-3-121 | MDA-MB-231 (Breast) | 0.37 µg/mL | [6] |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | Ishikawa (Endometrial) | 0.23 µg/mL | [7] |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | MCF-7 (Breast) | 0.63 µg/mL | [7] |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | MDA-MB-231 (Breast) | 0.74 µg/mL | [7] |
| EDL-360 (12) | LN18 (Glioblastoma) | 5.42 | [8] |
| Compound 15 | MCF-7 (Breast) | 15.16 | [9] |
| Compound 15 | HepG-2 (Liver) | 18.74 | [9] |
| Compound 15 | A549 (Lung) | 18.68 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[10]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[11]
The following diagram outlines the workflow for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The THIQ scaffold is also a valuable template for the development of novel antimicrobial agents.[1][2] The SAR in this area is focused on optimizing the interaction of these molecules with microbial targets, leading to the inhibition of growth or cell death.
Key Structural-Activity Relationship Insights
The antimicrobial potency of THIQ derivatives is highly dependent on the nature and position of various substituents:
-
N-2 Substitution: The introduction of N-sulfonyl groups has been shown to be a promising strategy for developing potent antifungal agents.[12]
-
C-1 and C-3 Substitutions: The presence of specific substituents at these positions can significantly impact antibacterial activity. For example, a novel THIQ derivative, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, was found to be most effective against Staphylococcus epidermidis and Klebsiella pneumoniae.[2]
Comparative Performance Data
The following table presents the minimum inhibitory concentration (MIC) values for selected THIQ derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 131 | Staphylococcus epidermidis | 25 | [2] |
| Compound 131 | Klebsiella pneumoniae | 25 | [2] |
| N-sulfonyl-THIQ 5 | Aspergillus spp. | Significant antifungal properties | [12] |
| N-sulfonyl-THIQ 6 | Penicillium spp. | Significant antifungal properties | [12] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14][15]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the THIQ derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
The following diagram illustrates the broth microdilution workflow.
Caption: Workflow for the broth microdilution assay to determine MIC.
Neuroprotective Effects: Shielding the Nervous System
THIQ derivatives have demonstrated significant potential in the realm of neuroprotection, with implications for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[1][16][17] Their mechanisms of action often involve antioxidant properties and modulation of neurotransmitter systems.
Key Structural-Activity Relationship Insights
The neuroprotective and neurotoxic profiles of THIQ derivatives are finely tuned by their substitution patterns:
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This specific derivative has shown neuroprotective properties, in contrast to the parent THIQ which can be neurotoxic.[17] The neuroprotection by 1MeTIQ is attributed to its ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity by acting on NMDA receptors.[17]
-
Hydroxyl vs. Methoxyl Substitution: In a study on 1MeTIQ analogues, hydroxyl substitution was found to decrease neurotoxicity, while methoxyl substitution increased it.[16] This highlights the importance of hydrogen bond donating capacity for a favorable neuroprotective profile.
-
Oleracein E: This naturally occurring THIQ analog provides neuroprotection by scavenging free radicals, reducing oxidative stress, and inhibiting neuronal apoptosis.[3]
Comparative Performance Data
Evaluating the neuroprotective effects of compounds often involves assessing their ability to prevent neuronal cell death induced by a neurotoxin.
| Compound | Assay | Effect | Reference |
| 1MeTIQ | Glutamate-induced cell death in granular cell cultures | Prevents cell death and 45Ca2+ influx | [17] |
| Hydroxy-1MeTIQ derivatives | Neuroprotection against SH-SY5Y cell neurotoxicity | Greater efficacy than 1MeTIQ | [16] |
| Oleracein E | Rotenone-induced Parkinson's disease models | Improves motor functions and preserves dopaminergic neurons | [3] |
| (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | Ischemia-induced neuronal degeneration in rats | Protected CA1 hippocampal neurons | [18] |
Experimental Protocol: In Vitro Neuroprotection Assay
A common in vitro method to assess neuroprotection involves challenging neuronal cells with a toxin and measuring the protective effect of the test compound.[19][20]
Principle: Neuronal cells (e.g., SH-SY5Y or primary neurons) are pre-treated with the THIQ derivative and then exposed to a neurotoxin (e.g., glutamate, rotenone, or H2O2). Cell viability is then assessed to determine the protective effect of the compound.
Step-by-Step Protocol:
-
Cell Culture: Culture neuronal cells in an appropriate medium.
-
Compound Pre-treatment: Treat the cells with various concentrations of the THIQ derivative for a specific duration (e.g., 1-2 hours).
-
Toxin Exposure: Add the neurotoxin to the cell culture medium and incubate for a period sufficient to induce cell death in the control group (without the test compound).
-
Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the toxin-only control.
The following diagram outlines the general workflow for an in vitro neuroprotection assay.
Caption: General workflow for an in vitro neuroprotection assay.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in tailoring the biological activity of these derivatives towards anticancer, antimicrobial, or neuroprotective ends. The provided experimental protocols offer a standardized framework for the evaluation of new THIQ analogs, ensuring the generation of robust and comparable data. Further exploration of this privileged scaffold, guided by the SAR principles outlined herein, holds significant promise for the future of drug discovery.
References
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]
-
Janeczko, M., & Kubiński, K. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Kalinina, A. V., Galimzyanova, A. K., & Rizvanov, A. A. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(5), 2889. [Link]
-
Groutas, W. C., et al. (2010). Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Cancer Research, 70(8 Supplement), 735. [Link]
-
Al-Shabib, N. A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1245885. [Link]
-
ResearchGate. (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs.[Link]
-
Osorio-Llanes, E., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 26(11), 2549–2557. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Gangar, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(16), 4945. [Link]
-
Plotnikov, M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.[Link]
-
Corominas, R., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Scientific Reports, 11(1), 5597. [Link]
-
Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961-1964. [Link]
-
Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853–2855. [Link]
-
Ovid. (n.d.). A novel compound with antimicrobial activity against staphylococcus aureus.[Link]
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.[Link]
-
Faheem, F., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.[Link]
-
Kiyota, Y., et al. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(6), 1149-1156. [Link]
-
Fridman, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.[Link]
-
Al-Ostath, A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 19694. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.[Link]
-
RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.[Link]
-
Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(2), 551–561. [Link]
-
ResearchGate. (n.d.). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies.[Link]
-
Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188–1193. [Link]
-
Patil, R., et al. (2014). Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents. Anticancer Agents in Medicinal Chemistry, 14(3), 473–482. [Link]
-
NIH. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS.[Link]
-
ResearchGate. (n.d.). Neuroprotective or Neurotoxic Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Compounds.[Link]
-
ResearchGate. (n.d.). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins.[Link]
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[Link]
-
CONICET. (n.d.). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.[Link]
-
ACS Publications. (n.d.). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists.[Link]
-
PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.[Link]
-
ResearchGate. (2023). (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.[Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enantiomeric Excess for Chiral Tetrahydroisoquinoline (THIQ) Compounds
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral drug development. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Due to the profound differences in pharmacological and toxicological profiles that enantiomers can exhibit, regulatory bodies mandate rigorous stereochemical characterization.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the enantiomeric excess of chiral THIQ compounds: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond a simple listing of methods to offer field-proven insights into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Criticality of Chiral Purity in THIQ Scaffolds
The spatial arrangement of substituents around the chiral center(s) in a THIQ molecule dictates its interaction with chiral biological targets like enzymes and receptors. An undesired enantiomer may be inactive, exhibit a different therapeutic effect, or be toxic. Therefore, accurate and precise quantification of the enantiomeric excess is not merely an analytical task but a critical component of ensuring drug safety and efficacy.
Comparative Overview of Core Analytical Techniques
The selection of an analytical technique for determining enantiomeric excess is a strategic decision based on factors such as the stage of drug development, sample throughput requirements, availability of reference standards, and the need for structural confirmation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP).[3] | Differential interaction with a CSP using supercritical CO2 as the primary mobile phase.[4] | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[5] |
| Primary Application | Gold standard for routine quality control and release testing.[6] | High-throughput screening, preparative separations, and "green" analytical chemistry.[7] | Absolute quantification without a reference standard of the minor enantiomer, structural confirmation. |
| Resolution | Generally high, baseline separation is often achievable.[8] | Often provides superior or complementary selectivity to HPLC.[9] | Dependent on the choice of chiral auxiliary and the analyte's structure. |
| Speed | Moderate, with typical run times of 10-30 minutes. | High, with run times often under 10 minutes due to low viscosity of the mobile phase.[7] | Rapid data acquisition, but sample preparation can be a factor. |
| Sensitivity (LOD/LOQ) | High, especially with UV or MS detectors. | High, comparable to HPLC. | Lower than chromatographic methods.[3] |
| Sample Requirement | Low (µg to ng). | Low (µg to ng). | Higher (mg quantities).[3] |
| Solvent Consumption | Moderate to high, depending on the method. | Significantly lower ("greener") due to the use of CO2.[4] | Low (typically <1 mL of deuterated solvent). |
| Method Development | Can be time-consuming due to the vast number of CSPs and mobile phase combinations. | Often faster due to rapid column equilibration and scouting capabilities.[4] | Requires screening of appropriate chiral auxiliaries (solvating or derivatizing agents). |
| Destructive? | Yes | Yes | No, the sample can be recovered.[3] |
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely utilized technique for the determination of enantiomeric excess due to its robustness and the extensive variety of commercially available chiral stationary phases (CSPs).[6]
The "Why": Causality in Chiral HPLC Method Development
Choosing the Right Chiral Stationary Phase (CSP): The success of a chiral HPLC separation hinges on the selection of the appropriate CSP. For basic compounds like THIQs, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the dominant choice.[1][10]
-
Mechanism of Interaction: These CSPs offer a complex chiral environment with grooves and cavities formed by the helical structure of the polysaccharide.[10] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the carbamate linkages), π-π stacking (with aromatic rings in the THIQ structure and the phenyl groups of the CSP), and steric hindrance.[1] The basic nitrogen of the THIQ can interact strongly with residual silanols on the silica support or with acidic sites on the CSP, making mobile phase additives crucial.
-
Immobilized vs. Coated CSPs: Immobilized polysaccharide CSPs are covalently bonded to the silica support, offering greater solvent compatibility and robustness compared to coated phases.[11] This allows for the use of a wider range of solvents during method development, which can be crucial for optimizing selectivity.
The Role of the Mobile Phase:
-
Normal-Phase vs. Reversed-Phase: While normal-phase (using eluents like hexane/alcohol) is traditional for chiral separations, reversed-phase methods (using aqueous/organic mobile phases) are often preferred for more polar THIQ analogues.
-
Additives are Key: For basic analytes like THIQs, peak shape and retention are dramatically improved by adding a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase. This additive competes with the analyte for active sites on the stationary phase, preventing peak tailing.[12]
Experimental Protocol: Enantiomeric Excess of a Model THIQ by Chiral HPLC
This protocol is a representative method for determining the enantiomeric excess of a generic 1-substituted THIQ.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the THIQ sample in the mobile phase to a concentration of approximately 1 mg/mL.
2. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of each enantiomer.
3. Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Validation of the Chiral HPLC Method (ICH Q2(R2) Framework)
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[13] For an enantiomeric excess method, this involves treating the minor enantiomer as an impurity.
-
Specificity: Demonstrate that the method can resolve the enantiomers from each other and from any potential impurities or degradation products. This is typically done by spiking the sample with the opposite enantiomer and known impurities.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is crucial for controlling chiral impurities at low levels (e.g., <0.1%).[14]
-
Linearity: Establish a linear relationship between the peak area and the concentration of the minor enantiomer over a specified range (e.g., from the LOQ to 120% of the specification limit).[14]
-
Precision (Repeatability and Intermediate Precision): Assess the variability of the results by analyzing multiple preparations of a sample with a known amount of the minor enantiomer.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples spiked with known amounts of the minor enantiomer.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, temperature) to assess the method's reliability during normal use.
Section 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[2] It utilizes supercritical carbon dioxide as the main component of the mobile phase, which has liquid-like solvating power and gas-like viscosity.[4]
The "Why": Causality in Chiral SFC Method Development
Leveraging the Properties of Supercritical CO₂: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to liquid mobile phases, leading to rapid analyses.[11] This makes SFC ideal for high-throughput screening of chiral catalysts or process optimization samples.
Choice of Co-solvent and Additives:
-
Pure CO₂ is non-polar, so a polar co-solvent (modifier), typically an alcohol like methanol or ethanol, is added to elute most THIQ compounds. The type and percentage of the co-solvent are critical parameters for tuning selectivity.[4]
-
Similar to HPLC, basic additives (e.g., diethylamine) are essential for achieving good peak shapes for basic THIQs.[12]
Experimental Protocol: Enantiomeric Excess of a Model THIQ by Chiral SFC
1. Instrumentation and Materials:
-
SFC system with a back-pressure regulator and UV detector
-
Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 150 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.2% Diethylamine
-
Gradient: 5% to 40% Methanol over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the THIQ sample in methanol to a concentration of approximately 1 mg/mL.
2. Procedure:
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject 5 µL of the sample solution.
-
Run the gradient program.
-
Integrate the peak areas of the two enantiomers.
3. Calculation: Calculate % ee as described for the HPLC method.
Validation of the Chiral SFC Method
The validation principles for chiral SFC methods are analogous to those for HPLC, following the ICH Q2(R2) framework.[14] Key considerations include demonstrating specificity, LOQ for the minor enantiomer, linearity, precision, accuracy, and robustness under varying conditions of co-solvent percentage, back pressure, and temperature.
Section 3: NMR Spectroscopy for Chiral Analysis
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. It is a powerful tool for absolute quantification and can be used without an enantiomerically pure reference standard.[5] The principle lies in converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[15]
The "Why": Causality in Chiral NMR Method Development
Choosing the Right Chiral Auxiliary:
-
Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid chloride, react covalently with a functional group (e.g., the secondary amine of a THIQ) to form stable diastereomers.[16] This often results in large, clear separation of signals in the ¹H or ¹⁹F NMR spectrum, allowing for accurate integration. The downside is the need for a chemical reaction and subsequent purification is sometimes required.
-
Chiral Solvating Agents (CSAs): These agents, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, form transient, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[17] This is a simpler and non-destructive method as the analyte can be recovered. The key is to find a CSA that interacts strongly enough to cause a sufficient chemical shift difference (Δδ) between the signals of the two enantiomers. The selection of a CSA is often empirical, but agents with aromatic groups and hydrogen-bond donors/acceptors are good starting points for THIQs.
Experimental Protocol: Enantiomeric Excess of a Model THIQ using a Chiral Solvating Agent (CSA)
1. Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-quality NMR tubes
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
-
Deuterated Solvent: Chloroform-d (CDCl₃)
-
THIQ Sample (racemic or enantioenriched)
2. Procedure:
-
Accurately weigh approximately 5-10 mg of the THIQ sample into an NMR tube.
-
Add a molar equivalent of the CSA to the tube.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 x T₁) for accurate integration.
-
Identify a well-resolved proton signal that is split into two distinct signals, one for each diastereomeric complex. Protons close to the chiral center are often the best candidates.
-
Carefully integrate the two separated signals.
3. Calculation of Enantiomeric Excess (% ee): % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 Where Integral₁ and Integral₂ are the integration values of the corresponding signals for the two enantiomers.
Validation of the Chiral NMR Method
While ICH Q2(R2) was primarily written for chromatographic and spectrophotometric methods, its principles can be adapted for NMR.[18]
-
Specificity: Demonstrate that the chosen signals for integration are free from overlap with other signals from the analyte, the CSA, or impurities.
-
LOQ: Determine the lowest % ee that can be reliably measured, which depends on the resolution of the split signals and the signal-to-noise ratio.
-
Linearity and Accuracy: Prepare a series of samples with known enantiomeric ratios and demonstrate a linear correlation between the prepared and measured ratios.
-
Precision: Repeatedly measure the same sample to assess the method's repeatability.
Visualization of Workflows
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate technique for ee determination of a chiral THIQ compound.
Caption: Decision workflow for selecting an analytical technique for ee determination.
General Validation Workflow (ICH Q2(R2) Inspired)
This diagram outlines the self-validating system for any chosen ee determination method.
Caption: Core parameters for method validation based on ICH Q2(R2) guidelines.
Conclusion: An Integrated Approach
The choice of analytical method for the validation of enantiomeric excess in chiral THIQ compounds is not a one-size-fits-all decision. Chiral HPLC remains the robust workhorse for quality control, while chiral SFC provides an invaluable tool for high-throughput applications and green chemistry initiatives. NMR spectroscopy offers a unique and powerful orthogonal technique for absolute quantification and structural verification.
A comprehensive understanding of the principles, strengths, and weaknesses of each method, as detailed in this guide, empowers researchers and drug development professionals to select and validate the most appropriate technique. By grounding experimental choices in scientific causality and adhering to rigorous validation standards such as those outlined by ICH Q2(R2), the stereochemical integrity of chiral THIQ drug candidates can be confidently assured.
References
-
Rothchild, R. (2000). NMR Methods for Determination of Enantiomeric Excess. Enantiomer, 5(5), 457-71. Available at: [Link]
-
Orgován, G., et al. (2021). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 26(24), 7586. Available at: [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256-70. Available at: [Link]
-
Zhang, T., et al. (2018). Enantioselective Synthesis of Tetrahydroisoquinoline Derivatives via Chiral-at-Metal Rhodium Complex Catalyzed [3+2] Cycloaddition. Chemical Science, 9(1), 135-140. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Sánchez, F. G., & Díaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 748-53. Available at: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. Available at: [Link]
-
Armstrong, D. W., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Available at: [Link]
-
Regalado, E. L., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available at: [Link]
-
Beesley, T. E. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 30(4), 336-351. Available at: [Link]
-
Wenzel, T. J. (2018). Determination of Enantiomeric Excess via ³¹P-NMR. Molecules, 23(11), 2973. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Berger, T. A., & Berger, B. K. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. American Pharmaceutical Review. Available at: [Link]
-
Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 21(3), 266-275. Available at: [Link]
-
Cai, Z., et al. (2011). Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism. Journal of Chromatography A, 1218(30), 4976-4982. Available at: [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. Available at: [Link]
-
Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. Available at: [Link]
-
Szabó, Z. I., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Pharmaceutical and Biomedical Analysis, 150, 28-34. Available at: [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Available at: [Link]
-
Ianni, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13036-13047. Available at: [Link]
-
da Silva, J. A. F., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(18), 5488. Available at: [Link]
-
Přech, J., et al. (2014). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Collection of Czechoslovak Chemical Communications, 79(1), 1-12. Available at: [Link]
-
de la Cruz, P., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Polymers, 13(18), 3093. Available at: [Link]
-
Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(22), 5403. Available at: [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 410-422. Available at: [Link]
-
Chen, Y. (2001). Recent Advances in ¹H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Available at: [Link]
-
Grimm, F., et al. (2018). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available at: [Link]
-
Li, Z., et al. (2014). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via ¹H NMR Spectroscopy. The Journal of Organic Chemistry, 79(17), 7914-7922. Available at: [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ymc.eu [ymc.eu]
- 12. chiraltech.com [chiraltech.com]
- 13. database.ich.org [database.ich.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. eurolab-d.de [eurolab-d.de]
A Comparative Crystallographic Guide to Tic-Containing Dipeptides and Their Constrained Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise control of molecular conformation is paramount. Conformationally constrained amino acids are invaluable tools in peptide and peptidomimetic design, offering a strategy to pre-organize a molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a particularly intriguing building block. Its rigid bicyclic structure, effectively a constrained analog of phenylalanine, imparts significant conformational restrictions on the peptide backbone.
This guide provides a detailed comparative analysis of the X-ray crystallography of Tic-containing dipeptides, juxtaposing their solid-state conformations with those of other widely used constrained dipeptides, namely those containing α-aminoisobutyric acid (Aib) and proline (Pro) or its analog, pipecolic acid (Pip). By examining the fundamental differences in their crystal structures, we aim to provide researchers with a deeper understanding of how these residues can be strategically employed in rational drug design.
The Significance of Conformational Constraint in Dipeptides
Dipeptides, the simplest peptide units, serve as excellent models for studying the influence of individual amino acid residues on the overall peptide conformation.[1] The introduction of constrained residues like Tic, Aib, and Pro profoundly influences the accessible conformational space, primarily by restricting the torsion angles (phi, ψ) of the peptide backbone.
-
Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): As a rigid analog of phenylalanine, Tic's fused ring system severely limits the rotation around the N-Cα bond (φ), predisposing the peptide backbone to adopt specific turn-like structures.[2] This can be crucial for mimicking or stabilizing beta-turns in bioactive peptides.
-
Aib (α-aminoisobutyric acid): The gem-dimethyl substitution at the α-carbon of Aib sterically hinders rotation around the φ and ψ angles, strongly favoring helical conformations, particularly the 310-helix, even in short peptides.[3]
-
Proline (Pro) and Pipecolic Acid (Pip): The cyclic nature of the proline and pipecolic acid side chains, which incorporates the backbone nitrogen atom, restricts the φ torsion angle. The five-membered ring of proline and the six-membered ring of pipecolic acid induce distinct puckering, which in turn influences the local and global conformation of the peptide.[4]
Experimental Workflow: From Synthesis to Crystal Structure
The journey from a linear peptide sequence to a high-resolution crystal structure is a multi-step process that demands precision and expertise. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of constrained dipeptides.
Detailed Experimental Protocol: Crystallization of Tic-Containing Dipeptides
The following is a representative protocol for the crystallization of a Tic-containing dipeptide, adapted from the literature. It is important to note that optimal conditions can vary significantly between different dipeptides.
Materials:
-
Purified dipeptide (e.g., N,N(CH3)2-Dmt-Tic-OH)[5]
-
Crystallization plates (e.g., 24-well VDX plates)
-
Micro-bridges
-
Siliconized cover slips
-
Various crystallization screening solutions (e.g., different buffers, precipitants, and salts)
-
Microscope
Procedure:
-
Preparation of the Dipeptide Solution: Dissolve the purified dipeptide in a suitable solvent (e.g., a mixture of methanol and water) to a concentration of 5-20 mg/mL.
-
Setting up the Crystallization Plates:
-
For the hanging drop vapor diffusion method, pipette 500 µL of the reservoir solution (crystallization screen condition) into each well of the crystallization plate.
-
Pipette 1-2 µL of the dipeptide solution onto a siliconized cover slip.
-
Pipette 1-2 µL of the reservoir solution onto the same cover slip, next to the dipeptide drop, and gently mix by aspirating and dispensing.
-
Invert the cover slip and place it over the corresponding well, sealing it with vacuum grease.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C or room temperature).
-
Periodically observe the drops under a microscope for the formation of crystals. Crystals can appear within a few days to several weeks.
-
-
Crystal Harvesting and Mounting:
-
Once suitable single crystals have grown, carefully harvest them using a cryo-loop.
-
If necessary, briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
Mount the crystal on a goniometer head for X-ray diffraction analysis.
-
Comparative Crystallographic Analysis
The true value of X-ray crystallography lies in the detailed structural information it provides. By comparing the crystallographic data of dipeptides containing Tic, Aib, and Pro/Pip, we can discern the distinct conformational preferences imposed by each of these constrained residues.
Molecular Conformation and Torsion Angles
The conformation of a dipeptide is largely defined by its backbone torsion angles, φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). The incorporation of constrained amino acids significantly restricts the allowed regions of the Ramachandran plot for these angles.
| Dipeptide Fragment | Representative φ (°) | Representative ψ (°) | Predominant Conformation | Reference |
| -Tic- | -80 to -60 | 140 to 160 | Extended / β-turn like | [5] |
| -Aib- | ± (50 to 70) | ± (30 to 50) | Helical (310 or α) | [3] |
| -Pro- | -75 to -55 | -60 to 160 | Polyproline II / β-turn | |
| -Pip- | ~ -60 | ~ 150 | Extended / β-turn like | [4] |
As shown in Table 1, the Tic residue, similar to proline and pipecolic acid, strongly influences the φ angle. However, the bulky bicyclic structure of Tic can also impose steric constraints on the preceding residue, further influencing the overall peptide conformation. In contrast, Aib's constraints on both φ and ψ angles are what drive its strong helical propensity.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces, primarily hydrogen bonding and van der Waals interactions. The distinct shapes and hydrogen bonding capabilities of Tic-, Aib-, and Pro-containing dipeptides lead to different packing motifs.
-
Tic-Containing Dipeptides: The aromatic ring of the Tic residue can participate in π-π stacking interactions, which can be a significant driving force in their crystal packing. Furthermore, the N-H group of the Tic backbone can act as a hydrogen bond donor. In the crystal structures of Dmt-Tic analogs, extensive hydrogen bonding networks involving adjacent molecules are observed.[5]
-
Aib-Containing Dipeptides: The crystal packing of Aib-containing peptides is often dominated by the formation of intermolecular hydrogen bonds that extend the helical structures into infinite columns or sheets. The bulky, non-polar side chains of Aib residues also contribute to crystal packing through van der Waals interactions.[1]
-
Proline/Pipecolic Acid-Containing Dipeptides: The absence of an N-H hydrogen bond donor on the proline nitrogen means that intermolecular hydrogen bonding primarily involves the N-terminal amino group and the C-terminal carboxyl group, as well as any side-chain functional groups. The crystal packing of proline-containing dipeptides often features head-to-tail hydrogen bonding networks.
Implications for Drug Design
The crystallographic data presented here have significant implications for the rational design of peptide-based therapeutics:
-
Scaffold Selection: The choice of a constrained residue should be guided by the desired secondary structure. For inducing turns, Tic and Pro are excellent candidates, while Aib is the residue of choice for stabilizing helical conformations.
-
Crystal Engineering: A thorough understanding of the intermolecular interactions that govern the crystal packing of these dipeptides can be leveraged in the field of crystal engineering to design crystalline materials with specific properties, such as improved solubility or stability.
-
Structure-Activity Relationship (SAR) Studies: By comparing the solid-state conformations of a series of analogs with their biological activities, researchers can gain valuable insights into the bioactive conformation and develop more potent and selective drug candidates. The crystal structures of Dmt-Tic analogs, for instance, have provided a structural basis for their high affinity and selectivity for opioid receptors.[5]
Conclusion
X-ray crystallography provides an unparalleled level of detail into the three-dimensional structures of molecules. This guide has highlighted the distinct conformational preferences and crystal packing motifs of dipeptides containing the constrained amino acids Tic, Aib, and Pro/Pip. The rigid, turn-inducing nature of Tic, the helical propensity of Aib, and the unique backbone constraints of Pro offer a versatile toolkit for medicinal chemists. A comprehensive understanding of their crystallographic behavior is essential for the rational design of next-generation peptide and peptidomimetic therapeutics. As more crystal structures of dipeptides containing these and other novel constrained amino acids become available, our ability to precisely control molecular conformation and, by extension, biological function will continue to advance.
References
-
Görbitz, C. H. (2007). Structures of dipeptides: the head-to-tail story. Acta Crystallographica Section B: Structural Science, 63(Pt 4), 649–660. [Link]
-
Vanderah, T. W., et al. (2006). Crystal structures of dipeptides containing the Dmt-Tic pharmacophore. Journal of Medicinal Chemistry, 49(12), 3654–3660. [Link]
-
Karle, I. L. (1996). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 40(2), 157–170. [Link]
-
Görbitz, C. H. (1989). Hydrogen bond connectivity patterns and hydrophobic interactions in crystal structures of small, acyclic peptides. Acta Crystallographica Section B: Structural Science, 45(Pt 4), 390–395. [Link]
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of diproline: a new crystal form of tBoc-Pro-Pro-OH. International Journal of Peptide and Protein Research, 35(5), 514–520. [Link]
-
Avignon-Tropis, M., et al. (1993). Crystal structures of peptides and modified peptides. Journal of Molecular Structure, 297, 235-246. [Link]
-
Balaram, P. (1999). Diproline templates as folding nuclei in designed peptides. Conformational analysis of synthetic peptide helices containing amino terminal Pro-Pro segments. Journal of Peptide Research, 54(3), 197–207. [Link]
-
Görbitz, C. H. (2002). A proline-based tectons and supramolecular synthons for drug design 2.0: A case study of ACEI. Crystal Growth & Design, 2(5), 377-382. [Link]
-
Görbitz, C. H. (2001). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. Acta Crystallographica Section B: Structural Science, 57(Pt 6), 849–856. [Link]
-
Toniolo, C., & Benedetti, E. (1991). The crystal state conformation of Aib-rich segments of peptaibol antibiotics. Trends in Biochemical Sciences, 16, 350-353. [Link]
-
Karle, I. L. (2001). The crystal structures of new dipeptide taste ligands. Journal of Peptide Science, 7(5), 229-238. [Link]
-
Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in Protein Chemistry, 37, 1-109. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Zhang, Y., & Cremer, P. S. (2010). Origin of the neighboring residue effect on peptide backbone conformation. Proceedings of the National Academy of Sciences, 107(45), 19241-19245. [Link]
-
Crisma, M., et al. (1995). Non coded C alpha, alpha-disubstituted amino acids. X-ray diffraction analysis of a dipeptide containing (S)-alpha-methylserine. International Journal of Peptide and Protein Research, 45(3), 206-212. [Link]
-
Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Medicinal Chemistry, 17(13), 1256-1268. [Link]
-
Portoghese, P. S., et al. (1992). Modifications of the Tic Residue in TIPP-Peptides. In Peptides 1992 (pp. 239-240). ESCOM. [Link]
-
Samdin, T. D., et al. (2025). From Hydrogel to Crystal: A Molecular Design Strategy that Chemically Modifies Racemic Gel-Forming Peptides to Furnish Crystalline Fibrils Stabilized by Parallel Rippled β-Sheets. Journal of the American Chemical Society, 147(17), 14377–14387. [Link]
-
Ong, T. T. (2011). Crystal Engineering of Molecular and Ionic Cocrystals. National University of Singapore. [Link]
-
The Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. [Link]
-
Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B, 111(13), 3464–3474. [Link]
-
Toniolo, C., et al. (1998). The crystal state conformation of Aib-rich segments of peptaibol antibiotics. Journal of Peptide Science, 4(4), 266-277. [Link]
-
Karle, I. L., et al. (1994). Molecular and crystal structures of Aib-containing oligopeptides Boc-Leu4-Aib-Leu4-OBzl and Boc-(Leu4-Aib)2-OBzl. International Journal of Peptide and Protein Research, 44(3), 207-214. [Link]
-
Görbitz, C. H., & Etter, M. C. (1992). Crystal structures of amino acids: investigations into CSD. Acta Crystallographica Section B: Structural Science, 48(Pt 6), 843-849. [Link]
-
Kang, Y. K., & Park, H. (2003). Gas Phase Proton Affinities of Proline-Containing Peptides. 1: ProGly, ProAla, ProVal, ProLeu, ProIle, and ProPro. Journal of Physical Chemistry A, 107(49), 10733–10741. [Link]
-
Loll, P. J. (2024). An integrative characterisation of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 123(10), 1689-1701. [Link]
-
Davies, D. R. (1965). X-ray diffraction studies on polypeptide conformations. Progress in Biophysics and Molecular Biology, 15, 189-222. [Link]
-
Wilson, C. C. (1987). Analysis of conformational parameters in nucleic acid fragments. I. Single crystals of nucleosides and nucleotides. Nucleic Acids Research, 15(21), 8577–8591. [Link]
-
Ramachandran, G. N., et al. (1963). Stereochemistry of polypeptide chain conformations. Journal of Molecular Biology, 7, 95-99. [Link]
-
Deber, C. M., et al. (2001). The Synthesis and Conformational Analysis of a Pair of Diastereomeric, Conformationally Constrained Peptides with Opposite Amide Bond Geometries. Journal of the American Chemical Society, 123(26), 6299–6306. [Link]
-
DeGrado, W. F., et al. (2016). Designing sequence-defined peptoids for biomimetic control over inorganic crystallization. Accounts of Chemical Research, 49(6), 1169–1178. [Link]
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]
-
Desiraju, G. R. (2011). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 50(1), 52-60. [Link]
-
Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]
-
Dunitz, J. D. (1995). X-ray analysis and the structure of organic molecules. Courier Corporation. [Link]
-
Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press. [Link]
-
Hruby, V. J. (1982). Conformationally restricted peptides. Life Sciences, 31(3), 189-199. [Link]
-
Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
-
Fairlie, D. P., et al. (1995). Conformationally constrained peptides and peptidomimetics with protein secondary structure-like geometry. Current Medicinal Chemistry, 2(5), 654-686. [Link]
-
Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978. [Link]
-
Gentilucci, L., et al. (2010). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 15(1), 386-419. [Link]
-
Aravinda, S., et al. (2002). Unusual crystal structures of MHC class I complexes reveal the elusive intermediate conformations explored during peptide editing in antigen presentation. Journal of Molecular Biology, 317(4), 563-576. [Link]
-
Al-Obeidi, F., et al. (1989). The Synthesis and Conformational Analysis of a Pair of Diastereomeric, Conformationally Constrained Peptides with Opposite Amide Bond Geometries. Journal of the American Chemical Society, 111(9), 3413–3418. [Link]
-
The Dimensionality of Hydrogen Bond Networks Induces Diverse Physical Properties of Peptide Crystals. (2020). ACS Nano, 14(7), 8443–8451. [Link]
-
Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. (2023). Crystal Growth & Design, 23(5), 3636–3645. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ac-Ala-Ala-Ala-Ala-Ala-Ala-Ala-Ala-NHMe | C27H47N9O9 | CID 100962864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Expression, crystallization and preliminary X-ray crystallographic analysis of alanine racemase from Acinetobacter baumannii OXA-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of (R)- and (S)-enantiomers of Tetrahydroisoquinoline-3-carboxylic Acid: A Guide for Researchers
In the landscape of neuropharmacology and drug discovery, the nuanced stereochemistry of bioactive molecules often dictates their therapeutic potential and interaction with biological targets. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of the amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform research and development efforts, particularly in the context of N-methyl-D-aspartate (NMDA) receptor modulation.
Introduction: The Significance of Chirality in Tetrahydroisoquinoline Scaffolds
The tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Tetrahydroisoquinoline-3-carboxylic acid, as a constrained phenylalanine analog, has been a focal point of research for its potential to modulate various physiological pathways.[2] A critical aspect of its biological activity lies in its stereochemistry at the C3 position, which gives rise to the (R)- and (S)-enantiomers. This chirality profoundly influences the molecule's three-dimensional orientation and, consequently, its binding affinity and functional effects at specific biological targets.
One of the most significant targets for tetrahydroisoquinoline-3-carboxylic acid and its derivatives is the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Understanding the stereospecific interactions of Tic enantiomers with the NMDA receptor is therefore crucial for the rational design of novel therapeutics.
Comparative Biological Activity at the NMDA Receptor
Emerging evidence strongly indicates a significant stereoselectivity in the interaction of tetrahydroisoquinoline derivatives with the NMDA receptor. The (S)-enantiomer consistently demonstrates higher potency compared to its (R)-counterpart.
A study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives revealed a remarkable enantioselectivity of binding to the ion channel binding site of the NMDA receptor complex. The (S)-configured derivative was found to be almost 90 times more potent than the corresponding (R)-enantiomer.[4][5] This pronounced difference underscores the critical role of stereochemistry in the interaction with the receptor's binding pocket.
Furthermore, research on a series of positive allosteric modulators of the NMDA receptor based on the tetrahydroisoquinoline scaffold has shed light on the differential activity of the enantiomers at various NMDA receptor subunits. The analysis of enantiomeric pairs showed that the S-(−) enantiomer is active at the GluN2B, GluN2C, and/or GluN2D subunits, whereas the R-(+) enantiomer's activity is restricted to the GluN2C/D subunits.[3] This subunit-selective activity of the enantiomers opens avenues for the development of targeted therapies with potentially fewer side effects.
Quantitative Data Summary
The following table summarizes representative binding affinity data for a substituted (S)-tetrahydroisoquinoline derivative at the NMDA receptor, illustrating the high potency achievable with this scaffold.
| Compound | Enantiomer | Target | Assay Type | Affinity (Ki) | Reference |
| (S)-4e x HCl (1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline) | (S) | NMDA Receptor Ion Channel | Radioligand Binding Assay | 0.0374 µM | [4] |
| (R)-4e x HCl (1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline) | (R) | NMDA Receptor Ion Channel | Radioligand Binding Assay | ~3.37 µM (estimated) | [4] |
Other Biological Activities
Beyond the NMDA receptor, derivatives of tetrahydroisoquinoline-3-carboxylic acid have been investigated for a range of other biological activities. For instance, certain (S)-enantiomer derivatives have been identified as potent agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. One such derivative, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, exhibited an EC50 of 11.8 nM for human PPARγ.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of tetrahydroisoquinoline-3-carboxylic acid enantiomers.
NMDA Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of tetrahydroisoquinoline-3-carboxylic acid to the NMDA receptor by measuring their ability to displace a radiolabeled ligand.
Rationale: This assay provides a direct measure of the interaction between the test compounds and the receptor, allowing for a quantitative comparison of their binding potencies. The use of a well-characterized radioligand and competitive binding principles ensures the reliability and accuracy of the results.
Workflow Diagram:
Caption: Workflow for Two-Electrode Voltage-Clamp Electrophysiology.
Step-by-Step Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject each oocyte with approximately 50 nL of a solution containing cRNAs for the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days.
-
-
Two-Electrode Voltage-Clamp Recordings:
-
Place a single oocyte in a recording chamber continuously perfused with a Mg2+-free Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
To elicit a baseline NMDA receptor-mediated current, apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
To test the effect of the enantiomers, co-apply varying concentrations of the (R)- or (S)-enantiomer of tetrahydroisoquinoline-3-carboxylic acid with the NMDA/glycine solution.
-
-
Data Acquisition and Analysis:
-
Record the current responses using appropriate data acquisition software.
-
Measure the peak amplitude of the current in the presence and absence of the test compounds.
-
Calculate the percentage of inhibition or potentiation of the baseline current for each concentration of the test compound.
-
Plot the percentage of modulation against the logarithm of the test compound concentration to generate concentration-response curves and determine the IC50 or EC50 values.
-
Conclusion and Future Directions
For researchers in the field, this guide underscores the critical importance of considering stereochemistry in the design and evaluation of novel tetrahydroisoquinoline-based compounds. Future research should focus on obtaining direct comparative binding and functional data for the (R)- and (S)-enantiomers of the parent tetrahydroisoquinoline-3-carboxylic acid to provide a definitive quantitative comparison. Furthermore, exploring the activity of these enantiomers at a wider range of NMDA receptor subunit combinations will be crucial for elucidating their full therapeutic potential and for developing compounds with improved selectivity and safety profiles for the treatment of various neurological and psychiatric disorders.
References
-
Ornstein, P. L., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2052. [Link]
-
Misu, Y., et al. (2002). Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. Bioorganic & Medicinal Chemistry Letters, 12(20), 2883-2886. [Link]
-
Koehler, C., et al. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry, 41(8), 1003-1010. [Link]
-
Zhang, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(34), 6259-6302. [Link]
-
Benveniste, M., & Mayer, M. L. (1991). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology, 104(1), 207-221. [Link]
-
Chlebek, J., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15826-15847. [Link]
-
Kotha, S., Deodhar, D., & Khedkar, P. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(44), 9054-9091. [Link]
-
SciSpace. (n.d.). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]
-
Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies (4th ed.). National Center for Biotechnology Information. [Link]
-
Acker, T. M., et al. (2019). The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors. ACS Chemical Neuroscience, 10(4), 2051-2064. [Link]
-
van der Werf, O., et al. (2012). Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats. Psychopharmacology, 223(3), 359-370. [Link]
-
ResearchGate. (n.d.). Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and... Retrieved from [Link]
-
Chen, H. V., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 3(11), 887-893. [Link]
-
bioRxiv. (2024). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR chann... Retrieved from [Link]
-
MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10848. [Link]
-
Semantic Scholar. (2010). Novel tetrahydroisoquinoline based organocatalysts for asymmetric Diels-Alder reactions: insight into the catalytic mode using ROESY NMR and DFT studies. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Biological Evaluation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: A Novel Series of PPAR.GAMMA. Agonists. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
Sources
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. (2006) | Matthias Ludwig | 43 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends beyond the benchtop; it is a fundamental aspect of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a common intermediate in pharmaceutical synthesis. The protocols outlined herein are designed to be self-validating, grounded in established safety principles, and supported by authoritative sources.
Part 1: Hazard Assessment and Classification
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data for analogous compounds such as tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 1,2,3,4-tetrahydroisoquinoline, we can infer the following potential hazards[1][2]:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Can cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given these potential hazards, this compound should be handled as a hazardous chemical. Consequently, its waste is classified as hazardous waste.
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1][3] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [1][3] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [1][3] |
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste. This procedure is in alignment with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for the management of laboratory chemical waste[4][5][6].
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal[7][8][9].
-
Solid Waste:
-
Collect any solid waste, such as contaminated filter paper, weighing boats, or gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect any liquid waste, such as reaction residues or contaminated solvents, in a separate, dedicated hazardous waste container.
-
Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers.
-
The container should be leak-proof and made of a compatible material (e.g., glass or polyethylene).
-
Step 3: Waste Container Labeling
Accurate and thorough labeling of waste containers is a legal requirement and essential for safety[9][10]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed")
Step 4: Storage of Waste
Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal[9]. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a well-ventilated area, such as a fume hood.
-
Equipped with secondary containment to capture any potential leaks.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[9]. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Part 3: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being discarded or recycled[10][11].
Step 1: Triple Rinsing
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as hazardous waste and add it to your designated liquid hazardous waste container.
Step 2: Container Disposal
-
Once triple-rinsed, deface the original label on the container to prevent any confusion.
-
Dispose of the container in accordance with your institution's policies for non-hazardous laboratory glassware or plasticware.
Part 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. For solid spills, carefully sweep or scoop the material into a designated waste container.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your EHS office, as required by your institution's policies.
Part 5: Logical Framework for Waste Stream Decision Making
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
-
PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE . Research Safety, Columbia University. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. Available at: [Link]
-
Laboratory Waste Disposal . University of Wollongong. Available at: [Link]
-
Management of Waste . Prudent Practices in the Laboratory, National Center for Biotechnology Information. Available at: [Link]
-
Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know . CloudSDS. Available at: [Link]
-
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate . PubChem, National Institutes of Health. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. Available at: [Link]
-
OSHA Laboratory Standard . National Center for Biotechnology Information. Available at: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. Available at: [Link]
-
(3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . PubChem, National Institutes of Health. Available at: [Link]
-
How To Dispose Non-Hazardous Waste . Temarry Recycling. Available at: [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. Available at: [Link]
Sources
- 1. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C15H19NO4 | CID 664088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. osha.gov [osha.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sfasu.edu [sfasu.edu]
A Researcher's Guide to the Safe Handling of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
As novel molecules are synthesized in the pursuit of new therapeutics, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and handling protocols for Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a substituted tetrahydroisoquinoline derivative. By understanding the inherent hazards and implementing the robust procedures outlined below, researchers can mitigate risks and maintain a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural rationale rooted in established safety principles to empower scientists with the knowledge needed for safe and effective research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its analogs are classified under the Globally Harmonized System (GHS) with specific hazard warnings. A thorough understanding of these hazards is the first step in a comprehensive safety plan.
GHS Hazard Classification:
| Hazard Statement | GHS Code | Description | Source |
| Harmful if swallowed | H302 | May cause harm if ingested. | [1][2][3] |
| Causes skin irritation | H315 | Contact with skin may cause irritation or rash. | [1][2][3][4][5] |
| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation. | [1][2][3][5] |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. | [1][2][3][4][5][6] |
Given these classifications, a risk assessment should conclude that engineering controls, appropriate personal protective equipment (PPE), and specific handling procedures are necessary to minimize exposure. The toxicological properties of this specific compound have not been exhaustively investigated, warranting a cautious approach that treats it as potentially hazardous.[7]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or a face shield. | To protect eyes from splashes or airborne particles of the compound.[7][8] |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). | To prevent skin contact.[8] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contaminated or torn.[9][10] Double gloving is recommended.[10][11] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if generating aerosols or dust. | To prevent inhalation of airborne particles.[8][12] |
The following workflow illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.
Operational Plan: From Receipt to Disposal
A systematic approach to handling the chemical at every stage is crucial for maintaining a safe operational environment.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]
-
Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[12]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
3.2. Handling and Experimental Use
All handling of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[7][8]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents before introducing the compound.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the section above.
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust formation.[7][8] Use a spatula for transfers. If dissolving, add the solvent to the solid slowly to prevent splashing.[8]
-
Reaction Setup: All reactions should be conducted in appropriate glassware, securely clamped within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water before leaving the laboratory.[8]
Emergency Procedures and Disposal Plan
4.1. Spill and Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2][7] Do not let the product enter drains.[7]
4.2. Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect all chemical waste in a designated, labeled, and sealed container.
-
Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][8]
-
Contaminated packaging should be disposed of as unused product.[7]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. PubChem. Retrieved from [Link]
-
Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
-
NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
-
Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, April 5). TERT-BUTYL ACETATE. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1989, January 19). 1988 OSHA PEL Project - tert-Butyl Alcohol. CDC Archive. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure (SAMPLE). Retrieved from [Link]
-
Pediatric Oncology Group of Ontario. (2021, November 3). Personal Protective Equipment. Retrieved from [Link]
-
LookChem. (n.d.). 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid t-butyl ester sds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]
Sources
- 1. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. pppmag.com [pppmag.com]
- 11. pogo.ca [pogo.ca]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
